4-methylbenzoic acid butyl ester
Description
The exact mass of the compound Benzoic acid, 4-methyl-, butyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
19277-56-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
butyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UYGHRCCJWWYXMY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
Other CAS No. |
19277-56-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methylbenzoic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzoic acid butyl ester, also known as butyl p-toluate, is an organic compound with the chemical formula C₁₂H₁₆O₂. It is the ester formed from the condensation of 4-methylbenzoic acid and butan-1-ol. This compound serves as a valuable intermediate in organic synthesis and finds applications in various chemical industries. This technical guide provides a comprehensive overview of its core chemical properties, including detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and further chemical transformations.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Butyl 4-methylbenzoate | |
| Synonyms | Butyl p-toluate, p-Toluic acid butyl ester | [1] |
| CAS Number | 19277-56-6 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 268 °C at 760 mmHg | [1] |
| Density | 0.995 g/cm³ | [1] |
| Refractive Index | 1.499 | [1] |
Table 2: Spectral Data of this compound
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the p-tolyl group, the methylene protons of the butyl chain, and the terminal methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butyl group. |
| IR Spectroscopy | Characteristic strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), and bands for C-O stretching and aromatic C-H bonds. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 192, with fragmentation patterns corresponding to the loss of the butoxy group or parts of the butyl chain.[2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid with butan-1-ol, using a strong acid catalyst.[3]
Materials:
-
4-Methylbenzoic acid
-
Butan-1-ol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[4]
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzoic acid and an excess of butan-1-ol (typically 3-5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to obtain pure this compound.
-
Synthesis workflow for this compound.
Chemical Reactivity
This compound undergoes typical reactions of an ester, primarily involving nucleophilic acyl substitution at the carbonyl carbon.
Hydrolysis
Esters can be hydrolyzed back to their constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is an equilibrium process and is driven to completion by using a large excess of water.[6][7]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and goes to completion, yielding the carboxylate salt and the alcohol. The carboxylic acid can be regenerated by subsequent acidification.[6]
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either an acid or a base.[8] For example, reacting butyl p-toluate with methanol in the presence of a catalyst would yield methyl p-toluate and butan-1-ol. This process is often used in the production of biodiesel.[9]
Reaction with Grignard Reagents
Grignard reagents (R-MgX) are strong nucleophiles that react with esters to form tertiary alcohols. The reaction proceeds in two steps:
-
The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate.
-
A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone to yield a tertiary alcohol after an acidic workup.[10][11]
References
- 1. This compound | 19277-56-6 | Benchchem [benchchem.com]
- 2. p-Toluic acid, butyl ester [webbook.nist.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ester synthesis by transesterification [organic-chemistry.org]
- 9. jpme.journals.ekb.eg [jpme.journals.ekb.eg]
- 10. www1.udel.edu [www1.udel.edu]
- 11. maths.tcd.ie [maths.tcd.ie]
An In-depth Technical Guide to the Synthesis of Butyl p-Toluate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for butyl p-toluate, an important organic intermediate. The document details the core methodologies, presents quantitative data for reaction parameters, and includes visualizations of the reaction pathways and experimental workflows to support research and development in the chemical and pharmaceutical industries.
Introduction
Butyl p-toluate, also known as butyl 4-methylbenzoate, is an ester with applications as a synthetic intermediate in the production of various organic compounds. Its synthesis is a fundamental example of esterification, a key reaction in organic chemistry. This guide will focus on the two most prevalent methods for its preparation: Fischer-Speier esterification and acylation using p-toluoyl chloride. Each method offers distinct advantages and is suited for different laboratory scales and reagent availability.
Synthesis Pathways
There are two primary and reliable pathways for the synthesis of butyl p-toluate:
-
Pathway 1: Fischer-Speier Esterification of p-toluic acid with n-butanol. This is a classic acid-catalyzed equilibrium reaction.
-
Pathway 2: Nucleophilic Acyl Substitution involving the reaction of p-toluoyl chloride with a butoxide. This method is often faster and can lead to higher yields, particularly for hindered alcohols.
Pathway 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] The equilibrium is typically driven towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1]
Reaction Mechanism
The reaction proceeds via a series of protonation and deprotonation steps, with the key step being the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][2]
Caption: Fischer-Speier Esterification Pathway.
Experimental Protocol
This protocol is a representative procedure for the synthesis of n-butyl p-toluate via Fischer esterification.
Materials:
-
p-Toluic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-toluic acid and an excess of n-butanol (typically a 3 to 5-fold molar excess).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted p-toluic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude butyl p-toluate can be further purified by vacuum distillation.
-
Quantitative Data
The following table summarizes typical quantitative data for Fischer esterification reactions, which can be adapted for the synthesis of butyl p-toluate.
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | - | 65 | 90 | [3] |
| Hydroxy Acid | Ethanol | H₂SO₄ | 2 | Reflux | 95 | [3] |
| Oleic Acid | n-Butanol | Sulfonated Biochar | 8 | 65 | >90 | [4] |
| Benzoic Acid | 1-Butanol | p-TsOH | 2 | - | 92 (conversion) | [5] |
Pathway 2: Synthesis from p-Toluoyl Chloride
This method involves the reaction of an acid chloride with an alcohol, which is a type of nucleophilic acyl substitution. The reaction is generally faster and not reversible, often leading to higher yields. For the synthesis of butyl p-toluate, p-toluoyl chloride is reacted with a butoxide, which is a stronger nucleophile than butanol.
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the butoxide ion on the electrophilic carbonyl carbon of the p-toluoyl chloride, followed by the elimination of the chloride ion.
Caption: Acyl Chloride Esterification Pathway.
Experimental Protocol (Adapted for n-Butanol)
The following protocol is adapted from a procedure for the synthesis of tert-butyl p-toluate.[6]
Materials:
-
n-Butanol
-
n-Butyllithium in hexane
-
p-Toluoyl chloride
-
Anhydrous diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a Claisen adapter
-
Condenser
-
Addition funnel
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Butoxide Formation: In a round-bottom flask under a nitrogen atmosphere, add n-butanol. Slowly add a solution of n-butyllithium in hexane via syringe.
-
Reaction: Add a solution of p-toluoyl chloride in anhydrous diethyl ether dropwise to the stirred butoxide mixture. Stir the resulting slurry at room temperature for several hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel with additional ether.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the ether by distillation or using a rotary evaporator.
-
Distill the residual oil under reduced pressure to obtain pure butyl p-toluate.
-
Quantitative Data
The following table presents quantitative data for the synthesis of tert-butyl p-toluate, which provides a good reference for the expected yield of n-butyl p-toluate using a similar procedure.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| tert-Butyl alcohol | p-Toluoyl chloride | n-Butyllithium | Diethyl ether | 15 | 79-82 | [6] |
Spectroscopic Data for Butyl p-Toluate
The identity and purity of the synthesized butyl p-toluate can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂[7] |
| Molecular Weight | 192.25 g/mol [7] |
| CAS Number | 19277-56-6[7] |
Mass Spectrometry
The mass spectrum of butyl p-toluate will show a molecular ion peak (M+) at m/z = 192. Key fragmentation patterns can also be observed.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals include those for the aromatic protons, the butyl chain protons, and the methyl group on the aromatic ring.
-
¹³C NMR: Expected signals include those for the carbonyl carbon, the aromatic carbons, and the carbons of the butyl group and the methyl substituent.
Infrared (IR) Spectroscopy
The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group, typically in the region of 1720-1740 cm⁻¹.
Conclusion
This technical guide has detailed the primary synthetic pathways for butyl p-toluate, providing experimental protocols and quantitative data to aid in its preparation. The choice between Fischer-Speier esterification and the use of p-toluoyl chloride will depend on factors such as the desired reaction scale, the availability of starting materials, and the required purity of the final product. For large-scale synthesis, the Fischer esterification is often more cost-effective, while the acyl chloride method can provide higher yields and faster reaction times for smaller-scale preparations. The provided spectroscopic data serves as a reference for the characterization of the synthesized product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. p-Toluic acid, butyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Physical Characteristics of 4-Methylbenzoic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-methylbenzoic acid butyl ester. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key characterization methods are provided.
Core Physical and Chemical Properties
This compound, also known as butyl p-toluate, is an organic compound with the chemical formula C12H16O2.[1][2] It is an ester of p-toluic acid and n-butanol.
| Property | Value | Reference |
| Molecular Formula | C12H16O2 | [1][2] |
| Molecular Weight | 192.25 g/mol | [2] |
| CAS Number | 19277-56-6 | [1][2] |
| Appearance | Colorless liquid | - |
| Boiling Point | 268 °C at 760 mmHg120 °C at 5 Torr | [1][3] |
| Density | 0.995 g/cm³ | [1] |
| Refractive Index (nD) | 1.499 | [1] |
| Flash Point | 118 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Spectroscopic Data | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring, the methylene protons of the butyl chain adjacent to the oxygen, the other methylene protons of the butyl chain, and the terminal methyl group of the butyl chain, as well as the methyl group on the benzene ring. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the carbons of the butyl group. |
| FTIR | The infrared spectrum is characterized by a strong carbonyl (C=O) stretching vibration typical for esters, C-O stretching vibrations, and peaks corresponding to the aromatic ring and aliphatic C-H bonds.[4] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak. Common fragmentation patterns for esters include McLafferty rearrangement and alpha-cleavage, which can help in confirming the structure.[5][6][7][8] |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis: Fischer Esterification
This protocol describes the synthesis of butyl 4-methylbenzoate from 4-methylbenzoic acid and n-butanol using an acid catalyst.
Materials:
-
4-methylbenzoic acid
-
n-butanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours.[9]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[9]
-
Wash again with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess n-butanol and the extraction solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude ester by distillation under reduced pressure to obtain pure this compound.
Characterization Methods
1. Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus.[10] The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.
2. Density Measurement: The density of the liquid ester can be determined by accurately measuring the mass of a known volume of the substance.[11][12][13][14][15]
-
Weigh a clean and dry pycnometer (or a graduated cylinder for less precision).
-
Fill the pycnometer with the ester, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the ester by its volume.
3. Refractive Index Measurement: An Abbe refractometer is used to measure the refractive index.[16][17][18][19][20]
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the this compound onto the prism.
-
Close the prism and allow the sample to reach thermal equilibrium.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
4. Spectroscopic Analysis:
-
NMR Spectroscopy: A sample of the ester is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H and ¹³C NMR spectra are then acquired using a high-field NMR spectrometer.[21][22][23][24]
-
FTIR Spectroscopy: A thin film of the liquid ester is placed between two salt plates (e.g., KBr or NaCl) and analyzed using an FTIR spectrometer.[25][26][27][28] Alternatively, an ATR-FTIR accessory can be used for direct analysis of a drop of the liquid.[27]
-
Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). The instrument then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.[5][6][8][29]
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
References
- 1. Benzoic acid,4-methyl-, butyl ester | CAS#:19277-56-6 | Chemsrc [chemsrc.com]
- 2. This compound | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. GCMS Section 6.14 [people.whitman.edu]
- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 12. uoanbar.edu.iq [uoanbar.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. wjec.co.uk [wjec.co.uk]
- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 16. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 18. macro.lsu.edu [macro.lsu.edu]
- 19. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 20. hinotek.com [hinotek.com]
- 21. csub.edu [csub.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. purdue.edu [purdue.edu]
- 26. eng.uc.edu [eng.uc.edu]
- 27. drawellanalytical.com [drawellanalytical.com]
- 28. m.youtube.com [m.youtube.com]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Butyl 4-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl 4-methylbenzoate, a key organic compound with applications in various stages of chemical research and development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines its current and potential applications in the scientific field.
Chemical Identity and Properties
IUPAC Name: Butyl 4-methylbenzoate
Synonyms: Butyl p-toluate, 4-Methylbenzoic acid butyl ester
Butyl 4-methylbenzoate is an ester formed from 4-methylbenzoic acid (also known as p-toluic acid) and n-butanol. Its molecular structure consists of a butyl group attached to the carboxylate of the 4-methylbenzoate moiety. This structure imparts specific physical and chemical properties that are valuable in organic synthesis.
Physical and Chemical Data
The quantitative properties of butyl 4-methylbenzoate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Boiling Point | 268 °C at 760 mmHg | [2] |
| Density | 0.995 g/cm³ | [2] |
| Flash Point | 118 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents. | [3] |
Synthesis of Butyl 4-Methylbenzoate via Fischer Esterification
The most common and efficient method for the preparation of butyl 4-methylbenzoate is the Fischer esterification of 4-methylbenzoic acid with n-butanol, using a strong acid as a catalyst.[4] This reversible reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[4][5]
Experimental Protocol
This section provides a detailed methodology for the synthesis of butyl 4-methylbenzoate.
Materials and Reagents:
-
4-Methylbenzoic acid (p-toluic acid)
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol (e.g., a 3 to 5 molar equivalent).
-
Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with diethyl ether.
-
Washing:
-
Wash the organic layer with water to remove the excess n-butanol and some of the sulfuric acid.
-
Next, wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-methylbenzoic acid. Carbon dioxide gas will evolve, so vent the separatory funnel frequently.
-
Finally, wash the organic layer with brine to remove any residual water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude butyl 4-methylbenzoate can be further purified by vacuum distillation to obtain the final product.
Applications in Research and Development
While direct applications of butyl 4-methylbenzoate in drug development are not extensively documented, its role as a chemical intermediate is of significant interest to researchers and scientists in the pharmaceutical and chemical industries. Esters are fundamental building blocks in organic synthesis, and butyl 4-methylbenzoate can serve as a precursor for the synthesis of more complex molecules.
Its structural analog, methyl 4-butylbenzoate, has been utilized in the preparation of antifungal agents.[4][6] This suggests that butyl 4-methylbenzoate could be a valuable starting material or intermediate for the synthesis of novel bioactive compounds. The butyl ester group can influence the lipophilicity of a molecule, a critical parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME) properties.
Furthermore, the related compound, butyl 4-methylbenzenesulfonate, is employed in the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs).[7] This highlights the utility of the butyl and 4-methylphenyl moieties in the construction of pharmaceutically relevant scaffolds. Therefore, butyl 4-methylbenzoate is a valuable tool for medicinal chemists and process chemists in the exploration of new chemical entities.
Visualizing the Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of butyl 4-methylbenzoate.
Caption: Experimental workflow for the synthesis of butyl 4-methylbenzoate.
References
- 1. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Butyl p-toluenesulfonate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. nbinno.com [nbinno.com]
4-methylbenzoic acid butyl ester molecular weight and formula
An In-depth Technical Guide to 4-Methylbenzoic Acid Butyl Ester
This technical guide provides a detailed overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular formula, weight, and a hypothetical experimental protocol for its synthesis, presented with clear data visualization and structured methodologies.
Core Molecular Data
This compound, also known as butyl p-toluate, is an organic compound with the IUPAC name butyl 4-methylbenzoate.[1] It is characterized by a butyl group esterified with 4-methylbenzoic acid.
Quantitative Molecular Information
The fundamental molecular data for this compound is summarized in the table below for straightforward reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | butyl 4-methylbenzoate | [1] |
Molecular Structure and Components
The structure of this compound consists of a central carboxyl group linking a p-tolyl group and a butyl group. The diagram below illustrates the logical relationship between these constituent parts.
Hypothetical Experimental Protocol: Fischer Esterification Synthesis
The following section details a hypothetical experimental workflow for the synthesis of this compound via Fischer esterification. This method involves the acid-catalyzed reaction between 4-methylbenzoic acid and butanol.
Materials and Reagents
-
4-Methylbenzoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Deionized Water
Experimental Workflow Diagram
The logical flow of the synthesis and purification process is depicted in the diagram below.
Detailed Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the excess acid by washing the mixture with a 5% sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Washing: Wash the combined organic layers with deionized water to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
References
An In-depth Technical Guide on the Solubility and Stability of Butyl p-Toluate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of butyl p-toluate (also known as butyl 4-methylbenzoate). Given the limited direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, such as n-butyl benzoate and other aromatic esters, to provide valuable insights for researchers and professionals in drug development. All estimations based on analogous compounds are clearly indicated.
Solubility of Butyl p-Toluate
The solubility of an active pharmaceutical ingredient (API) or an excipient is a critical parameter that influences its formulation, bioavailability, and route of administration. Butyl p-toluate, an ester of p-toluic acid and butanol, is expected to be a lipophilic compound with limited aqueous solubility.
Solubility Profile
Table 1: Estimated Solubility of Butyl p-Toluate in Various Solvents at 20-25°C
| Solvent | Type | Expected Solubility | Rationale/Reference for Analogue |
| Water | Polar Protic | Practically Insoluble | n-butyl benzoate is practically insoluble in water.[2][3] |
| Ethanol | Polar Protic | Soluble | n-butyl benzoate is soluble in ethanol.[1][4] |
| Methanol | Polar Protic | Soluble | Benzoate esters are generally soluble in methanol. |
| Acetone | Polar Aprotic | Soluble | Expected to be soluble based on its ester structure. |
| Diethyl Ether | Nonpolar | Soluble | n-butyl benzoate is soluble in ether.[1] |
| Chloroform | Nonpolar | Soluble | A common solvent for organic esters. |
| Toluene | Nonpolar | Soluble | The aromatic ring of butyl p-toluate favors solubility in aromatic solvents. |
| Hexane | Nonpolar | Soluble | The butyl chain contributes to solubility in nonpolar aliphatic solvents. |
Experimental Protocol for Solubility Determination (OECD 105, Flask Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility (Flask Method).[5][6]
Objective: To determine the saturation mass concentration of butyl p-toluate in a selected solvent at a specific temperature.
Materials:
-
Butyl p-toluate (analytical grade)
-
Selected solvent (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Preparation of Saturated Solution:
-
Add an excess amount of butyl p-toluate to a known volume of the solvent in a volumetric flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (determined from the preliminary test, typically 24-48 hours). It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
-
Phase Separation:
-
After reaching equilibrium, allow the mixture to stand at the test temperature to allow for the separation of undissolved solid.
-
Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to avoid changes in solubility.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with the appropriate solvent.
-
Analyze the concentration of butyl p-toluate in the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Prepare a calibration curve using standard solutions of butyl p-toluate of known concentrations.
-
-
Calculation: Calculate the solubility of butyl p-toluate in the solvent (e.g., in g/L or mg/mL) from the concentration of the diluted solution and the dilution factor.
Stability of Butyl p-Toluate
Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products. The stability of butyl p-toluate is influenced by factors such as pH, temperature, and light.
Hydrolytic Stability
Esters are susceptible to hydrolysis, which can be catalyzed by acid or base. The hydrolysis of butyl p-toluate would yield p-toluic acid and butanol. The rate of hydrolysis is dependent on pH and temperature.
Table 2: Estimated Hydrolytic Stability of Butyl p-Toluate
| Condition | Expected Stability | Rationale/Reference for Analogue |
| Acidic (pH < 4) | Susceptible to slow hydrolysis | Acid-catalyzed hydrolysis is a known degradation pathway for esters. |
| Neutral (pH 6-8) | Relatively stable | Hydrolysis is generally slowest at near-neutral pH. |
| Basic (pH > 8) | Susceptible to hydrolysis | Base-catalyzed hydrolysis (saponification) of esters is typically faster than acid-catalyzed hydrolysis. The rate of hydrolysis for p-tolyl hydrogen succinate decreases with a decrease in pH, reaching a minimum at pH 2.[7] |
Experimental Protocol for Hydrolytic Stability Testing (Adapted from ICH Q1A(R2)) [8][9][10][11][12]
Objective: To evaluate the stability of butyl p-toluate in aqueous solutions at different pH values.
Materials:
-
Butyl p-toluate
-
Buffered aqueous solutions (e.g., pH 4, 7, and 9)
-
Co-solvent (e.g., acetonitrile or methanol, if needed to dissolve the compound)
-
Thermostatically controlled chambers or water baths
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Solution Preparation: Prepare solutions of butyl p-toluate in the buffered aqueous solutions. A co-solvent may be used at a low concentration if necessary for solubility, but its potential effect on the hydrolysis rate should be considered.
-
Storage: Store the solutions in sealed containers at specified temperatures (e.g., 25 °C and 40 °C). Protect the samples from light.
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours, and then weekly or monthly depending on the rate of degradation).
-
Analysis: Analyze the concentration of butyl p-toluate and the formation of any degradation products (e.g., p-toluic acid) in each sample using a validated, stability-indicating analytical method.
-
Data Evaluation: Determine the rate of degradation at each pH and temperature. This can be used to calculate the hydrolysis rate constant and predict the shelf-life under different pH conditions.
Thermal Stability
The thermal stability of butyl p-toluate is important for determining appropriate storage and handling conditions, as well as for assessing its stability during manufacturing processes that may involve heat. Aromatic esters are generally thermally stable.[13]
Table 3: Estimated Thermal Stability of Butyl p-Toluate
| Condition | Expected Stability | Rationale/Reference for Analogue |
| Elevated Temperature (e.g., 40-75°C) | Likely to be stable for extended periods | Aromatic esters generally exhibit good thermal stability.[13] |
| High Temperature (>200°C) | Susceptible to decomposition | At very high temperatures, esters can undergo decomposition to form carboxylic acids and other products.[14] Some aromatic esters show onset of degradation above 220°C.[13] |
Experimental Protocol for Thermal Stability Testing (Adapted from ICH Q1A(R2)) [8][9][10][11][12]
Objective: To evaluate the stability of butyl p-toluate under accelerated and long-term storage conditions.
Materials:
-
Butyl p-toluate (solid or liquid form)
-
Appropriate containers (e.g., glass vials with inert stoppers)
-
Thermostatically controlled stability chambers with humidity control
Procedure:
-
Sample Preparation: Place a known quantity of butyl p-toluate into the containers.
-
Storage Conditions:
-
Accelerated Stability: Store the samples at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.
-
Long-Term Stability: Store the samples at 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.
-
-
Sampling: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing; 0, 1, 3, 6 months for accelerated testing).
-
Analysis: Analyze the samples for appearance, assay of butyl p-toluate, and the presence of degradation products using a validated, stability-indicating method.
-
Data Evaluation: Evaluate any changes in the physical and chemical properties of the substance over time to establish a re-test period or shelf-life.
Photostability
Exposure to light, particularly UV radiation, can cause degradation of photosensitive compounds. The aromatic ring in butyl p-toluate suggests a potential for photosensitivity.
Table 4: Estimated Photostability of Butyl p-Toluate
| Condition | Expected Stability | Rationale/Reference for Analogue |
| Exposure to UV/Visible Light | Potentially susceptible to degradation | Aromatic esters can undergo photodegradation. The UV system can lead to the formation of byproducts like butyl benzoate and benzoic acid in the photodegradation of dibutyl phthalate.[15][16][17] |
Experimental Protocol for Photostability Testing (Adapted from ICH Q1B) [18][19][20][21][22]
Objective: To evaluate the stability of butyl p-toluate upon exposure to light.
Materials:
-
Butyl p-toluate
-
Chemically inert, transparent containers
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Light-protective wrapping (e.g., aluminum foil) for control samples.
-
Calibrated radiometer/lux meter.
Procedure:
-
Sample Preparation:
-
Place the butyl p-toluate samples in the transparent containers.
-
Prepare control samples by wrapping identical containers with aluminum foil to protect them from light.
-
-
Exposure:
-
Place both the exposed and control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At the end of the exposure period, analyze both the exposed and control samples for any changes in physical appearance, assay of butyl p-toluate, and the formation of degradation products using a validated, stability-indicating analytical method.
-
-
Data Evaluation:
-
Compare the results from the exposed samples to those of the control samples to determine the extent of photodegradation.
-
Visualizations
Synthesis of Butyl p-Toluate
Butyl p-toluate is synthesized via the Fischer esterification of p-toluic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid.[23][24][25][26][27]
Caption: Fischer esterification of p-toluic acid to form butyl p-toluate.
Hydrolytic Degradation of Butyl p-Toluate
The primary degradation pathway for butyl p-toluate in aqueous environments is hydrolysis, which breaks the ester bond to form p-toluic acid and n-butanol. This reaction can be catalyzed by either acid or base.
Caption: Hydrolytic degradation of butyl p-toluate.
Conclusion
This technical guide provides a detailed overview of the solubility and stability of butyl p-toluate, drawing upon data from analogous compounds and established scientific principles. The provided experimental protocols, based on international guidelines, offer a framework for generating specific data for this compound. The visualizations of the synthesis and primary degradation pathway serve to illustrate the key chemical transformations of butyl p-toluate. This information is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceutical products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. BUTYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 3. Butyl benzoate | 136-60-7 [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. oecd.org [oecd.org]
- 6. filab.fr [filab.fr]
- 7. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. database.ich.org [database.ich.org]
- 9. snscourseware.org [snscourseware.org]
- 10. memmert.com [memmert.com]
- 11. helago-sk.sk [helago-sk.sk]
- 12. ikev.org [ikev.org]
- 13. mdpi.com [mdpi.com]
- 14. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ikev.org [ikev.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. q1scientific.com [q1scientific.com]
- 23. Fischer Esterification [organic-chemistry.org]
- 24. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-methylbenzoic acid butyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Summary of Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.95 | d | 8.0 | 2H | Aromatic (ortho to -COO) |
| 7.24 | d | 8.0 | 2H | Aromatic (meta to -COO) |
| 4.33 | t | 6.4 | 2H | -OCH₂- |
| 2.40 | s | - | 3H | Ar-CH₃ |
| 1.78 – 1.63 | m | - | 2H | -OCH₂CH₂- |
| 1.52 – 1.41 | m | - | 2H | -CH₂CH₃ |
| 1.01 – 0.94 | m | - | 3H | -CH₂CH₃ |
d: doublet, t: triplet, s: singlet, m: multiplet
Table 2: ¹³C NMR Data for this compound[1]
| Chemical Shift (δ) ppm | Assignment |
| 166.7 | C=O (Ester) |
| 143.4 | Aromatic (quaternary, C-CH₃) |
| 129.5 | Aromatic (CH, ortho to -COO) |
| 129.0 | Aromatic (CH, meta to -COO) |
| 127.8 | Aromatic (quaternary, C-COO) |
| 64.6 | -OCH₂- |
| 30.8 | -OCH₂CH₂- |
| 21.6 | Ar-CH₃ |
| 19.2 | -CH₂CH₃ |
| 13.7 | -CH₂CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium-Strong | Alkyl C-H Stretch |
| ~1720 | Strong | C=O (Ester) Stretch |
| ~1610 & ~1510 | Medium-Weak | Aromatic C=C Stretch |
| ~1270 | Strong | Ester C-O Stretch (asymmetric) |
| ~1100 | Strong | Ester C-O Stretch (symmetric) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
The ¹H and ¹³C NMR spectra were acquired on a 200 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For the ¹H NMR spectrum, multiplicities are denoted as singlet (s), doublet (d), triplet (t), and multiplet (m), with coupling constants (J) reported in Hertz (Hz).
Infrared (IR) Spectroscopy
The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. The sample is then placed in the path of the IR beam, and the resulting spectrum of absorbance or transmittance versus wavenumber (in cm⁻¹) is recorded.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
Caption: Workflow for spectroscopic analysis.
The Genesis and Evolution of p-Toluic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of p-toluic acid esters. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds play a crucial role.
Discovery and History: A Journey Through Aromatic Carboxylic Acids
Following the isolation and characterization of benzoic acid in the 16th century from gum benzoin, the study of related aromatic compounds gained momentum.[1][2][3][4][5] Early methods for the preparation of p-toluic acid included the oxidation of p-cymene, a component of certain essential oils, and the oxidation of p-xylene.[2] These early synthetic efforts laid the groundwork for understanding the reactivity of alkyl-substituted benzene rings.
The late 19th and early 20th centuries saw the systematic development of esterification techniques, most notably the Fischer-Speier esterification first described by Emil Fischer and Arthur Speier in 1895.[6] This acid-catalyzed reaction between a carboxylic acid and an alcohol became a cornerstone of organic synthesis and was undoubtedly applied to p-toluic acid to produce its various esters.
The industrial importance of p-toluic acid and its esters grew significantly with the development of the polymer industry. It was identified as a key intermediate in the production of terephthalic acid, a monomer for polyethylene terephthalate (PET).[5][7][8] The Dynamit-Nobel process, for instance, involved the esterification of p-toluic acid to methyl p-toluate, which was then further oxidized.[5]
In the realm of pharmaceuticals, p-toluic acid derivatives have been utilized as building blocks for the synthesis of a variety of drugs, including anti-inflammatory agents, analgesics, and antibacterials.[1][7] The versatility of the p-toluic acid scaffold continues to make it a valuable intermediate in modern drug discovery and development.[9]
Physicochemical Properties of p-Toluic Acid Esters
The physical and chemical properties of p-toluic acid esters vary with the nature of the alcohol moiety. Generally, they are colorless to pale yellow liquids or low-melting solids with characteristic, often pleasant, odors. Their solubility in organic solvents is good, while they are poorly soluble in water.[10]
Table 1: Physical Properties of Selected p-Toluic Acid Esters
| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Methyl p-toluate | C₉H₁₀O₂ | 150.17 | 32-35 | 220-224 | 1.06 | ~1.517 |
| Ethyl p-toluate | C₁₀H₁₂O₂ | 164.20 | - | 232-235 | 1.025 | 1.508 |
| Propyl p-toluate | C₁₁H₁₄O₂ | 178.23 | - | 248-250 | ~1.01 | ~1.503 |
| Butyl p-toluate | C₁₂H₁₆O₂ | 192.25 | - | 265-267 | ~0.99 | ~1.498 |
Table 2: Spectroscopic Data of Selected p-Toluic Acid Esters
| Ester Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methyl p-toluate | 7.92 (d, 2H), 7.21 (d, 2H), 3.89 (s, 3H), 2.40 (s, 3H) | 167.1, 143.6, 129.7, 129.1, 128.9, 52.0, 21.6 | 1720 (C=O), 1275, 1108 (C-O) |
| Ethyl p-toluate | 7.94 (d, 2H), 7.22 (d, 2H), 4.35 (q, 2H), 2.40 (s, 3H), 1.38 (t, 3H) | 166.7, 143.4, 129.6, 129.0, 128.9, 60.9, 21.6, 14.3 | 1715 (C=O), 1273, 1105 (C-O)[3][11] |
| Propyl p-toluate | 7.95 (d, 2H), 7.22 (d, 2H), 4.25 (t, 2H), 2.40 (s, 3H), 1.78 (sext, 2H), 1.02 (t, 3H) | 166.8, 143.4, 129.6, 129.0, 128.9, 66.5, 22.1, 21.6, 10.5 | 1716 (C=O), 1274, 1106 (C-O)[12][13] |
| Butyl p-toluate | 7.95 (d, 2H), 7.22 (d, 2H), 4.29 (t, 2H), 2.40 (s, 3H), 1.73 (quint, 2H), 1.46 (sext, 2H), 0.97 (t, 3H) | 166.8, 143.4, 129.6, 129.0, 128.9, 64.8, 30.7, 21.6, 19.2, 13.8 | 1717 (C=O), 1274, 1107 (C-O)[14] |
Key Synthetic Methodologies
The synthesis of p-toluic acid esters is most commonly achieved through the esterification of p-toluic acid with the corresponding alcohol. Several methods are widely employed, each with its own advantages and limitations.
Fischer-Speier Esterification
This classical method involves the reaction of p-toluic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[6][15]
Detailed Experimental Protocol: Synthesis of Ethyl p-Toluate via Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ethyl p-toluate can be purified by vacuum distillation to yield a colorless liquid.
Expected Yield: 70-85%
Steglich Esterification
The Steglich esterification is a milder method that is particularly useful for acid-sensitive substrates or for the synthesis of esters from sterically hindered alcohols. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Detailed Experimental Protocol: Synthesis of Isopropyl p-Toluate via Steglich Esterification
-
Reaction Setup: To a solution of p-toluic acid (1.0 eq), isopropanol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a solution of DCC (1.1 eq) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of the dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.
-
Workup: Filter off the precipitated DCU and wash the solid with the reaction solvent.
-
Washing: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude isopropyl p-toluate can be purified by column chromatography on silica gel.
Expected Yield: 80-95%
Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of p-toluic acid with primary or secondary alcohols under mild, neutral conditions. This reaction typically involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17][18][19] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, if applicable.
Detailed Experimental Protocol: Synthesis of (S)-sec-Butyl p-Toluate via Mitsunobu Reaction
-
Reaction Setup: To a solution of p-toluic acid (1.2 eq), (R)-sec-butanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of DEAD (1.5 eq) in THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Expected Yield: 60-80%
Visualizing the Pathways and Processes
Synthetic Pathways
The following diagrams illustrate the key chemical transformations involved in the synthesis of p-toluic acid esters.
References
- 1. p-Toluic acid Dealer and Distributor | p-Toluic acid Supplier | p-Toluic acid Stockist | p-Toluic acid Importers [multichemindia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 4-methylbenzoate [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 8. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 9. What esters can be synthesized from P - Toluic Acid Chloride? - Blog [evergreensinochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. p-Toluic acid, butyl ester [webbook.nist.gov]
- 15. Ethyl 4-methylbenzoate [webbook.nist.gov]
- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Hazards and Safety Information for Butyl 4-Methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and safety information for Butyl 4-methylbenzoate (CAS No. 19277-56-6), also known as butyl p-toluate. This document is intended to inform researchers, scientists, and professionals in drug development about the potential risks associated with this chemical and to provide guidance on its safe handling, storage, and disposal. The information presented herein is compiled from available safety data sheets, toxicological databases, and standardized experimental guidelines.
Disclaimer: Specific toxicological data for Butyl 4-methylbenzoate is limited. Therefore, this guide also draws upon information from structurally related compounds and standardized OECD test guidelines to provide a comprehensive safety profile. All personnel handling this chemical should exercise caution and adhere to established laboratory safety protocols.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key properties of Butyl 4-methylbenzoate.
| Property | Value | Reference |
| CAS Number | 19277-56-6 | [1] |
| Molecular Formula | C12H16O2 | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Not explicitly stated for butyl 4-methylbenzoate; related compounds are liquids. | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Synonyms | Butyl p-toluate, Benzoic acid, 4-methyl-, butyl ester | [1] |
Hazard Identification and Classification
Based on data for structurally similar compounds like butyl p-toluenesulfonate, Butyl 4-methylbenzoate may be classified as follows. It is crucial to handle this compound as if it possesses these hazards until specific data becomes available.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[5] |
GHS Hazard Pictograms:
Signal Word: Warning
Toxicological Information
Acute Toxicity
Quantitative data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for Butyl 4-methylbenzoate are not available. For the related compound butyl p-toluenesulfonate, a subcutaneous LD50 in rats has been reported as 5 g/kg, and an intravenous LD50 in mice as 320 mg/kg[6].
Skin Irritation
A study involving repeated daily application of n-butyl benzoate on clipped rabbit skin demonstrated its irritancy potential. The study noted widespread inflammatory reactions, and in some cases, necrotic changes and slight epidermal hyperplasia on the dorsum of the rabbits[7]. The irritancy was observed to be related to the duration of the treatment and the molecular weight of the benzoate[7].
Eye Irritation
Specific eye irritation studies for Butyl 4-methylbenzoate were not found. However, based on the classification of related compounds, it is presumed to cause serious eye irritation.
Experimental Protocols
In the absence of specific experimental data for Butyl 4-methylbenzoate, this section outlines the methodologies for key toxicological assessments based on internationally recognized OECD guidelines. These protocols serve as a reference for any future toxicological evaluation of this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (usually females) are used[2].
-
Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment (temperature, humidity, light cycle) and have access to standard laboratory diet and drinking water. Food is withheld overnight before dosing[2].
-
Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight[2].
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and periodically during the first 24 hours[2].
-
Procedure: The outcome of the first step (dosing three animals) determines the next step, which could be no further testing, dosing more animals at the same level, or dosing at a higher or lower dose level[2].
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This guideline describes a procedure for the assessment of the irritant and/or corrosive potential of a substance to the skin.
Methodology:
-
Test Animal: The albino rabbit is the recommended species[8].
-
Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test[8].
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing[8].
-
Exposure: The exposure duration is typically 4 hours[8].
-
Observation: After exposure, the patch is removed, and the skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours)[8]. The degree of skin reaction is scored.
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This test evaluates the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Test Animal: Healthy, young adult albino rabbits are used[9].
-
Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control[9].
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation[9][10]. The severity of the reactions is scored.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the safety assessment of Butyl 4-methylbenzoate.
Caption: Hazard Identification and Risk Assessment Workflow.
Caption: Emergency Response Procedure for Chemical Exposure.
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing[4].
-
Use in a well-ventilated area[4].
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2].
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents[3].
-
Keep containers tightly closed when not in use[3].
Emergency Procedures
In case of skin contact:
-
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes[4].
-
Seek medical attention if irritation persists[4].
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4].
-
Seek medical attention[4].
In case of inhalation:
-
Move the person to fresh air[2].
-
If breathing is difficult, give oxygen. If not breathing, give artificial respiration[2].
-
Seek medical attention[2].
In case of ingestion:
Disposal Considerations
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.
This technical guide is intended to provide a summary of the available safety information for Butyl 4-methylbenzoate. It is not exhaustive and should be used in conjunction with a comprehensive understanding of laboratory safety practices. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.
References
- 1. 4-Methylbenzoic acid butyl ester | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyl 4-methylbenzenesulfonate | CAS#:778-28-9 | Chemsrc [chemsrc.com]
- 7. Macro- and microscopic alterations in 2 rabbit skin regions following topically repeated applications of benzoic acid n-alkyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Theoretical vs. Experimental Properties of Butyl p-Toluate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of butyl p-toluate (also known as butyl 4-methylbenzoate). Butyl p-toluate is an organic ester with applications as a flavoring agent and in the synthesis of other organic compounds. This document collates its physical, chemical, and spectroscopic properties, presenting a direct comparison between calculated and measured values. Detailed experimental protocols for its synthesis and characterization are provided to support researchers in its practical application and analysis.
Introduction
Butyl p-toluate (C₁₂H₁₆O₂) is the ester formed from the condensation of p-toluic acid and n-butanol. Understanding the discrepancy and concordance between its theoretical and experimental properties is crucial for its application in research and development, particularly in fields requiring high-purity compounds and predictable chemical behavior. This guide serves as a central repository for this information, aimed at professionals in chemical and pharmaceutical sciences.
Physical and Chemical Properties
The fundamental physical and chemical properties of butyl p-toluate are summarized below. Theoretical values are often derived from computational models (e.g., Joback method, Crippen's fragmentation), while experimental values are determined through laboratory measurement.
| Property | Theoretical/Calculated Value | Experimental Value |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol | 192.2542 g/mol [1] |
| Boiling Point | 581.91 K (308.76 °C) | 268 °C at 760 mmHg[2] |
| Density | - | 0.995 g/cm³[2] |
| Refractive Index (n₂₀/D) | - | 1.51 (for Methyl 4-tert-butylbenzoate)[3][4] |
| logP (Octanol/Water) | 2.952 | - |
| Water Solubility | log₁₀WS = -3.45 | - |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of butyl p-toluate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The experimental data presented was obtained in a CDCl₃ solvent.[5]
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.95 | Doublet | 8.0 | 2H, ortho to C=O |
| Aromatic Protons | 7.24 | Doublet | 8.0 | 2H, meta to C=O |
| Methylene Protons | 4.33 | Triplet | 6.4 | 2H, -O-CH₂- |
| Methyl Protons | 2.40 | Singlet | - | 3H, Ar-CH₃ |
| Methylene Protons | 1.78 – 1.63 | Multiplet | - | 2H, -O-CH₂-CH₂- |
| Methylene Protons | 1.52 – 1.41 | Multiplet | - | 2H, -CH₂-CH₃ |
| Methyl Protons | 1.01 – 0.94 | Multiplet | - | 3H, -CH₂-CH₃ |
| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | 166.7 | C=O |
| Aromatic Carbon | 143.4 | Quaternary, C-CH₃ |
| Aromatic Carbons | 129.5 | CH |
| Aromatic Carbons | 129.0 | CH |
| Aromatic Carbon | 127.8 | Quaternary, C-C=O |
| Methylene Carbon | 64.6 | -O-CH₂- |
| Methylene Carbon | 30.8 | -O-CH₂-CH₂- |
| Aromatic Methyl Carbon | 21.6 | Ar-CH₃ |
| Methylene Carbon | 19.2 | -CH₂-CH₃ |
| Methyl Carbon | 13.7 | -CH₂-CH₃ |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) data from the NIST WebBook shows characteristic fragmentation patterns for butyl p-toluate.[1]
| m/z | Relative Intensity | Possible Fragment |
| 119 | 100 | [C₈H₇O]⁺ (p-toluoyl cation) |
| 136 | ~58 | [M - C₄H₈]⁺ (McLafferty rearrangement) |
| 91 | ~50 | [C₇H₇]⁺ (tropylium cation) |
| 192 | ~20 | [M]⁺ (Molecular ion) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3000-2850 | C-H (Alkyl) | Stretching |
| ~1720 | C=O (Ester) | Stretching |
| ~1610, ~1510 | C=C (Aromatic) | Stretching |
| ~1270, ~1100 | C-O (Ester) | Stretching |
Experimental Protocols
The following sections detail generalized but robust protocols for the synthesis and characterization of butyl p-toluate.
Synthesis: Fischer-Speier Esterification
This protocol describes the synthesis of butyl p-toluate from p-toluic acid and n-butanol using an acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1.0 eq), n-butanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C, the boiling point of n-butanol) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove unreacted p-toluic acid.
-
Water.
-
Brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure butyl p-toluate.
Characterization Protocols
-
Sample Preparation: Place a small amount of the purified liquid into a small test tube. Insert a capillary tube (sealed at one end) with the open end down into the liquid.
-
Heating: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.
-
Observation: Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.
-
Measurement: Remove the heat and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.
-
Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar SLB®-5ms column). A typical temperature program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature.
-
Detection: As the components elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.
Visualized Workflows
Synthesis and Purification Workflow
Caption: Fischer esterification workflow for butyl p-toluate.
Analytical Characterization Workflow
Caption: Workflow for the analytical confirmation of butyl p-toluate.
Biological Activity and Signaling Pathways
To date, there is no significant evidence in scientific literature to suggest that butyl p-toluate has notable biological activity or that it is involved in specific signaling pathways relevant to drug development. Its primary applications remain in the fields of flavor chemistry and as a synthetic intermediate.
Conclusion
This guide has consolidated the theoretical and experimental data for butyl p-toluate, providing a valuable resource for its synthesis and characterization. While calculated values offer a good approximation, experimental determination of properties such as boiling point, density, and spectroscopic characteristics is indispensable for confirming the identity and purity of the compound. The provided protocols and workflows offer a practical framework for laboratory work involving this ester.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 3. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 4. methyl 4-tert-butyl benzoate, 26537-19-9 [thegoodscentscompany.com]
- 5. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methylbenzoic Acid Butyl Ester in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzoic acid butyl ester, also known as butyl p-toluate, is an aromatic ester with the chemical formula C₁₂H₁₆O₂.[1] While not as extensively documented as some of its isomers, it serves as a valuable compound in the field of organic chemistry. Its structural features, comprising a para-substituted aromatic ring and a butyl ester group, impart a unique combination of reactivity and physical properties. This technical guide provides a comprehensive overview of the synthesis, spectral characteristics, and key reactions of this compound, with a focus on its role as a synthetic intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a compound is fundamental for its application in research and development. The following tables summarize the key data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| IUPAC Name | butyl 4-methylbenzoate | [1] |
| CAS Number | 19277-56-6 | [1] |
| Appearance | Colorless oil (presumed) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) in ppm. |
| ¹³C NMR | Chemical shifts (δ) in ppm. |
| Infrared (IR) | Key absorption bands (cm⁻¹). Data for the closely related methyl 4-methylbenzoate is provided for reference.[2][3][4][5] |
| Mass Spectrometry (MS) | m/z peaks for the parent ion and major fragments. Data for the isomeric methyl 4-butylbenzoate is provided for reference.[6] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid (p-toluic acid) with n-butanol, catalyzed by a strong acid.
Caption: Fischer Esterification of 4-Methylbenzoic Acid.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on established methods for Fischer esterification.[7][8][9][10][11][12]
Materials:
-
4-Methylbenzoic acid (p-toluic acid)
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzoic acid and an excess of n-butanol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol% relative to the carboxylic acid).
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Alternatively, the reaction can be performed in toluene using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
After completion, cool the reaction mixture to room temperature.
-
If an excess of n-butanol was used, it can be removed by distillation under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless oil.
Expected Yield: Yields for Fischer esterifications can vary but are often in the range of 60-90%, depending on the reaction conditions and the efficiency of water removal. One study on microwave-assisted Fischer esterification of a substituted benzoic acid with butanol reported a yield of 98%.[9]
Role in Organic Synthesis: Key Reactions
As an ester, this compound can undergo a variety of transformations, making it a useful intermediate in organic synthesis. The primary reactive site is the ester carbonyl group, which is susceptible to nucleophilic attack.
Saponification (Ester Hydrolysis)
Treatment of this compound with a strong base, such as sodium hydroxide, followed by acidification, will hydrolyze the ester back to 4-methylbenzoic acid and n-butanol.
Caption: Saponification of this compound.
Reaction with Grignard Reagents
This compound reacts with two equivalents of a Grignard reagent (R-MgX) to produce a tertiary alcohol after acidic workup. The first equivalent adds to the carbonyl group, leading to the elimination of butoxide and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then adds to the ketone.
Caption: Grignard Reaction with an Ester.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group of this compound to two primary alcohols: (4-methylphenyl)methanol and n-butanol.
Caption: Reduction of an Ester with LiAlH₄.
Applications
While specific, large-scale industrial applications of this compound are not widely reported, its role as a synthetic intermediate is of primary interest to researchers. Closely related esters find use in various fields, suggesting potential applications for the butyl ester.
-
Synthetic Intermediate: As demonstrated by the reactions above, this compound can serve as a precursor for the synthesis of more complex molecules, including tertiary alcohols and substituted benzyl alcohols. Its utility lies in the ability to introduce the p-toluoyl group, which can be further modified. Some related benzoate esters are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[13][14][15]
-
Fragrance and Flavor: Many simple esters of benzoic acid and its derivatives are used in the fragrance and flavor industry due to their characteristic scents.[16] While not specifically documented for the n-butyl ester, related compounds like methyl benzoate are used in perfumery.[11]
-
Plasticizers: Benzoate esters are known to be effective plasticizers for various polymers, such as PVC and PVA.[17][18] They can improve the flexibility and workability of these materials. The properties of this compound suggest it could potentially function as a plasticizer.
Conclusion
This compound is a versatile aromatic ester whose utility in organic chemistry stems from the reactivity of its ester functional group. While detailed studies on this specific compound are not as prevalent as for some of its isomers, its synthesis via Fischer esterification is straightforward, and its reactivity profile is well-understood within the context of ester chemistry. For researchers and drug development professionals, this compound represents a readily accessible building block for the synthesis of a variety of more complex molecular architectures. Further investigation into its specific applications, particularly in medicinal chemistry and materials science, may reveal novel uses for this compound.
References
- 1. This compound | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Toluic acid, butyl ester [webbook.nist.gov]
- 4. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [chemicalbook.com]
- 5. Benzoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 6. Atomfair Butyl-p-toluenesulfonate Butyl tosylate C11H16O3S CAS 778-28-9 - Atomfair [atomfair.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. methyl 4-butyl benzoate, 20651-69-8 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. scbt.com [scbt.com]
- 14. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 15. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 16. butyl benzoate 136-60-7 [thegoodscentscompany.com]
- 17. nbinno.com [nbinno.com]
- 18. Account Suspended [indusvalleychemical.com]
A Technical Review of 4-Methylbenzoic Acid Butyl Ester: Synthesis, Properties, and Applications
Audience: This document is intended for researchers, scientists, and drug development professionals.
Introduction
4-Methylbenzoic acid butyl ester, also known as butyl p-toluate or butyl 4-methylbenzoate, is an organic compound belonging to the ester family. It is characterized by a butyl group attached to the carboxylate of 4-methylbenzoic acid. As an aromatic ester, its properties and reactivity are influenced by the benzene ring, the methyl group substituent, and the butyl ester chain.[1] While not widely documented for large-scale industrial use, this compound serves as a valuable model in the study of esterification reactions and as a potential intermediate in the synthesis of more complex organic molecules.[1] This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and the research context of its applications.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Much of the available data is based on computational models, with experimental data being less common in the literature.
| Property | Value | Source |
| IUPAC Name | butyl 4-methylbenzoate | [2] |
| Synonyms | Butyl p-toluate, Benzoic acid, 4-methyl-, butyl ester | [2] |
| CAS Number | 19277-56-6 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| XLogP3 (Computed) | 4.2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through two well-established methods in organic chemistry: Fischer esterification and reaction via an acyl chloride intermediate.
This is the most common and direct method for synthesizing esters.[1] It involves the acid-catalyzed reaction between a carboxylic acid (4-methylbenzoic acid) and an alcohol (butanol). The reaction is reversible, and to achieve a high yield, the equilibrium must be shifted towards the product. This is typically done by using an excess of one reactant or by removing water as it is formed.[1]
Caption: Workflow for Fischer Esterification Synthesis.
Experimental Protocol: Fischer Esterification (General)
-
Setup: A round-bottom flask is charged with 1.0 equivalent of 4-methylbenzoic acid and 1.5-3.0 equivalents of n-butanol (serving as both reactant and solvent).
-
Catalysis: A catalytic amount of concentrated sulfuric acid (approx. 5% mol/mol) is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For higher yields, a Dean-Stark apparatus can be used to remove the water byproduct azeotropically.
-
Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with a saturated sodium chloride (brine) solution.
-
Isolation: The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
-
Purification: The solvent (excess butanol) is removed by distillation. The resulting crude ester can be further purified by vacuum distillation to yield the final product.
This two-step method is often faster and not reversible, leading to higher yields. It involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the alcohol.
Caption: Two-step synthesis via an acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Method (Adapted)
This protocol is adapted from a similar synthesis of the methyl ester.[4]
-
Acyl Chloride Formation:
-
In a fume hood, 4-methylbenzoic acid (1.0 eq.) is mixed with thionyl chloride (1.1-1.5 eq.).
-
The mixture is gently heated at reflux until the evolution of HCl and SO₂ gas ceases and a clear solution is obtained.
-
Excess thionyl chloride is removed by distillation, and the resulting crude 4-methylbenzoyl chloride is purified by vacuum distillation.[4]
-
-
Esterification:
-
The purified 4-methylbenzoyl chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane) in a flask equipped with a dropping funnel and under a nitrogen atmosphere.
-
A solution of n-butanol (1.0 eq.) and a non-nucleophilic base such as pyridine (1.1 eq., to neutralize the HCl byproduct) in the same solvent is added dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours.
-
-
Workup and Purification:
-
The reaction mixture is washed with dilute HCl (to remove pyridine), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The final product is purified by vacuum distillation.
-
Applications and Research Context
Direct, large-scale applications for this compound are not prominent in the literature.[1] Its primary significance is in synthetic organic chemistry, where it serves as a useful intermediate and a model compound for studying esterification kinetics and mechanisms.[1]
However, the applications of closely related esters, particularly methyl 4-tert-butylbenzoate, provide a valuable context for potential research and development. These related compounds are key intermediates in several industrial processes.
Caption: Research context and potential applications.
-
Personal Care Products: Methyl 4-tert-butylbenzoate is a crucial intermediate in the synthesis of avobenzone, a widely used UVA filter in sunscreen products.[1][5][6]
-
Polymer Industry: It is used in the production of PVC heat stabilizers and as a modifier for alkyd resins to improve properties like luster and performance.[1][5]
-
Lubricants: Certain benzoate esters serve as additives in cutting oils and other industrial lubricants.[1][5]
Biological Activity
A review of the current literature did not yield specific studies detailing the biological activities of this compound. However, the broader class of benzoic acid derivatives is known for a wide range of biological effects, including antimicrobial and antioxidant properties.[7] The lack of data for this specific ester highlights a potential area for future pharmacological and toxicological investigation, especially if its use as a fragrance or flavoring agent, similar to other simple esters, is considered.
Conclusion
This compound is a well-defined aromatic ester with straightforward and efficient synthetic routes. While it currently lacks widespread, direct industrial applications, its importance should not be understated. It serves as an excellent model compound for academic research into reaction mechanisms and a potential building block for the synthesis of more complex, high-value molecules. The established applications of structurally similar esters in the personal care, polymer, and lubricant industries provide a clear roadmap for future research into the potential uses of butyl p-toluate. Future investigations could focus on exploring its physical properties for materials science applications or screening for biological activity to uncover new pharmaceutical or agrochemical potential.
References
- 1. This compound | 19277-56-6 | Benchchem [benchchem.com]
- 2. This compound | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-methyl-, butyl ester | 19277-56-6 [amp.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics [vinatiorganics.com]
- 6. Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics [vinatiorganics.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Butyl 4-Methylbenzoate for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the procurement and application of high-purity butyl 4-methylbenzoate (also known as butyl p-toluate). This document provides a survey of commercial suppliers, detailed technical specifications, and relevant experimental protocols to support its use in a laboratory setting.
Commercial Availability and Supplier Specifications
High-purity butyl 4-methylbenzoate (CAS No. 19277-56-6) is available from a select number of chemical suppliers. While availability may vary, the companies listed below have been identified as potential sources. Researchers are advised to contact these suppliers directly to obtain the most current certificate of analysis (CoA) for detailed lot-specific purity and impurity profiles.
| Supplier | Stated Purity | Product Name(s) | CAS Number |
| Dayang Chem (Hangzhou) Co., Ltd. | Not Specified | Butyl 4-methylbenzoate | 19277-56-6 |
| Shanghai Nianxing Industrial Co., Ltd. | 98.0% | Palmitic acid | 19277-56-6 |
| ChemSrc | Not Specified | Benzoic acid, 4-methyl-, butyl ester | 19277-56-6 |
Note: The product name "Palmitic acid" listed by Shanghai Nianxing Industrial Co., Ltd. for CAS number 19277-56-6 appears to be an error on the supplier's part. Researchers should verify the product identity before purchase.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H16O2[1] |
| Molecular Weight | 192.25 g/mol [1] |
| Appearance | White crystal powder[2] |
| Boiling Point | 256°C[2] |
| Density | 0.995 g/cm³[2] |
| Flash Point | 112.237°C[2] |
| Refractive Index | 1.499[2] |
| Vapor Pressure | 0.016 mmHg at 25°C[2] |
| LogP | 2.95030[2] |
Experimental Protocols
Synthesis of Butyl 4-Methylbenzoate via Fischer Esterification
The synthesis of butyl 4-methylbenzoate can be achieved through the Fischer esterification of 4-methylbenzoic acid with n-butanol, using a strong acid catalyst such as sulfuric acid.
Materials:
-
4-methylbenzoic acid
-
n-butanol (in excess, to serve as both reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-methylbenzoic acid and an excess of n-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to dilute the mixture.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess n-butanol, yielding crude butyl 4-methylbenzoate.
-
The crude product can be further purified by vacuum distillation.
Quality Control: GC-MS Analysis
The purity of synthesized or purchased butyl 4-methylbenzoate can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions (General Example):
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 7000D TQ MS system (or equivalent)
-
Column: J&W DB-35ms (30 m × 0.25 mm, 0.25 µm) or equivalent[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[4]
-
Injector Temperature: 250°C[4]
-
Oven Temperature Program: Initial temperature of 90°C (hold for 0.7 min), ramp up to 280°C at 35°C/min, and hold for 2 min.[4]
-
MS Transfer Line Temperature: 300°C[4]
-
Ion Source Temperature: 200°C[4]
-
Ionization Mode: Electron Impact (EI) at 70 eV[4]
-
Scan Range: 50-550 amu[4]
Sample Preparation:
-
Prepare a dilute solution of the butyl 4-methylbenzoate sample in a suitable solvent such as hexane or dichloromethane.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
The resulting chromatogram will show a peak corresponding to butyl 4-methylbenzoate, and the mass spectrum of this peak can be used to confirm its identity by comparing it to a reference spectrum from a database like the National Institute of Standards and Technology (NIST) library.[5] Purity can be estimated by the relative area of the main peak.
Applications in Research and Drug Development
While specific applications of butyl 4-methylbenzoate in drug development are not extensively documented in publicly available literature, its structural motif as a substituted benzoate ester suggests potential utility as a building block in medicinal chemistry. Esters are common functional groups in pharmaceuticals, often used as prodrugs to enhance bioavailability or to modify the pharmacokinetic properties of a parent drug.
The 4-methylbenzoyl group can be incorporated into larger molecules to explore structure-activity relationships (SAR) in drug discovery programs. For instance, related benzoate derivatives have been investigated for a range of biological activities.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the experimental and quality control processes, the following diagrams have been generated using the DOT language.
Caption: Synthesis and Purification Workflow for Butyl 4-Methylbenzoate.
Caption: Quality Control Decision Workflow for High-Purity Butyl 4-Methylbenzoate.
References
Methodological & Application
Application Note and Protocol: Fischer Esterification for the Synthesis of Methyl 4-methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1][2] This application note provides a detailed protocol for the synthesis of methyl 4-methylbenzoate from 4-methylbenzoic acid and methanol. Methyl 4-methylbenzoate is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products.[3] The protocol described herein is a robust and efficient method for the preparation of this ester on a laboratory scale.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product.[4][5] To drive the equilibrium towards the product side, an excess of the alcohol is typically used.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Fischer esterification of 4-methylbenzoic acid.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methylbenzoic Acid | 10 mmol | [6] |
| Methanol | 70 mmol | [6] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 1-2 mL | [7] |
| or p-Toluenesulfonic Acid | 0.5 g | [6] |
| Reaction Conditions | ||
| Temperature | 50-70 °C (Reflux) | [6] |
| Reaction Time | 1-8 hours | [6] |
| Work-up & Purification | ||
| Ethyl Acetate (for extraction) | 20 mL | [6] |
| 5% Sodium Carbonate Solution | 20 mL | [6] |
| Yield | ||
| Expected Yield of Methyl 4-methylbenzoate | ~95% | [6] |
Experimental Protocol
Materials:
-
4-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Ethyl acetate
-
5% Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
1. Reaction Setup: a. To a 50 mL round-bottom flask, add 4-methylbenzoic acid (10 mmol, 1.36 g). b. Add methanol (70 mmol, 2.8 g, 3.5 mL). Methanol is used in excess to drive the reaction equilibrium towards the product.[1] c. Carefully add the acid catalyst. Use either concentrated sulfuric acid (approx. 1 mmol) or p-toluenesulfonic acid (approx. 1.5 mmol).[6] d. Add a magnetic stir bar to the flask. e. Attach a reflux condenser to the round-bottom flask.
2. Reaction: a. Heat the reaction mixture to reflux (approximately 50-70 °C) using a heating mantle or oil bath.[6] b. Allow the reaction to proceed under reflux with stirring for 4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator.[6] c. Transfer the residue to a separatory funnel. d. Add 20 mL of ethyl acetate to the separatory funnel to dissolve the ester.[6] e. Add 20 mL of a 5% sodium carbonate solution to the separatory funnel to neutralize the acidic catalyst and remove any unreacted 4-methylbenzoic acid.[6][8] Shake the funnel gently, venting frequently to release any pressure from CO₂ evolution. f. Separate the aqueous layer. g. Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[9] h. Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
4. Drying and Solvent Removal: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6][9] b. Decant or filter the dried organic solution to remove the drying agent. c. Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude methyl 4-methylbenzoate.
5. Purification (Optional): a. The crude product can be further purified by distillation if necessary. The boiling point of methyl 4-methylbenzoate is approximately 216-218 °C.
Characterization: The final product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Diagrams
Caption: Experimental workflow for the Fischer esterification of 4-methylbenzoic acid.
Caption: Simplified signaling pathway of the Fischer esterification mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Synthesis of butyl p-toluate from p-toluic acid and butanol
Application Note: Synthesis of Butyl p-Toluate
Abstract
This document provides a detailed protocol for the synthesis of butyl p-toluate through the Fischer esterification of p-toluic acid with 1-butanol, utilizing an acid catalyst. Fischer esterification is a fundamental and widely used reaction in organic synthesis for the preparation of esters from carboxylic acids and alcohols.[1][2] This process is reversible and typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate.[1][3] The protocol herein describes the reaction setup, execution, purification, and characterization of the final product, tailored for researchers in organic chemistry and drug development.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed esterification of p-toluic acid with 1-butanol to yield butyl p-toluate and water.
p-Toluic Acid + 1-Butanol ⇌ (H₂SO₄) Butyl p-Toluate + Water
Materials and Reagents
A summary of the required reagents and their relevant properties is provided below.
| Reagent | Formula | Molecular Weight ( g/mol ) | Moles | Quantity |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | 0.10 | 13.62 g |
| 1-Butanol | C₄H₁₀O | 74.12 | 0.30 | 22.24 g (27.5 mL) |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | 1.5 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 150 mL |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | - | 60 mL |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | 30 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g |
Experimental Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.62 g (0.10 mol) of p-toluic acid.
-
Add 27.5 mL (0.30 mol) of 1-butanol to the flask. Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.[3][4]
-
While stirring, slowly and carefully add 1.5 mL of concentrated sulfuric acid to the mixture. Caution: This addition is exothermic and should be done in a fume hood.[5]
-
Equip the flask with a reflux condenser and place it in a heating mantle.
Reaction Execution
-
Heat the mixture to reflux (approximately 95-110°C) with continuous stirring.[1]
-
Maintain the reflux for 2-3 hours to ensure the reaction proceeds to completion.[4]
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
Product Isolation and Purification (Work-up)
-
Transfer the cooled reaction mixture to a 500 mL separatory funnel.
-
Add 100 mL of diethyl ether to dissolve the organic components and dilute the mixture.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water to remove the excess butanol and some sulfuric acid.
-
Two 30 mL portions of saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted p-toluic acid and the remaining sulfuric acid. Swirl gently at first to control the CO₂ evolution before shaking.[6]
-
30 mL of saturated sodium chloride (brine) solution to remove residual water and aid in layer separation.[4]
-
-
Drain the aqueous layer after each wash.
-
Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g) for 10-15 minutes.
-
Filter the mixture to remove the drying agent.
-
Remove the diethyl ether solvent using a rotary evaporator to yield the crude butyl p-toluate.
Final Purification
For higher purity, the crude product can be distilled under reduced pressure.
Data and Characterization
The synthesized product, butyl p-toluate, can be characterized by its physical and spectral properties.
| Property | Value |
| Chemical Formula | C₁₂H₁₆O₂[7] |
| Molecular Weight | 192.25 g/mol [8] |
| Appearance | Colorless liquid |
| CAS Number | 19277-56-6[7] |
Expected yields for Fischer esterification reactions are typically high, often in the range of 80-95%, depending on the specific substrates and conditions.[4]
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of butyl p-toluate.
Caption: Workflow for butyl p-toluate synthesis.
Fischer Esterification Mechanism
The diagram below details the step-by-step mechanism of the acid-catalyzed Fischer esterification.[3][9]
Caption: Mechanism of Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. uakron.edu [uakron.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. p-Toluic acid, butyl ester [webbook.nist.gov]
- 8. 4-Methylbenzoic acid butyl ester | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 4-Methylbenzoic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-methylbenzoic acid butyl ester, also known as butyl p-toluate, as a research chemical. This document includes its synthesis, physical and chemical properties, potential applications, and detailed experimental protocols.
Chemical and Physical Properties
This compound is an aromatic ester with the chemical formula C₁₂H₁₆O₂.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | butyl 4-methylbenzoate | [1] |
| Synonyms | Butyl p-toluate, p-Toluic acid butyl ester | [1] |
| CAS Number | 19277-56-6 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Boiling Point | 268 °C at 760 mmHg | [1] |
| Density | 0.995 g/cm³ | [1] |
| Refractive Index | 1.499 | [1] |
| LogP | 4.2 | [1] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether. | [2] |
Synthesis
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid (p-toluic acid) with n-butanol, using a strong acid catalyst such as sulfuric acid.[1]
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
4-methylbenzoic acid (p-toluic acid)
-
n-butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 13.6 g (0.1 mol) of 4-methylbenzoic acid in 37 mL (0.4 mol) of n-butanol.
-
Slowly add 1 mL of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Extract the product with 50 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of butyl 4-methylbenzoate.
The synthesized product should be characterized to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for this.
¹H NMR (CDCl₃, 200 MHz): δ 7.95 (d, J = 8.0 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 4.33 (t, J = 6.4 Hz, 2H), 2.40 (s, 3H), 1.78 – 1.63 (m, 2H), 1.52 – 1.41 (m, 2H), 1.01 – 0.94 (m, 3H).[3]
¹³C NMR (CDCl₃, 50 MHz): δ 166.7, 143.4, 129.5, 129.0, 127.8, 64.6, 30.8, 21.6, 19.2, 13.7.[3]
Potential Research Applications
While specific research on this compound is limited, its structural similarity to other benzoate and butyl esters suggests several potential areas of investigation.
-
Local Anesthetics: Benzoate esters are a known class of local anesthetics that act by blocking voltage-gated sodium channels in nerve membranes.[4][5] The addition of a butyl group can increase lipid solubility, potentially enhancing the duration of action.[5] Research could involve evaluating the local anesthetic properties of butyl p-toluate in in-vitro and in-vivo models.
-
Antimicrobial Agents: Some benzoate esters have demonstrated antibacterial and antifungal activities.[6] For instance, methyl 4-nitrobenzoate has shown significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa.[7] The antimicrobial potential of butyl p-toluate could be explored against a panel of pathogenic bacteria and fungi.
-
Prodrug Development: The ester functional group can be utilized in prodrug design to improve the pharmacokinetic properties of parent drugs containing a carboxylic acid moiety.[8] Butyl p-toluate could serve as a model compound to study esterase-mediated hydrolysis and drug release kinetics.
Diagram 2: Potential Pharmaceutical Research Pathways
Caption: Potential research avenues in pharmaceuticals.
-
Plasticizers: Butyl esters are commonly used as plasticizers to increase the flexibility and durability of polymers like PVC.[9] The performance of butyl p-toluate as a plasticizer can be evaluated by measuring its effect on the mechanical properties of polymer films.
-
Flavoring and Fragrance Agent: Many butyl esters possess fruity and floral scents and are used in the food and cosmetic industries.[10] The organoleptic properties of butyl p-toluate could be characterized to determine its potential as a novel flavor or fragrance ingredient.
Experimental Protocols for Application Screening
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains using the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria in MHB) and negative (MHB alone) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Diagram 3: Workflow for MIC Determination
Caption: Experimental workflow for MIC determination.
Safety and Toxicology
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area thoroughly with water.
Further toxicological studies are required to fully characterize the safety profile of this compound.
Conclusion
This compound is a versatile research chemical with potential applications in pharmaceuticals, polymer science, and the flavor and fragrance industry. The provided protocols for its synthesis and initial biological screening can serve as a foundation for further investigation into its properties and utility. As with all research chemicals, it is imperative to conduct thorough characterization and safety assessments before use in advanced applications.
References
- 1. This compound | 19277-56-6 | Benchchem [benchchem.com]
- 2. Butyl 4-methylbenzenesulfonate | CAS#:778-28-9 | Chemsrc [chemsrc.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-benzoic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. kinampark.com [kinampark.com]
- 10. This compound | C12H16O2 | CID 87994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]
Applications of Butyl p-Toluate in Organic Synthesis: A Detailed Overview for Researchers
Introduction
Butyl p-toluate, also known as butyl 4-methylbenzoate, is an organic ester with the chemical formula C₁₂H₁₆O₂. While not as extensively documented in academic literature as some other esters, it serves as a valuable building block and intermediate in various organic syntheses. Its applications range from its use in the preparation of other organic compounds to its potential role in fragrance and material science. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing butyl p-toluate in their work.
Synthesis of Butyl p-Toluate
The most common and straightforward method for the synthesis of butyl p-toluate is the Fischer-Speier esterification of p-toluic acid with n-butanol.[1][2][3] This acid-catalyzed reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][3]
General Reaction Scheme
Figure 1: General reaction scheme for the synthesis of butyl p-toluate.
Experimental Protocol: Fischer-Speier Esterification of p-Toluic Acid
Materials:
-
p-Toluic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[1][2]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for use with toluene)[3]
-
Separatory funnel
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-toluic acid (1.0 equivalent) and an excess of n-butanol (e.g., 3-5 equivalents), which can also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of n-butanol (117-118 °C). If using toluene as a co-solvent, a Dean-Stark trap can be fitted between the flask and the condenser to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If an excess of n-butanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude butyl p-toluate.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure butyl p-toluate.
Characterization Data for Butyl p-Toluate:
| Property | Value |
| CAS Number | 19277-56-6[4] |
| Molecular Formula | C₁₂H₁₆O₂[4] |
| Molecular Weight | 192.25 g/mol [4] |
| Appearance | Colorless liquid |
| Spectroscopic Data | Mass spectral data is available in public databases such as the NIST WebBook and MoNA MassBank of North America.[4][5] |
Applications in Organic Synthesis
While specific, high-impact applications of butyl p-toluate as a key intermediate in complex multi-step syntheses are not extensively reported, its ester functionality makes it a versatile substrate for several fundamental organic transformations.
Hydrolysis to p-Toluic Acid
The ester linkage in butyl p-toluate can be readily cleaved through hydrolysis to regenerate p-toluic acid. This reaction can be performed under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is irreversible.
General Reaction Scheme:
Figure 2: General scheme for the basic hydrolysis of butyl p-toluate.
Experimental Protocol: Basic Hydrolysis of Butyl p-Toluate
Materials:
-
Butyl p-toluate
-
Sodium hydroxide (NaOH)
-
Ethanol or methanol
-
Water
-
Hydrochloric acid (HCl), concentrated or 3M
-
Diethyl ether or ethyl acetate (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve butyl p-toluate (1.0 equivalent) in ethanol or methanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 2-3 equivalents in water) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the alcohol solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material and the n-butanol byproduct.
-
Cool the aqueous layer in an ice bath and acidify it by the slow addition of hydrochloric acid until a precipitate (p-toluic acid) forms and the pH is acidic.
-
-
Isolation: Collect the precipitated p-toluic acid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry it to obtain the pure product.
Transesterification Reactions
Butyl p-toluate can undergo transesterification in the presence of another alcohol and an acid or base catalyst to form a different ester of p-toluic acid. This is an equilibrium-controlled process.
General Reaction Scheme:
Figure 3: General scheme for the transesterification of butyl p-toluate.
Reduction to (4-methylphenyl)methanol
The ester group of butyl p-toluate can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
General Reaction Scheme:
Figure 4: Reduction of butyl p-toluate to (4-methylphenyl)methanol.
Experimental Protocol: Reduction of Butyl p-Toluate with LiAlH₄
Materials:
-
Butyl p-toluate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
Procedure (Fieser workup):
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (e.g., 1.5-2.0 equivalents) in anhydrous THF.
-
Substrate Addition: Cool the suspension in an ice bath. Add a solution of butyl p-toluate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete by TLC.
-
Quenching (Fieser Workup):
-
Cool the reaction mixture in an ice bath.
-
For a reaction using 'x' g of LiAlH₄, cautiously and sequentially add the following dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
A granular white precipitate should form. Stir the mixture vigorously for 30 minutes.
-
-
Work-up and Isolation:
-
Filter the precipitate through a pad of Celite and wash it thoroughly with diethyl ether or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield (4-methylphenyl)methanol.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Potential Applications in Drug Development and Material Science
While not a common scaffold in marketed pharmaceuticals, the p-toluate moiety can be found in some biologically active compounds. Butyl p-toluate can serve as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.
In material science, esters are widely used as plasticizers . While specific data for butyl p-toluate is limited, similar benzoate esters are known to be used for this purpose. Plasticizers are additives that increase the flexibility and durability of polymers. Butyl p-toluate could potentially be explored as a plasticizer for various polymers.
Furthermore, many simple esters, including butyl esters, are utilized as fragrance components in perfumes and other consumer products due to their pleasant odors.
Conclusion
Butyl p-toluate is a readily accessible ester that can be synthesized through the well-established Fischer esterification. Its primary applications in organic synthesis lie in its utility as a substrate for fundamental transformations such as hydrolysis, transesterification, and reduction, providing access to p-toluic acid and (4-methylphenyl)methanol, respectively. While its direct role in complex synthesis and drug development is not extensively documented, its straightforward preparation and the reactivity of its ester group make it a useful compound for various synthetic endeavors and a potential candidate for applications in material and fragrance science. The provided protocols offer a starting point for researchers to utilize butyl p-toluate in their synthetic strategies.
References
Application Note and Protocol: Gas Chromatography Analysis of 4-Methylbenzoic Acid Butyl Ester
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-methylbenzoic acid butyl ester using gas chromatography with flame ionization detection (GC-FID). It is intended for researchers, scientists, and professionals in drug development and quality control. The application note details two primary protocols: the direct analysis of this compound from a sample matrix and the analysis of 4-methylbenzoic acid following a derivatization to its butyl ester. Detailed experimental procedures, including sample preparation, GC-FID conditions, and method validation parameters, are provided.
Introduction
4-Methylbenzoic acid and its esters are important intermediates in the synthesis of various organic molecules and active pharmaceutical ingredients. Accurate and reliable quantification of these compounds is crucial for process monitoring, quality control, and stability testing. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. Due to the polarity of the carboxylic acid group, direct analysis of 4-methylbenzoic acid by GC can lead to poor peak shape and low sensitivity. Therefore, a derivatization step to convert the acid to a more volatile and less polar ester, such as butyl 4-methylbenzoate, is often employed. This application note presents a validated GC-FID method for the analysis of this compound.
Experimental Protocols
Two primary experimental workflows are presented. The first is for the direct analysis of a sample containing this compound. The second details the derivatization of 4-methylbenzoic acid to its butyl ester prior to GC analysis.
-
4-Methylbenzoic acid (p-toluic acid), analytical standard (≥99%)
-
Butyl 4-methylbenzoate, analytical standard (≥99%)
-
n-Butanol, anhydrous (≥99.5%)
-
Sulfuric acid (H₂SO₄), concentrated (95-98%)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Internal Standard (IS): e.g., Dodecane or Tetradecane, analytical standard (≥99%)
This protocol is suitable for samples where the analyte is already in its ester form.
2.2.1. Sample Preparation
-
Solid Samples: Accurately weigh approximately 100 mg of the homogenized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with hexane. Sonicate for 15 minutes to ensure complete dissolution.
-
Liquid Samples: Pipette 1.0 mL of the liquid sample into a 50 mL volumetric flask and dilute to volume with hexane.
-
Internal Standard Addition: Transfer 1.0 mL of the prepared sample solution to a 2 mL GC vial. Add 100 µL of the internal standard solution (e.g., 1000 µg/mL dodecane in hexane).
-
Filtration: If the sample solution contains particulates, filter through a 0.45 µm PTFE syringe filter into the GC vial.
2.2.2. GC-FID Conditions
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C.
-
FID Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min.
This protocol is for samples containing 4-methylbenzoic acid that require derivatization prior to analysis.
2.3.1. Derivatization Procedure (Acid-Catalyzed Esterification)
-
Accurately weigh approximately 50 mg of the sample containing 4-methylbenzoic acid into a 20 mL reaction vial.
-
Add 5 mL of anhydrous n-butanol and 0.5 mL of concentrated sulfuric acid.
-
Cap the vial tightly and heat the mixture at 80 °C for 2 hours with constant stirring.
-
Cool the reaction mixture to room temperature.
-
Carefully add 10 mL of deionized water and 5 mL of hexane. Vortex for 1 minute.
-
Allow the layers to separate and transfer the upper organic layer (hexane) to a clean tube.
-
Wash the organic layer with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer again with 10 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic extract to a 10 mL volumetric flask and dilute to the mark with hexane.
-
Internal Standard Addition: Transfer 1.0 mL of the derivatized sample solution to a 2 mL GC vial and add 100 µL of the internal standard solution.
2.3.2. GC-FID Conditions
The GC-FID conditions are the same as described in section 2.2.2.
Data Presentation
The following tables summarize the expected quantitative data for the GC-FID analysis of this compound. These values are typical and may vary depending on the specific instrument and conditions.
Table 1: Chromatographic Data
| Compound | Retention Time (min) |
| Dodecane (IS) | ~ 8.5 |
| This compound | ~ 12.2 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (Recovery %) | 98 - 102 |
Visualization of Workflows
The following diagrams illustrate the experimental workflows described in this application note.
Caption: Workflow for the direct GC analysis of this compound.
Caption: Workflow for the GC analysis of 4-methylbenzoic acid via butyl ester derivatization.
Conclusion
The described GC-FID method provides a reliable and robust approach for the quantification of this compound. The protocols for direct analysis and analysis following derivatization offer flexibility for different sample types encountered in research and industrial settings. The method is characterized by good linearity, precision, and accuracy, making it suitable for routine analysis.
Application Note: Infrared Spectroscopy for the Characterization of Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated.[2][3] For researchers and professionals in drug development and chemical synthesis, IR spectroscopy is an indispensable tool for confirming the presence of an ester functional group, monitoring reaction progress, and assessing the purity of a final product.[4][5][6] This document provides a detailed protocol for the characterization of esters using Fourier Transform Infrared (FTIR) spectroscopy.
Principles of IR Spectroscopy for Ester Characterization
Covalent bonds in molecules are not static; they vibrate by stretching and bending at specific frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies that correspond to these vibrational modes.[2] An IR spectrum plots the wavenumber (cm⁻¹) versus the percentage of light transmitted or absorbed, revealing the functional groups present.[3]
Esters (R-CO-OR') possess two key features that give rise to strong, characteristic absorption bands in the IR spectrum:
-
C=O (Carbonyl) Stretch: The carbonyl group in an ester produces a very strong and sharp absorption band. This is often the most prominent peak in the spectrum and is a clear indicator of a carbonyl compound.[7][8]
-
C-O (Carbonyl-Oxygen) Stretches: Esters have two distinct C-O single bonds, each with its own stretching vibration. These bands are also strong and appear in the fingerprint region of the spectrum.[9]
The combination of the intense C=O stretch and the two C-O stretches creates a characteristic pattern, sometimes referred to as the "Rule of Three," that makes esters readily identifiable.[9]
Experimental Protocols
The following protocols outline the steps for preparing various types of ester samples and acquiring their IR spectra using a standard FTIR spectrometer.
Proper sample preparation is critical for obtaining a high-quality IR spectrum. The chosen method depends on the physical state of the sample (liquid or solid).
A. Liquid Samples (Neat Liquids)
This method is suitable for pure, non-volatile liquid esters.
-
Materials: Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates, sample, and a pipette.
-
Procedure:
-
Place one to two drops of the liquid ester onto the center of one salt plate.[10]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[10] Avoid introducing air bubbles.
-
Place the "sandwich" assembly into the sample holder of the FTIR spectrometer.
-
After analysis, clean the plates thoroughly with a dry solvent (e.g., isopropanol or acetone) and store them in a desiccator to prevent damage from moisture.[10][11]
-
B. Solid Samples
There are several common methods for preparing solid samples.
-
Thin Solid Film Method (for soluble solids) [11]
-
Materials: Solid sample, a volatile solvent (e.g., methylene chloride, acetone), KBr or NaCl salt plate, pipette.
-
Procedure:
-
Dissolve a small amount (approx. 5-10 mg) of the solid ester in a few drops of a volatile solvent.[11]
-
Drop the resulting solution onto the surface of a single salt plate.[11]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]
-
Mount the plate in the sample holder for analysis.
-
-
-
Potassium Bromide (KBr) Pellet Method
-
Materials: Solid sample, spectroscopy-grade KBr powder, agate mortar and pestle, pellet press.
-
Procedure:
-
Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder into an agate mortar. The sample concentration should be between 0.2% and 1%.[12]
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[10]
-
Transfer the powder to a pellet press die and apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
-
Place the pellet in the sample holder for analysis.
-
-
-
Nujol™ Mull Method
-
Materials: Solid sample, Nujol (mineral oil), agate mortar and pestle, KBr or NaCl salt plates.
-
Procedure:
-
Grind 5-10 mg of the solid sample to a very fine powder in an agate mortar.[12][13]
-
Add one to two drops of Nujol and continue grinding to create a smooth, thick paste (a mull).[13]
-
Spread the mull evenly as a thin film onto a salt plate, cover with a second plate, and mount in the spectrometer.[12]
-
Note: Nujol itself has absorbances (mainly C-H stretches around 2920, 2850, 1460, and 1375 cm⁻¹). These will be present in the spectrum and must be accounted for during interpretation.
-
-
-
Background Spectrum: Always run a background spectrum before analyzing the sample. This measurement accounts for atmospheric CO₂ and water vapor, as well as any signals from the sample holder or salt plates. The background should be collected under the same conditions as the sample spectrum.
-
Instrument Parameters: For routine characterization, the following parameters are typical:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (signal-averaging improves the signal-to-noise ratio).
-
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum in either absorbance or transmittance mode.
Data Presentation and Interpretation
The interpretation of an IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups.
The most reliable way to identify an ester is to locate its three most characteristic peaks.[9]
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity & Shape | Notes |
| Ester C=O | Stretch | 1750–1735 | Strong, Sharp | This is the primary, most easily identifiable peak for a saturated aliphatic ester.[14][15] |
| α,β-Unsaturated Ester C=O | Stretch | 1730–1715 | Strong, Sharp | Conjugation with a C=C double bond or an aromatic ring lowers the absorption frequency.[14][15] |
| Ester C-O (Acyl-Oxygen) | Asymmetric Stretch | 1300–1150 | Strong, Sharp | This band is from the C-O bond adjacent to the carbonyl group (C-C(=O)-O).[9][14] |
| Ester C-O (Alkyl-Oxygen) | Symmetric Stretch | 1150–1000 | Strong, Sharp | This band is from the C-O bond of the alcohol portion (O-C-C).[9][14] |
| sp³ C-H | Stretch | 3000–2850 | Medium to Strong | Present in the alkyl portions of the molecule. |
| sp² C-H | Stretch | 3100–3000 | Medium to Weak | Present if the ester contains alkene or aromatic groups.[15] |
| C=C | Stretch | 1680–1600 | Medium to Weak | Present in unsaturated or aromatic esters.[16] |
-
Identify the Carbonyl (C=O) Peak: First, look for the strongest, sharpest peak in the region between 1750 and 1715 cm⁻¹. Its presence is a strong indication of a carbonyl compound.[7][8] The exact position can help distinguish a saturated ester from an unsaturated one.[14]
-
Locate the C-O Stretches: Next, search for two strong, distinct peaks in the 1300–1000 cm⁻¹ region. The presence of these bands, along with the C=O peak, confirms the ester functionality.[9][14]
-
Analyze the C-H Region: Examine the region above 3000 cm⁻¹. The absence of peaks suggests only sp³ C-H bonds (alkanes), while peaks in this region indicate sp² C-H bonds (alkenes/aromatics).[15]
-
Check for Impurities: Look for the absence of a broad O-H stretch around 3500-3200 cm⁻¹, which would indicate contamination from a starting alcohol or carboxylic acid.[6]
-
Use the Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[2][8] It contains many complex vibrations (C-C stretches, C-H bends) that are unique to the entire molecule. While difficult to assign completely, this region is excellent for confirming the identity of an unknown by matching its spectrum to a known reference spectrum.[2][3]
Visualizations
Caption: Experimental workflow for ester characterization via FTIR.
Caption: Correlation between ester bonds and their IR absorption regions.
References
- 1. ejournal.upi.edu [ejournal.upi.edu]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. azooptics.com [azooptics.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. reddit.com [reddit.com]
- 6. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
Application Notes and Protocols: The Role of Butyl p-Toluate as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of butyl p-toluate, a key organic intermediate, in the synthesis of pharmaceuticals. The focus is on its application in the manufacturing of angiotensin II receptor blockers (ARBs), a class of drugs widely used in the treatment of hypertension and cardiovascular diseases.
Introduction to Butyl p-Toluate in Pharmaceutical Synthesis
Butyl p-toluate, the butyl ester of p-toluic acid, serves as a versatile intermediate in organic synthesis. Its chemical properties make it a suitable precursor for the introduction of a p-toluoyl group or related moieties into larger, more complex molecules. In the pharmaceutical industry, intermediates like butyl p-toluate are crucial for building the molecular framework of active pharmaceutical ingredients (APIs). The use of such intermediates allows for more efficient and scalable synthetic routes, ultimately impacting the cost-effectiveness and availability of essential medicines.
While various derivatives of p-toluic acid are documented in pharmaceutical synthesis, butyl p-toluate represents a readily available and reactive form for specific transformations. Its application is particularly relevant in the synthesis of the "sartan" family of drugs.
Application in the Synthesis of Angiotensin II Receptor Blockers (Sartans)
Angiotensin II receptor blockers (ARBs) are a class of antihypertensive drugs that selectively block the activation of angiotensin II AT₁ receptors. This action leads to vasodilation and a reduction in blood pressure. Prominent members of this class include Losartan, Valsartan, Irbesartan, and Candesartan.
The synthesis of these complex molecules often involves multi-step sequences where key structural fragments are coupled together. Derivatives of p-toluic acid, such as p-toluenesulfonic acid, are utilized in some synthetic routes for sartans like Irbesartan. Butyl p-toluate can be considered a potential starting material or intermediate in analogous synthetic strategies.
General Synthetic Strategy for Sartans
The synthesis of many sartans involves the coupling of a substituted biphenyl or a related heterocyclic core with another key fragment. A p-toluoyl group or a derivative thereof can be a component of one of these fragments. For instance, in the synthesis of Irbesartan, a key step involves the reaction of 4'-(aminomethyl)-2-cyanobiphenyl with a cyclopentanecarboxylic acid derivative. While some patented processes utilize p-toluenesulfonic acid in this step, a plausible alternative could involve a derivative of p-toluic acid like butyl p-toluate.
Experimental Protocols
The following protocols are generalized procedures based on established synthetic routes for sartan drugs and illustrate how butyl p-toluate or a related p-toluic acid derivative could be employed.
Protocol 1: Synthesis of a Key Intermediate for Irbesartan
This protocol describes a key step in the synthesis of Irbesartan where a p-toluic acid derivative can be utilized.
Objective: To synthesize 2-(n-Butyl)-3-[(2'-cyanobiphenyl-4-yl)methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate for Irbesartan.
Materials:
-
4'-(Aminomethyl)-2-cyanobiphenyl
-
1-(Valeramido)cyclopentanecarboxylic acid
-
p-Toluenesulfonic acid (as a representative p-toluic acid derivative)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4'-(aminomethyl)-2-cyanobiphenyl (1 equivalent).
-
Add 1-(valeramido)cyclopentanecarboxylic acid (1.1 equivalents).
-
Add p-toluenesulfonic acid (1.2 equivalents) as a catalyst.
-
Add a sufficient volume of toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired intermediate.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 4'-(Aminomethyl)-2-cyanobiphenyl | 222.28 | 1.0 | - | - | - |
| 1-(Valeramido)cyclopentanecarboxylic acid | 213.28 | 1.1 | - | - | - |
| p-Toluenesulfonic acid | 172.20 | 1.2 | - | - | - |
| Irbesartan Intermediate | 387.50 | - | Calculated from limiting reagent | Varies | Typically >80% |
Note: The actual yields will vary depending on the specific reaction conditions and scale.
Visualization of Pathways and Workflows
Angiotensin II Receptor Signaling Pathway
The "sartan" drugs, synthesized using intermediates like butyl p-toluate derivatives, act by blocking the Angiotensin II Type 1 (AT1) receptor. The following diagram illustrates the signaling pathway that is inhibited by these drugs.[1][2][3][4][5]
References
- 1. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. portlandpress.com [portlandpress.com]
Application Notes and Protocols: Purification of 4-Methylbenzoic Acid Butyl Ester by Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 4-methylbenzoic acid butyl ester (also known as butyl p-toluate) by distillation. This process is critical for obtaining a high-purity product, essential for subsequent applications in research, chemical synthesis, and drug development.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of impurities in downstream processes. Distillation, particularly under reduced pressure (vacuum distillation), is the most effective method for purifying this high-boiling point ester. This protocol outlines the necessary steps, from pre-distillation work-up to the final purification, ensuring a high-purity final product.
Physicochemical Data for Purification
A thorough understanding of the physical properties of the target compound and potential impurities is crucial for a successful distillation. The following table summarizes the key boiling point data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Atmospheric Boiling Point (°C) | Notes |
| This compound | C₁₂H₁₆O₂ | 192.26 | 268 | The target compound. |
| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 274-275[1][2][3] | A potential impurity from incomplete esterification. |
| n-Butanol | C₄H₁₀O | 74.12 | 117[4][5][6] | A potential impurity from the esterification reaction. |
Note: The high atmospheric boiling point of this compound necessitates the use of vacuum distillation to prevent thermal decomposition.
Experimental Protocol
This protocol is divided into two main stages: pre-distillation work-up to remove major impurities and the final vacuum distillation for purification.
Pre-Distillation Work-Up: Removal of Acidic and Water-Soluble Impurities
This step is critical for removing unreacted 4-methylbenzoic acid and n-butanol.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel. Use a volume of solvent that is approximately 2-3 times the volume of the crude ester.
-
Acid Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved carbon dioxide gas. This step neutralizes and removes any unreacted 4-methylbenzoic acid.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with saturated sodium bicarbonate solution one or two more times, or until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to remove any residual water and dissolved salts from the organic phase.
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.
Vacuum Distillation
Materials:
-
Pre-treated crude this compound
-
Distillation flask (round-bottom flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Vacuum source (vacuum pump)
-
Manometer (vacuum gauge)
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased with a high-vacuum grease and are securely clamped.
-
Charging the Flask: Transfer the pre-treated crude ester into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Close the system and slowly apply the vacuum. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump from corrosive vapors. Aim for a pressure of approximately 9-10 mmHg.
-
Heating: Once the desired vacuum is achieved and stable, begin to gently heat the distillation flask using a heating mantle.
-
Forerun Collection: The first fraction to distill will be any remaining low-boiling impurities, such as residual n-butanol. This "forerun" should be collected in a separate receiving flask and discarded.
-
Product Collection: As the temperature rises and stabilizes, the desired this compound will begin to distill. Based on the boiling point of the related compound methyl p-tert-butylbenzoate (122-124°C at 9 mmHg)[7], the collection of the main fraction should begin in a similar temperature range. Collect the fraction that distills at a constant temperature in a clean, pre-weighed receiving flask.
-
Terminating the Distillation: Once the majority of the product has been distilled, or if the temperature begins to rise significantly, stop the heating. Allow the apparatus to cool down completely before slowly and carefully releasing the vacuum.
-
Analysis: The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring its refractive index.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Vacuum distillation can pose an implosion hazard. Inspect all glassware for cracks or defects before use and use a safety shield.
-
Be cautious when handling concentrated acids and organic solvents.
-
Ensure that the distillation apparatus is properly secured and clamped.
-
Never heat a closed system. Ensure the system is open to the vacuum source before heating.
-
Release the vacuum slowly and carefully to avoid bumping of the residual liquid.
References
- 1. chembk.com [chembk.com]
- 2. 4-Methylbenzoic acid for synthesis 99-94-5 [sigmaaldrich.com]
- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 4. solventis.net [solventis.net]
- 5. ICSC 0111 - 1-BUTANOL [inchem.org]
- 6. 1-Butanol - Wikipedia [en.wikipedia.org]
- 7. CN101074197A - Production of p-tert-methyl benzoate by catalysis - Google Patents [patents.google.com]
Application Notes and Protocols for Recrystallization of p-Toluic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of p-toluic acid and its derivatives through recrystallization. These techniques are crucial for ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates in the drug development process.
Introduction
p-Toluic acid (4-methylbenzoic acid) and its derivatives are important building blocks in the synthesis of a wide range of pharmaceutical compounds, including those with anti-inflammatory, analgesic, and antibacterial properties.[1] The purity of these compounds is paramount to ensure the safety, efficacy, and stability of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures to remove impurities.[2][3]
The selection of an appropriate solvent or solvent system is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[2] Conversely, impurities should either be insoluble in the hot solvent or highly soluble at low temperatures to remain in the mother liquor upon crystallization.[4]
Application Note 1: Recrystallization of p-Toluic Acid
This section details the protocol for the purification of p-toluic acid using toluene as the recrystallization solvent. Toluene is an effective solvent for this purpose, providing good crystal recovery and purity.
Experimental Protocol
Materials:
-
Crude p-toluic acid
-
Toluene
-
Activated carbon (Norit) (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude p-toluic acid in an Erlenmeyer flask. For every 60-63 grams of crude product, add 300 mL of toluene.[5] Add a boiling chip and gently heat the mixture to boiling while stirring to dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (e.g., Norit) to the solution to adsorb colored impurities.[5] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold solvent (in this case, ice-cold toluene or a non-polar solvent like hexane) to remove any residual mother liquor containing impurities.[6]
-
Drying: Dry the purified crystals. The melting point of pure p-toluic acid is in the range of 176-177°C.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the recrystallization of p-toluic acid from toluene, based on literature values.
| Parameter | Value | Reference |
| Starting Material | 60-63 g of crude p-toluic acid | [5] |
| Solvent & Volume | 300 mL of Toluene | [5] |
| Cooling Temperature | Chilled to 0°C | [5] |
| Yield | 56-63 g (56-59%) | [5] |
| Melting Point (Crude) | 174-177°C | [5] |
| Melting Point (Purified) | 176-177°C | [5] |
Application Note 2: General Recrystallization Techniques for p-Toluic Acid Derivatives
The principles for recrystallizing p-toluic acid can be extended to its various derivatives, such as esters and amides. The primary variable will be the choice of solvent, which must be determined empirically based on the specific derivative's polarity and solubility.
Solvent Selection for Derivatives
A general approach to solvent selection involves testing the solubility of the derivative in a range of common recrystallization solvents.
Common Solvents for Carboxylic Acids and Derivatives (in approximate order of decreasing polarity):
-
Water
-
Ethanol/Water mixtures
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Hexane
A two-solvent system is often effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is much less soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly.
General Experimental Protocol for Derivatives
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude derivative in various solvents at room and elevated temperatures to identify a suitable single or two-solvent system.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent or a suitable "poor" solvent.
-
Drying: Dry the purified crystals and determine the melting point to assess purity.
Illustrative Quantitative Data for Derivative Recrystallization
The following table provides representative data for the recrystallization of a hypothetical p-toluic acid derivative to illustrate the expected outcomes with different solvent systems. These values are based on typical laboratory results for similar carboxylic acid derivatives.[7]
| Solvent System | Starting Mass (g) | Solvent Volume (mL) | Yield (%) | Purity Improvement (Melting Point Range) |
| Ethanol/Water | 2.0 | 15 / 25 | 85% | 150-155°C → 158-160°C |
| Toluene | 2.0 | 40 | 78% | 150-155°C → 157-159°C |
| Ethyl Acetate/Hexane | 2.0 | 10 / 20 | 82% | 150-155°C → 158-159.5°C |
Visualization of Experimental Workflow and Biological Action
Workflow for Recrystallization
The following diagram outlines the general workflow for the purification of p-toluic acid derivatives via recrystallization.
Caption: General workflow for the recrystallization of p-toluic acid derivatives.
Signaling Pathway: Mechanism of Action for Anti-Inflammatory Derivatives
Many carboxylic acid derivatives, including potential drugs derived from p-toluic acid, function as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory response.
Caption: Inhibition of the COX pathway by p-toluic acid-based anti-inflammatory agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. What are the purification methods for M - Toluic Acid? - Blog [evergreensinochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. famu.edu [famu.edu]
Application of Butyl p-Toluate in Polymer Chemistry Research: A Review of Available Data
Initial research into the application of butyl p-toluate in polymer chemistry has revealed a significant lack of specific data, experimental protocols, and established use cases within the field. The scientific literature and chemical databases predominantly identify butyl p-toluate, also known as butyl 4-methylbenzoate, as a chemical entity (CAS 19277-56-6) but do not provide substantial evidence of its use as a monomer, initiator, plasticizer, or other functional component in polymer synthesis or modification.
Often, search results for "butyl p-toluate" are confounded with the more extensively researched compound, butyl p-toluenesulfonate . Butyl p-toluenesulfonate is a versatile reagent in organic synthesis, primarily used as a protecting group for alcohols and phenols and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its direct and significant application in polymer chemistry is not well-documented in the initial findings.
Another related compound, tert-butyl p-toluate , is described as a synthetic intermediate for pharmaceutical synthesis.[2][3][4] Similarly, methyl 4-tert-butylbenzoate is noted for its role as an intermediate in the production of specialty polymers, where it can enhance thermal stability and mechanical properties.[5] This suggests that while esters of p-toluic acid and related benzoic acids have roles in chemical synthesis, the specific applications of the n-butyl ester, butyl p-toluate, in polymer chemistry are not prominent.
Alternative Considerations: Related Butyl Esters in Polymer Chemistry
While information on butyl p-toluate is scarce, other butyl esters are fundamental in polymer chemistry. For instance, n-butyl acrylate is a key monomer in the production of a wide range of polymers and copolymers used in paints, coatings, adhesives, and textiles.[6][7] Its polymerization is well-characterized, with established protocols for various techniques, including free-radical and emulsion polymerization.
Potential, but Undocumented, Applications of Butyl p-Toluate
Hypothetically, based on its chemical structure as an aromatic ester, butyl p-toluate could be investigated for certain functions in polymer science:
-
Plasticizer: Like other non-volatile organic esters, it might exhibit plasticizing properties, potentially for polar polymers. However, it is not listed among common plasticizers like phthalates, adipates, or benzoates.[8][9][10] A recent study explored butyl stearate as a promising non-toxic plasticizer for polymer inclusion membranes, indicating an ongoing search for novel plasticizers.[11]
-
Chain Transfer Agent: In radical polymerization, certain molecules can act as chain transfer agents to control molecular weight. The reactivity of the benzylic protons on the tolyl group might allow for such a function, although this has not been reported.
-
Monomer Precursor: It could potentially be chemically modified to introduce a polymerizable group, thereby serving as a precursor to a functional monomer.
Conclusion
At present, there is insufficient published research to provide detailed application notes, experimental protocols, or quantitative data on the use of butyl p-toluate in polymer chemistry. The core requirements of this request, including data tables and experimental workflows, cannot be fulfilled based on the available scientific literature.
Researchers interested in this specific molecule may need to conduct foundational research to determine its properties and potential applications in polymer science. For established protocols and applications, it is recommended to investigate the more widely studied related compounds mentioned above, such as butyl acrylate for polymerization or other documented ester plasticizers.
Due to the lack of specific data on the application of butyl p-toluate in polymer chemistry, no quantitative data tables or experimental protocols can be provided. Consequently, diagrams illustrating non-existent workflows or pathways cannot be generated.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. glpbio.com [glpbio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Poly (Butyl Acrylate)-Graft-Polystyrene Synthesis by Free-Radical Polymerization: Interplay between Structure, Morphology, Mechanical, and Optical Properties [mdpi.com]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. Account Suspended [indusvalleychemical.com]
- 11. A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring Butyl Stearate as a Promising Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Acid Catalysts in the Esterification of 4-Methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical and chemical industries for the production of a vast array of compounds. The conversion of carboxylic acids, such as 4-methylbenzoic acid, into their corresponding esters is a common transformation. This process is frequently catalyzed by acids, following the principles of the Fischer esterification reaction. The acid catalyst plays a pivotal role in accelerating this reversible reaction, enabling the efficient synthesis of esters which are often key intermediates or final active pharmaceutical ingredients.
This document provides a detailed overview of the role of acid catalysts in the esterification of 4-methylbenzoic acid, including the reaction mechanism, a summary of common catalytic systems, and detailed experimental protocols.
The Role and Mechanism of the Acid Catalyst
In the esterification of 4-methylbenzoic acid, the acid catalyst serves to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.[1][2][3] The reaction is an equilibrium process, and the catalyst increases the rate at which equilibrium is achieved.[1][2] Common Brønsted acids used for this purpose include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[1][4] Lewis acids can also be employed.[4]
The mechanism of acid-catalyzed esterification, also known as Fischer esterification, involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-methylbenzoic acid, which increases the electrophilicity of the carbonyl carbon.[1][2][3][5]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][2][4]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[2][3]
This entire process is reversible, and to drive the reaction towards the formation of the ester, it is common practice to use an excess of the alcohol or to remove water as it is formed, for instance, by using a Dean-Stark apparatus.[1][2][4]
Data Presentation: Comparison of Catalytic Systems
The choice of acid catalyst and reaction conditions can significantly impact the yield of the esterification reaction. Below is a summary of data from various studies on the esterification of benzoic acid and its derivatives.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Catalytic | 65 | Not specified | 90 | [6] |
| Benzoic Acid | Methanol | H₂SO₄ | 2 mL (conc.) | Reflux | 0.75 | Not specified | [7] |
| Benzoic Acid | Dodecan-1-ol | p-TsOH | Not specified | 110 | Not specified | High | [8] |
| 4-Fluoro-3-nitrobenzoic Acid | Butanol | H₂SO₄ | 4% (added in intervals) | 130 (Microwave) | 0.25 | High | [9] |
| Benzoic Acid | Methanol | Zr/Ti Solid Acid | Not specified | Not specified | Not specified | High | [10] |
| Benzoic Acid | Methanol | Functionalized Silica Gel | 5-15 g | 55-64.5 | Not specified | Not specified | [11][12] |
Experimental Protocols
The following are representative protocols for the acid-catalyzed esterification of 4-methylbenzoic acid.
Protocol 1: Sulfuric Acid Catalyzed Esterification of 4-Methylbenzoic Acid with Methanol
This protocol is adapted from standard Fischer esterification procedures for benzoic acid.[7][13][14]
Materials:
-
4-Methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask, add 4-methylbenzoic acid (e.g., 5.0 g) and methanol (e.g., 25 mL).
-
Carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise with swirling.
-
Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any unreacted acid, be cautious of CO₂ evolution), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-methylbenzoate.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification with Water Removal
This protocol utilizes a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Materials:
-
4-Methylbenzoic acid
-
An alcohol with a boiling point higher than water (e.g., butanol)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene (or another suitable solvent to form an azeotrope with water)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-methylbenzoic acid, the alcohol (1.5-2 equivalents), a catalytic amount of p-TsOH (e.g., 5 mol%), and a suitable volume of toluene.
-
Assemble the Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and be collected, while the toluene returns to the reaction flask.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude ester.
-
Purify as needed.
Visualizations
Catalytic Cycle of Fischer Esterification
Caption: The catalytic cycle of Fischer esterification.
General Experimental Workflow for Acid-Catalyzed Esterification
Caption: A typical workflow for ester synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Monitoring the Kinetics of Butyl p-Toluate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental reaction in organic synthesis, with wide applications in the pharmaceutical, fragrance, and polymer industries. Butyl p-toluate, an ester derived from p-toluic acid and butanol, serves as a key intermediate in the synthesis of various organic compounds. Understanding and optimizing the reaction kinetics of its formation is crucial for improving yield, controlling purity, and scaling up production.
These application notes provide detailed protocols for monitoring the kinetics of butyl p-toluate formation via Fischer esterification, a common acid-catalyzed reaction. Two primary analytical methods are presented: in-situ ¹H NMR spectroscopy for real-time monitoring and offline Karl Fischer titration for quantifying the water produced.
Reaction Pathway: Acid-Catalyzed Esterification
The formation of butyl p-toluate from p-toluic acid and butanol is a reversible reaction catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The generally accepted mechanism for this Fischer esterification is outlined below.
Caption: Acid-catalyzed esterification of p-toluic acid.
Experimental Protocols
This section details two distinct protocols for monitoring the kinetics of butyl p-toluate formation. The choice of method will depend on the available equipment and the desired level of detail in the kinetic analysis.
General Experimental Workflow
The overall workflow for a kinetic study of butyl p-toluate formation is depicted below.
Caption: General workflow for a kinetic study.
Protocol 1: In-situ ¹H NMR Spectroscopy
This method allows for real-time monitoring of the reaction mixture without the need for sampling, providing a high density of data points.
Materials:
-
p-Toluic acid
-
n-Butanol (anhydrous)
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid monohydrate
-
Deuterated solvent compatible with the reaction mixture (e.g., deuterated chloroform, CDCl₃)
-
NMR spectrometer
Procedure:
-
In an NMR tube, dissolve a known amount of p-toluic acid in a specific volume of deuterated solvent.
-
Add a known excess of n-butanol to the NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the initial mixture.
-
Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to initiate the reaction.
-
Immediately place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the reaction progress by observing the decrease in the signal intensity of the methylene protons of n-butanol adjacent to the hydroxyl group and the corresponding increase in the signal intensity of the methylene protons of the butyl group in the ester product.[1][2]
-
Integrate the relevant peaks to determine the relative concentrations of the reactant and product over time.
Protocol 2: Offline Analysis via Karl Fischer Titration
This classic method involves taking aliquots from the reaction mixture at different times and quantifying the amount of water produced, which is directly proportional to the extent of the reaction.
Materials:
-
p-Toluic acid
-
n-Butanol
-
p-Toluenesulfonic acid monohydrate (as catalyst)
-
Toluene (as solvent and for azeotropic water removal if desired)
-
Karl Fischer titrator and reagents
-
Reaction flask with a condenser and temperature control (e.g., oil bath)
-
Magnetic stirrer
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe in a thermostatically controlled oil bath.
-
Charge the flask with known amounts of p-toluic acid, n-butanol, and toluene.
-
Allow the mixture to reach the desired reaction temperature with stirring.
-
Once the temperature is stable, add a known amount of p-toluenesulfonic acid to start the reaction (t=0).
-
At regular time intervals, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Immediately analyze the aliquot using a Karl Fischer titrator to determine the concentration of water.[3][4]
-
Continue sampling until the water concentration remains constant, indicating that the reaction has reached equilibrium.
Data Presentation and Analysis
The data obtained from the kinetic experiments should be tabulated to facilitate analysis. The following tables are examples of how to structure the collected and calculated data.
Table 1: Example Reaction Progress Data (at a constant temperature of 80°C)
| Time (minutes) | Concentration of Butyl p-Toluate (mol/L) | Conversion of p-Toluic Acid (%) |
| 0 | 0.00 | 0.0 |
| 15 | 0.12 | 12.0 |
| 30 | 0.23 | 23.0 |
| 60 | 0.41 | 41.0 |
| 90 | 0.55 | 55.0 |
| 120 | 0.65 | 65.0 |
| 180 | 0.78 | 78.0 |
| 240 | 0.85 | 85.0 |
| 300 | 0.88 | 88.0 |
Table 2: Example Calculated Kinetic Parameters
| Temperature (°C) | Rate Constant, k (L mol⁻¹ min⁻¹) | Activation Energy, Eₐ (kJ/mol) | Pre-exponential Factor, A |
| 70 | 0.0085 | 58.40 | Calculated from Arrhenius plot |
| 80 | 0.0152 | ||
| 90 | 0.0265 |
Note: The kinetic data presented in these tables are illustrative examples based on similar esterification reactions and are not from an actual experiment on butyl p-toluate formation. The activation energy is a representative value for the esterification of benzoic acid with 1-butanol.[5]
The rate constants are typically determined by fitting the concentration-time data to an appropriate rate law (e.g., second-order). The activation energy and pre-exponential factor are then calculated from the Arrhenius equation by plotting ln(k) versus 1/T.
Conclusion
The protocols outlined in these application notes provide robust methods for monitoring the kinetics of butyl p-toluate formation. The choice between in-situ ¹H NMR and offline Karl Fischer titration will depend on the specific research objectives and available instrumentation. Accurate determination of the kinetic parameters is essential for the rational design and optimization of synthetic processes in both research and industrial settings.
References
- 1. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 4-Methylbenzoic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of butyl 4-methylbenzoate, a common intermediate in organic synthesis. The procedure outlined is based on the Fischer esterification of 4-methylbenzoic acid with n-butanol, utilizing sulfuric acid as a catalyst. This method is scalable for producing quantities suitable for extensive laboratory use.
Overview and Principle
The synthesis of 4-methylbenzoic acid butyl ester is achieved through the Fischer esterification reaction. This acid-catalyzed condensation reaction involves the treatment of a carboxylic acid with an excess of alcohol. The equilibrium of this reversible reaction is shifted towards the product by using an excess of the alcohol and by the catalytic action of a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.
Materials and Methods
Reagents and Materials
The following table details the reagents and their properties required for the synthesis.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Amount (mol) | Quantity |
| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 0.50 | 68.08 g |
| n-Butanol | C₄H₁₀O | 74.12 | 2.00 | 148.24 g (183 mL) |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~0.09 | ~5 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As required |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As required |
| Saturated Sodium Chloride | NaCl | 58.44 | - | As required |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As required |
Equipment
-
1000 mL three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (1000 mL)
-
Distillation apparatus
-
Standard laboratory glassware
Experimental Protocol
Reaction Setup
-
To a 1000 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 68.08 g (0.50 mol) of 4-methylbenzoic acid and 183 mL (2.00 mol) of n-butanol.
-
Stir the mixture to dissolve the 4-methylbenzoic acid.
-
Slowly and with caution, add approximately 5 mL of concentrated sulfuric acid to the stirring mixture. The addition is exothermic and will generate heat.
Reaction Execution
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 1000 mL separatory funnel.
-
Add 200 mL of diethyl ether to the separatory funnel to dilute the reaction mixture.
-
Wash the organic layer sequentially with:
-
2 x 150 mL of deionized water
-
3 x 150 mL of saturated sodium bicarbonate solution to neutralize any unreacted 4-methylbenzoic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will evolve during this step; vent the separatory funnel frequently.
-
1 x 150 mL of saturated sodium chloride (brine) solution.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess n-butanol.
-
Purify the crude ester by vacuum distillation. Collect the fraction boiling at the appropriate temperature for butyl 4-methylbenzoate. The boiling point of butyl 4-methylbenzoate is 268 °C at 760 mmHg.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Molar Ratio (4-Methylbenzoic Acid : n-Butanol) | 1 : 4 |
| Catalyst Loading (Sulfuric Acid) | ~1 mol% relative to n-butanol |
| Reaction Time | 4 - 6 hours |
| Theoretical Yield | 96.13 g |
| Expected Yield | 75-85% |
| Product Boiling Point | 268 °C @ 760 mmHg[1] |
| Product Molecular Weight | 192.25 g/mol [1] |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
n-Butanol is flammable and can cause irritation.
-
Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby during its use.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of butyl 4-methylbenzoate.
References
Troubleshooting & Optimization
Optimizing temperature and reaction time for butyl p-toluate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl p-toluate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing butyl p-toluate?
A1: The most common and direct method for synthesizing butyl p-toluate is the Fischer esterification of p-toluic acid with n-butanol, using an acid catalyst.[1][2] This equilibrium reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are p-toluic acid and n-butanol. A strong acid catalyst is also required. Common catalysts include:
The alcohol, n-butanol, is often used in excess to serve as the solvent as well.[1]
Q3: How can I purify the final product, butyl p-toluate?
A3: Purification of butyl p-toluate typically involves several steps after the reaction is complete. The excess alcohol and the acid catalyst are first removed by extraction with water.[2] Any unreacted p-toluic acid can be removed by washing with an aqueous solution of a weak base, such as sodium bicarbonate.[2] The organic layer is then dried over an anhydrous salt like magnesium sulfate and the solvent is removed by distillation.[4] Final purification of the ester can be achieved by distillation under reduced pressure.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Butyl p-Toluate | - Incomplete reaction. - Equilibrium not shifted towards the product. - Loss of product during workup. | - Increase reaction time or temperature (see optimization data below). - Use a larger excess of n-butanol or remove water as it forms (e.g., using a Dean-Stark apparatus). - Ensure proper separation of layers during extraction and avoid vigorous shaking that can lead to emulsions. |
| Presence of Unreacted p-Toluic Acid in Product | - Insufficient reaction time or catalyst. - Incomplete removal during workup. | - Extend the reaction time or increase the catalyst loading slightly. - Ensure thorough washing with sodium bicarbonate solution. Check the pH of the aqueous layer to confirm it is basic.[2] |
| Product is Dark in Color | - Decomposition of the ester at high temperatures. | - Distill the final product under reduced pressure to lower the boiling point and prevent decomposition.[5] - Ensure the reaction temperature is not excessively high. |
| Formation of an Emulsion During Extraction | - Vigorous shaking of the separatory funnel. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Broad Melting Point Range of Recrystallized p-Toluic Acid (if recovered) | - Impurities present in the recovered acid. - Rapid heating during melting point determination. | - Recrystallize the p-toluic acid again from an appropriate solvent. - Heat the melting point apparatus slowly (2-4°C per minute) near the expected melting point.[6] |
Experimental Protocol: Fischer Esterification of p-Toluic Acid
This protocol describes a representative procedure for the synthesis of butyl p-toluate.
Materials:
-
p-Toluic acid
-
n-Butanol
-
p-Toluenesulfonic acid (p-TSA) or concentrated Sulfuric Acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine p-toluic acid and an excess of n-butanol in a round-bottom flask. A common molar ratio is 1:3 to 1:5 of acid to alcohol.[3]
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-5% v/v).[3]
-
Heat the mixture to reflux and maintain the temperature for the desired reaction time. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic mixture sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the excess n-butanol and extraction solvent by distillation.
-
Purify the resulting crude butyl p-toluate by vacuum distillation.[4][5]
Data on Reaction Conditions
The optimal temperature and reaction time for the synthesis of butyl p-toluate can vary depending on the catalyst and scale of the reaction. The following table summarizes data from related esterification reactions to provide a starting point for optimization.
| Ester Synthesized | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| tert-Butyl p-toluate | p-Toluoyl chloride, tert-butyl alcohol | n-Butyllithium | Room Temperature | 0.5 - 15 | 79 - 82 |
| Butyl acetate | Acetic acid, n-butanol | Liquid Lipase | 45 | 5 | > 90 |
| Butyl benzoate | Benzoic acid, 1-butanol | p-Toluenesulfonic acid | 92 - 116 | Not specified | Not specified |
| Dibutyl maleate | Maleic acid, n-butanol | Amberlyst 131H+ | 85 - 90 | Not specified | Not specified |
Note: This data is compiled from various sources[4][7][8][9] and should be used as a reference for designing experiments for butyl p-toluate synthesis.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of butyl p-toluate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Central Composite Design Optimization for the Synthesis of Butyl Acetate Catalyzed by Liquid Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. isites.info [isites.info]
Overcoming equilibrium limitations in esterification reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with esterification reactions. The focus is on overcoming the inherent equilibrium limitations of these reactions to improve product yield and reaction efficiency.
Troubleshooting Guide
Issue: My esterification reaction is giving a very low yield. What are the common causes and how can I fix it?
A low yield in an esterification reaction is most often due to the reaction reaching its chemical equilibrium before the limiting reactant is fully consumed.[1][2] Esterification is a reversible process where the product (ester) can be hydrolyzed back to the reactants (carboxylic acid and alcohol) by the water that is also produced.[3][4][5]
To troubleshoot, consider the following factors:
-
Water Removal: Is the water byproduct being effectively removed from the reaction mixture? Its presence shifts the equilibrium back towards the starting materials, limiting the yield.[2]
-
Reactant Stoichiometry: Are you using a 1:1 molar ratio of reactants? The equilibrium may not favor the products under these conditions.
-
Catalyst Activity: Is the catalyst concentration sufficient and is the catalyst active? While catalysts do not change the equilibrium position, they accelerate the rate at which equilibrium is reached; an inefficient catalyst can make the reaction impractically slow.[6][7]
-
Reaction Time and Temperature: Has the reaction been allowed to run long enough to reach equilibrium? Is the temperature high enough to ensure a reasonable reaction rate but not so high that it causes reactant or product degradation?[2][8]
The following diagram outlines a logical workflow for diagnosing and resolving low ester yields.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. mdpi.com [mdpi.com]
- 4. K of Esterification | Chem Lab [chemlab.truman.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. Sciencemadness Discussion Board - Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Butyl 4-Methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of butyl 4-methylbenzoate. The focus is on the critical step of removing the water by-product to ensure high reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water during the synthesis of butyl 4-methylbenzoate?
A1: The synthesis of butyl 4-methylbenzoate from 4-methylbenzoic acid and butanol is typically achieved through Fischer esterification. This is a reversible equilibrium reaction.[1][2] Water is a by-product of this reaction. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the reactants (hydrolysis of the ester), thereby reducing the yield of the desired butyl 4-methylbenzoate.[1][3] Continuous removal of water drives the reaction to completion, maximizing the product yield.[4]
Q2: What are the primary methods for removing the water by-product in this synthesis?
A2: There are three main strategies to mitigate the effects of water and drive the esterification forward:
-
Azeotropic Distillation using a Dean-Stark Apparatus: This is a common and effective method where the reaction is conducted in a solvent that forms an azeotrope with water, such as toluene or hexane.[1] The water-azeotrope boils and is collected in the Dean-Stark trap, physically removing it from the reaction mixture.[5]
-
Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, butanol), can shift the equilibrium towards the product side.[1][2][6] A four-fold molar excess of the alcohol can lead to yields of approximately 95%.[6]
-
Employing Dehydrating Agents: Chemical desiccants can be added to the reaction mixture to absorb the water as it is formed. Common examples include concentrated sulfuric acid (which also serves as the catalyst) or molecular sieves.[1][2]
Q3: Can I use concentrated sulfuric acid as both a catalyst and a dehydrating agent?
A3: Yes, concentrated sulfuric acid is hygroscopic and can act as a dehydrating agent in addition to its primary role as a catalyst.[7] When using an excess of the alcohol reactant, the combination of the excess alcohol and the dehydrating nature of sulfuric acid can be sufficient to achieve high conversion without the need for additional water scavenging methods.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Butyl 4-Methylbenzoate | Incomplete reaction due to the presence of water. | - Ensure your Dean-Stark apparatus is set up correctly and is efficiently removing water. - Consider increasing the molar excess of butanol. - Add a freshly activated dehydrating agent like 3Å or 4Å molecular sieves to the reaction flask. |
| Insufficient catalysis. | - Check the concentration and amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). | |
| Reaction has not reached completion. | - Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Water is Not Separating in the Dean-Stark Trap | The chosen azeotropic solvent is not forming an effective azeotrope with water at the reaction temperature. | - Ensure you are using a suitable solvent like toluene or benzene. - Check that the reaction is at a sufficient temperature to allow the azeotrope to distill. |
| The alcohol (butanol) and water are co-distilling and miscible in the trap. | - While less common with butanol than with lower alcohols like ethanol, ensure the temperature is not excessively high, causing significant butanol distillation. The use of an appropriate azeotropic solvent should mitigate this. | |
| Reaction Stalls (No More Water Collecting) | The reaction has reached equilibrium. | - If the theoretical amount of water has not been collected, consider adding more catalyst. |
| The dehydrating agent is saturated. | - If using molecular sieves, they may have absorbed their maximum capacity of water. Adding a fresh batch may restart the reaction. | |
| Product is Contaminated with Unreacted Carboxylic Acid | Incomplete reaction. | - Drive the reaction further to completion using one of the methods for water removal. |
| Inefficient work-up. | - During the work-up, ensure you are thoroughly washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted 4-methylbenzoic acid.[8] |
Quantitative Data Presentation
The choice of water removal method significantly impacts the final yield of the ester. Below is a summary of expected yields based on different approaches.
| Water Removal Method | Typical Reagents & Conditions | Expected Yield | Complexity & Considerations |
| Dean-Stark Apparatus | 4-methylbenzoic acid, butanol (1.2-1.5 eq.), p-toluenesulfonic acid (cat.), toluene, reflux | >95% | Requires specialized glassware. The rate of water collection provides a visual indication of reaction progress. |
| Excess Alcohol | 4-methylbenzoic acid, butanol (4-10 eq.), sulfuric acid (cat.), reflux | ~95%[6] | Simpler setup. Requires removal of a large amount of excess alcohol during purification. |
| Molecular Sieves | 4-methylbenzoic acid, butanol (1.2-1.5 eq.), sulfuric acid (cat.), reflux, 3Å or 4Å molecular sieves | >90% | Simple to implement. Sieves must be activated (dried) before use. Can sometimes complicate stirring. |
| No Active Water Removal | 4-methylbenzoic acid, butanol (1 eq.), sulfuric acid (cat.), reflux | ~67%[6] | Not recommended for high-yield synthesis due to equilibrium limitations. |
Experimental Protocols
Protocol 1: Synthesis of Butyl 4-Methylbenzoate using a Dean-Stark Apparatus
This protocol is the most efficient for ensuring a high yield by continuously removing the water by-product.
Materials:
-
4-methylbenzoic acid
-
n-butanol
-
p-toluenesulfonic acid monohydrate
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-methylbenzoic acid (e.g., 13.6 g, 0.1 mol), n-butanol (e.g., 11.1 g, 0.15 mol, 1.5 eq.), p-toluenesulfonic acid monohydrate (e.g., 0.5 g), and toluene (100 mL).
-
Azeotropic Reflux: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.
-
Monitoring the Reaction: Continue refluxing until the theoretical amount of water (1.8 mL for 0.1 mol of reaction) has been collected in the trap and the water level ceases to rise.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to remove unreacted acid and catalyst), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the toluene solvent using a rotary evaporator. The remaining liquid is the crude butyl 4-methylbenzoate. Purify further by vacuum distillation if necessary.
Protocol 2: Synthesis of Butyl 4-Methylbenzoate using Excess Alcohol
This protocol is simpler in terms of glassware but requires more effort in the purification stage.
Materials:
-
4-methylbenzoic acid
-
n-butanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methylbenzoic acid (e.g., 6.8 g, 0.05 mol) in n-butanol (e.g., 29.6 g, 0.4 mol, 8 eq.).
-
Catalysis and Reflux: Carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture. Add a boiling chip and heat the mixture to reflux for 1-2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the product with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash them sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the diethyl ether and excess butanol using a rotary evaporator (may require gentle heating). The residue is the crude product.
Visualizations
Caption: The reversible nature of Fischer esterification.
Caption: Experimental workflow using a Dean-Stark apparatus.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Sciencemadness Discussion Board - Dean Stark Trap - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 6. studylib.net [studylib.net]
- 7. reddit.com [reddit.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
Troubleshooting low purity in crude butyl p-toluate product
Welcome to the technical support center for butyl p-toluate synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low purity in their crude butyl p-toluate product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude butyl p-toluate synthesized via Fischer esterification?
The most common impurities are unreacted starting materials and the by-product of the reaction. These include:
-
p-Toluic Acid: The unreacted carboxylic acid is a primary impurity.
-
Butanol: Excess or unreacted alcohol will be present in the crude product.
-
Water: As a byproduct of the esterification reaction, its presence can limit the reaction's completion due to the reversible nature of Fischer esterification.[1][2][3][4]
-
Sulfuric Acid: If used as a catalyst, it needs to be neutralized and removed.[5]
Q2: My crude butyl p-toluate has a low purity. What is the first step I should take?
The first and most critical step is to remove the acidic impurities, which are typically unreacted p-toluic acid and the acid catalyst (e.g., sulfuric acid). This is achieved by washing the crude product with an aqueous basic solution.
Q3: Which basic solution should I use for the wash, and how does it work?
A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[6] The bicarbonate reacts with the acidic impurities to form their corresponding sodium salts, which are soluble in the aqueous layer and can be easily separated from the organic layer containing your ester.
-
Reaction with p-Toluic Acid: CH₃C₆H₄COOH + NaHCO₃ → CH₃C₆H₄COONa + H₂O + CO₂
-
Reaction with Sulfuric Acid: H₂SO₄ + 2NaHCO₃ → Na₂SO₄ + 2H₂O + 2CO₂
Q4: I still have impurities after the basic wash. What should I do next?
After the removal of acidic impurities, the next step is to remove any remaining water and unreacted butanol. This is typically done through a series of washes and a drying step, followed by distillation for final purification.
-
Water Wash: Washing with water can help remove any remaining water-soluble impurities.
-
Brine Wash: A wash with a saturated sodium chloride (brine) solution helps to remove the majority of the dissolved water from the organic layer.
-
Drying: The use of an anhydrous salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), will remove residual water from the organic phase.
-
Distillation: Fractional distillation is a highly effective method to separate the butyl p-toluate from any remaining butanol and other volatile impurities based on their boiling point differences.[7]
Troubleshooting Guide for Low Purity
This guide will help you diagnose and resolve common issues leading to low purity in your crude butyl p-toluate.
Problem: Significant amount of unreacted p-toluic acid in the crude product.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or temperature to drive the equilibrium towards the product. Consider using a Dean-Stark apparatus to remove water as it forms.[1][2][3] | Higher conversion of p-toluic acid to the ester, leading to a purer crude product. |
| Insufficient Catalyst | Ensure the correct catalytic amount of strong acid (e.g., sulfuric acid) is used. | The reaction rate will increase, leading to a more complete reaction within the given timeframe. |
| Ineffective Work-up | Perform multiple washes with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is basic. | Complete removal of acidic impurities from the organic layer. |
Problem: Presence of a significant amount of butanol in the final product.
| Potential Cause | Recommended Solution | Expected Outcome |
| Large Excess of Butanol Used | While an excess of alcohol is needed to drive the reaction, an excessive amount can be difficult to remove. Use a moderate excess (e.g., 2-3 equivalents). | Easier removal of the unreacted alcohol during the work-up and purification steps. |
| Inefficient Purification | Perform fractional distillation carefully, monitoring the temperature to separate the lower-boiling butanol from the higher-boiling butyl p-toluate. | A pure fraction of butyl p-toluate will be collected, free from butanol. |
Experimental Protocols
Standard Protocol for the Purification of Crude Butyl p-Toluates
-
Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.
-
Sodium Bicarbonate Wash: Add a saturated solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Continue washing until no more gas evolves. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent like magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: If a solvent was used in the reaction, remove it using a rotary evaporator.
-
Distillation: Purify the resulting oil by fractional distillation under reduced pressure to obtain pure butyl p-toluate.
Visualizations
Fischer Esterification Reaction Pathway
Caption: The reversible reaction pathway for the Fischer esterification of p-toluic acid with butanol.
Troubleshooting Workflow for Low Purity Butyl p-Toluate
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. reddit.com [reddit.com]
- 7. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Technical Support Center: Minimizing By-product Formation in the Synthesis of Aromatic Esters
Welcome to the Technical Support Center for the synthesis of aromatic esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions. Here you will find detailed guides, frequently asked questions (FAQs), experimental protocols, and data to help you minimize the formation of unwanted by-products and maximize the yield and purity of your desired aromatic esters.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of aromatic esters using various methods.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The primary by-product is water, and its presence can lead to a reversible reaction, lowering the yield of the desired ester.[1][2][3][4]
Q1: My Fischer-Speier esterification is giving a low yield of the aromatic ester. What are the likely causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction, where the water produced can hydrolyze the ester back to the starting materials.[1][2][3] To drive the reaction towards the product, you can:
-
Use an excess of one reactant: Typically, the alcohol is used in large excess to shift the equilibrium.[3] Using a 10-fold excess of alcohol can significantly increase the ester yield.[3]
-
Remove water: This is a critical step. You can use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using a non-polar solvent like toluene.[1] Alternatively, drying agents like molecular sieves can be added to the reaction mixture.[1]
-
Increase reaction time and/or temperature: Ensure the reaction is heated under reflux for a sufficient period (typically 1-10 hours at 60-110 °C) to reach equilibrium.[1]
Q2: I am observing the formation of an ether by-product in my Fischer esterification. How can I prevent this?
A2: Ether formation can occur, especially with primary alcohols, at higher temperatures. To minimize this side reaction:
-
Optimize the reaction temperature: Avoid excessively high temperatures. The ideal temperature range is typically between 60-110 °C.[1]
-
Choose an appropriate acid catalyst: While strong acids like sulfuric acid are common, weaker acids like p-toluenesulfonic acid (p-TSA) can sometimes provide better selectivity and reduce side reactions.[1]
Q3: How do I effectively remove the unreacted carboxylic acid and alcohol after the reaction?
A3: A standard work-up procedure involves:
-
Cooling the reaction mixture.
-
Diluting with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid.
-
Washing with water and then brine to remove any remaining water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by distillation or recrystallization.
Steglich Esterification
Steglich esterification is a mild method that uses a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).[5][6][7] A common by-product is the formation of an N-acylurea, which can be difficult to remove.[7]
Q1: I have a significant amount of a white precipitate in my Steglich esterification that is not my product. What is it and how can I minimize its formation?
A1: The white precipitate is likely dicyclohexylurea (DCU), the by-product of the DCC coupling agent. While its formation is inherent to the reaction, a more problematic by-product is the N-acylurea, which arises from an intramolecular rearrangement of the O-acylisourea intermediate. This rearrangement is more likely to occur if the reaction is slow.[5][7] To minimize N-acylurea formation:
-
Use a catalytic amount of DMAP: DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of N-acylurea.[5][6][7]
-
Control the reaction temperature: Running the reaction at a chilled temperature (e.g., 0 °C) can help to avoid the rearrangement to the unreactive N-acylurea.[5]
Q2: How can I effectively remove the dicyclohexylurea (DCU) by-product?
A2: DCU is generally insoluble in many organic solvents and can be removed by filtration.[6] However, trace amounts can be difficult to remove. Here are some tips:
-
Filtration: Filter the reaction mixture through a sintered glass funnel to remove the bulk of the DCU.
-
Solvent selection for precipitation: You may be able to precipitate the remaining DCU from a cold solvent like ethyl acetate, diethyl ether, or toluene.[8]
-
Column chromatography: If traces of DCU remain, purification by silica gel column chromatography is typically effective.[8]
-
Use a water-soluble carbodiimide: To avoid issues with DCU removal altogether, consider using a water-soluble coupling agent like EDC. The corresponding urea by-product is water-soluble and can be easily removed during an aqueous work-up.[8]
Q3: My Steglich esterification is not going to completion, even with extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Steric hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the reaction can be slow. Increasing the amount of DMAP or switching to a more potent coupling agent might help.
-
Deactivated starting materials: Ensure your starting materials are pure and dry. Moisture can hydrolyze the carbodiimide and the activated intermediate.
-
Insufficient coupling agent: Use a slight excess (e.g., 1.1 equivalents) of the carbodiimide to ensure complete activation of the carboxylic acid.
Schotten-Baumann Reaction
The Schotten-Baumann reaction typically involves the acylation of an alcohol or phenol with an acid chloride in the presence of a base.[9][10][11][12] A key challenge is to prevent the hydrolysis of the reactive acid chloride.
Q1: My Schotten-Baumann reaction is giving a low yield, and I suspect the acid chloride is hydrolyzing. How can I prevent this?
A1: Hydrolysis of the acid chloride is a common side reaction. To minimize it:
-
Use a two-phase solvent system: The reaction is often carried out in a biphasic system, with the starting materials and product in an organic solvent (like dichloromethane or diethyl ether) and the base in an aqueous phase. This setup helps to protect the acid chloride from excessive contact with water.[10][11]
-
Slow addition of the acid chloride: Add the acid chloride slowly to the reaction mixture to control the exothermic reaction and minimize its decomposition.
-
Vigorous stirring: Ensure efficient mixing of the two phases to promote the reaction between the alcohol and the acid chloride over the hydrolysis of the acid chloride.
Q2: What are other potential by-products in a Schotten-Baumann reaction, and how can I avoid them?
A2: Besides hydrolysis of the acid chloride, other potential side reactions include the formation of diacyl amides and ureas, especially when working with amines.[9] When synthesizing esters, the primary concern is the hydrolysis of the acyl chloride. Using an appropriate base is also crucial. While sodium hydroxide is common, pyridine can also be used and sometimes acts as a superior acylating agent.[8][12][13]
Q3: What is the best way to purify the aromatic ester from a Schotten-Baumann reaction?
A3: A typical purification procedure involves:
-
Separating the organic layer from the aqueous layer.
-
Washing the organic layer with a dilute acid solution (e.g., dilute HCl) to remove any remaining base.
-
Washing with water and then brine.
-
Drying the organic layer over an anhydrous drying agent.
-
Removing the solvent under reduced pressure.
-
Purifying the crude product by recrystallization or column chromatography.[9]
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol, often catalyzed by an acid or a base.[7][14] The reaction is an equilibrium process, so strategies are needed to drive it to completion.[7]
Q1: My transesterification reaction is not reaching completion. How can I improve the yield of my desired aromatic ester?
A1: To shift the equilibrium towards the product in a transesterification reaction, you can:
-
Use a large excess of the reactant alcohol: This is the most common method to drive the reaction forward. The excess alcohol can often serve as the solvent as well.[7]
-
Remove the by-product alcohol: If the by-product alcohol has a lower boiling point than the other components, it can be removed by distillation to drive the reaction to completion.[14]
Q2: I am trying to perform a transesterification with a phenol, but the reaction is very slow. What can I do?
A2: Phenols are less nucleophilic than aliphatic alcohols, which can make transesterification more challenging. To improve the reaction rate:
-
Use a suitable catalyst: While common acid and base catalysts can be used, specific catalysts might be more effective. For example, some studies have shown that potassium carbonate can be an effective catalyst for the transesterification of aryl esters with phenols.[15]
-
Increase the reaction temperature: Higher temperatures can help to increase the reaction rate, but be mindful of potential side reactions or degradation of your starting materials.
Q3: What are the common side reactions in transesterification?
A3: The main challenge in transesterification is controlling the equilibrium. Side reactions are less common compared to other esterification methods, but can include:
-
Hydrolysis: If water is present, the ester can be hydrolyzed back to the carboxylic acid. Ensure that all reactants and solvents are dry.
-
Multiple transesterifications: If the starting materials or products have multiple ester or alcohol functional groups, a mixture of products can be formed. Careful control of stoichiometry and reaction conditions is necessary.
Data Presentation
The following tables summarize typical yields and by-product formation for different aromatic ester synthesis methods. Note that yields and by-product levels are highly dependent on the specific substrates and reaction conditions.
Table 1: Fischer-Speier Esterification - Synthesis of Methyl Benzoate
| Molar Ratio (Methanol:Benzoic Acid) | Catalyst | Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Reference |
| 1:1 | H₂SO₄ | Reflux | 6 | ~67 | [15] |
| 10:1 | H₂SO₄ | Reflux | 6 | ~95 | [15] |
| 100:1 | H₂SO₄ | Reflux | 6 | ~99 | [3] |
Table 2: Steglich Esterification - By-product Formation
| Carboxylic Acid | Alcohol | Coupling Agent | DMAP (mol%) | Main By-product | By-product Formation | Reference |
| Aromatic Acid | Primary Alcohol | DCC | 0 | N-Acylurea | Significant | [7] |
| Aromatic Acid | Primary Alcohol | DCC | 5-10 | N-Acylurea | Suppressed | [7] |
| Aromatic Acid | Aryl Alcohol | DIC | 5-10 | N-Acylurea | Greater formation | [6] |
Table 3: Enzymatic Synthesis of Aromatic Esters
| Ester | Enzyme | Reaction System | Conversion/Yield (%) | Reference |
| Cinnamyl Butyrate | Lipase B from Candida antarctica | Solvent-free, vacuum | 94.3 | [16] |
| Arbutin Aromatic Esters | Immobilized Lipase from Penicillium expansum | Co-solvent system | >97 | [17] |
| Benzyl Acetate | Lipase B from Candida antarctica | Transesterification | 97.3 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Salicylate via Fischer-Speier Esterification
This protocol is adapted from a literature procedure for the synthesis of ethyl salicylate.[18]
Materials:
-
Salicylic acid (12.6 g)
-
Ethanol (6.3 g)
-
p-Toluenesulfonic acid (catalyst, 4.8 g)
-
Saturated sodium carbonate solution
-
Distilled water
-
Anhydrous magnesium sulfate
-
Activated carbon
-
Ethyl acetate
Procedure:
-
To a reaction flask, add salicylic acid, ethanol, and p-toluenesulfonic acid.
-
Pressurize and stir the mixture, then heat to 80-90°C for 3-4 hours.
-
Cool the reaction to room temperature.
-
Place the reaction flask in a microwave synthesis reactor and set the microwave conditions under condensing reflux.
-
After the reaction is complete, change the reflux setup to a distillation setup and evaporate the excess ethanol.
-
Cool the remaining mixture and transfer it to a separatory funnel.
-
Wash the mixture with water, then neutralize with a saturated sodium carbonate solution. Wash with distilled water until the solution is neutral.
-
Perform a distillation and extract the distillate with ethyl acetate.
-
Separate the lower organic phase and wash the upper layer with water and brine.
-
Treat the resulting organic phase with anhydrous magnesium sulfate and activated carbon.
-
Filter the mixture and collect the filtrate.
-
Remove the solvent under reduced pressure to obtain the ethyl salicylate product. The expected yield is around 89%.[18]
Protocol 2: General Procedure for Steglich Esterification
This is a general protocol that can be adapted for various aromatic acids and alcohols.
Materials:
-
Aromatic carboxylic acid (1.0 equiv)
-
Alcohol (1.2 equiv)
-
DCC or EDC (1.1 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (anhydrous)
-
Dilute HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aromatic carboxylic acid, alcohol, and DMAP in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the DCC or EDC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If using DCC, filter off the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Diagram 1: General Workflow for Minimizing By-products in Aromatic Ester Synthesis```dot
Caption: Role of DMAP in minimizing N-acylurea formation in Steglich esterification.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. byjus.com [byjus.com]
- 14. Transesterification - Wikipedia [en.wikipedia.org]
- 15. Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04984J [pubs.rsc.org]
- 16. Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00265B [pubs.rsc.org]
- 17. Frontiers | Significantly Enhanced Synthesis of Aromatic Esters of Arbutin Catalyzed by Immobilized Lipase in Co-solvent Systems [frontiersin.org]
- 18. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
Technical Support Center: Efficient Esterification of 4-Methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst for the efficient esterification of 4-methylbenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 4-methylbenzoic acid in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield in Fischer esterification is a common problem, primarily due to the reversible nature of the reaction.[1][2] Here are the likely causes and corresponding solutions:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[3][4] To shift the equilibrium towards the product side (Le Chatelier's Principle), you can:
-
Insufficient Catalyst Activity: The catalyst may not be active enough or may have deactivated.
-
Increase catalyst loading: Ensure you are using an adequate amount of catalyst. For instance, with sulfuric acid, a catalytic amount is typically sufficient.[5]
-
Check catalyst quality: If using a solid catalyst, ensure it has been properly activated and stored. Some solid acids can absorb moisture from the air, reducing their activity.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Ensure the reaction is being conducted at the optimal temperature for the chosen catalyst. For many traditional methods, this involves refluxing the alcohol.[6]
-
-
Product Loss During Workup: Significant product can be lost during the extraction and purification steps.[7]
Q2: The reaction is proceeding very slowly. How can I increase the reaction rate?
A2: Slow reaction rates can be addressed by:
-
Increasing the Temperature: Generally, higher temperatures lead to faster reaction rates.[8] However, be mindful of the boiling points of your reactants and potential side reactions at elevated temperatures.
-
Choosing a More Active Catalyst: Different catalysts have varying levels of activity. For instance, homogeneous catalysts like sulfuric acid are often more active than some heterogeneous catalysts.[9]
-
Ensuring Efficient Mixing: In heterogeneous catalysis, good agitation is crucial to ensure proper contact between the reactants and the catalyst surface.
Q3: I am observing the formation of side products. What are they and how can I minimize them?
A3: A potential side reaction in acid-catalyzed esterification, especially at higher temperatures, is the formation of ethers from the alcohol.[10] To minimize this:
-
Control the reaction temperature: Avoid excessively high temperatures.
-
Choose a milder catalyst: Some Lewis acid catalysts might be less prone to promoting ether formation compared to strong Brønsted acids.[10]
Q4: How do I effectively remove the catalyst after the reaction?
A4: Catalyst removal depends on its nature:
-
Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are typically removed by neutralizing the reaction mixture with a base (e.g., sodium bicarbonate solution) during the aqueous workup.[6]
-
Heterogeneous Catalysts (e.g., Zeolites, Amberlyst-15, Metal Oxides): These solid catalysts can be easily removed by simple filtration after the reaction is complete.[11][12] This is a significant advantage as it simplifies purification and allows for catalyst recycling.[12]
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used for the esterification of 4-methylbenzoic acid?
A1: A variety of catalysts can be employed, broadly categorized as:
-
Homogeneous Brønsted Acids: These are the traditional catalysts and include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[11][13] They are highly active but can be corrosive and require neutralization during workup.[11]
-
Heterogeneous Solid Acids: These offer advantages in terms of easy separation and reusability.[11][12] Examples include:
-
Lewis Acids: Compounds like scandium(III) triflate can also catalyze the reaction.[13]
-
Ionic Liquids: Brønsted-acidic ionic liquids are a newer class of catalysts that can act as both the catalyst and the solvent, offering potential for easy product separation.[17][18]
-
Enzymes: Lipases can be used for enzymatic esterification, which proceeds under mild conditions.[19]
Q2: How do I choose the best catalyst for my specific application?
A2: The choice of catalyst depends on several factors:
-
Scale of the reaction: For large-scale industrial processes, heterogeneous catalysts are often preferred due to ease of separation and potential for continuous flow processes.
-
Sensitivity of the substrate: If your molecule contains acid-sensitive functional groups, a milder catalyst or enzymatic approach might be necessary.[10]
-
Desired purity of the product: Heterogeneous catalysts can lead to simpler purification procedures.
-
Environmental considerations: Solid acids and enzymatic catalysts are generally considered more environmentally friendly than traditional mineral acids.[11]
-
Cost: While traditional acids are inexpensive, the reusability of solid catalysts can make them cost-effective in the long run.
Q3: Can I reuse a heterogeneous catalyst?
A3: Yes, one of the primary advantages of heterogeneous catalysts is their reusability.[12] After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent to remove any adsorbed materials, dried, and then used in subsequent reactions.[12] Some studies have shown that catalysts like Zr/Ti solid acids can be reused with minimal loss of activity.[12]
Q4: What is the role of the acid catalyst in the Fischer esterification mechanism?
A4: The acid catalyst plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4][20]
Catalyst Performance Data
The following tables summarize quantitative data for various catalysts used in the esterification of benzoic acid and its derivatives, providing a basis for comparison.
Table 1: Homogeneous Catalyst Performance
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | Methanol | Reflux | 1 | ~97 | [9] |
| H₂SO₄ | Ethanol | 130 (Microwave) | 0.25 | High | [21] |
| p-Toluenesulfonic Acid | 1-Butanol | 92.2 - 116.4 | - | - | [22] |
Table 2: Heterogeneous Catalyst Performance
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Zr/Ti Solid Acid | Methanol | 120 | 24 | ~84 | [12] |
| SO₄²⁻/ZrO₂ | Methanol | ~157 | - | Varies | [16] |
| Zeolite HY | n-Butanol | - | - | Slow reaction | [14] |
| Amberlyst-15 | Methanol | Room Temp | - | Excellent (for aliphatic acids) | [15] |
Table 3: Ionic Liquid Catalyst Performance
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| [PSPy][HSO₄] | Ethanol | - | - | High | [17] |
| Benzothiazolium-based | n-Butanol | 110 | 8 | ~94 | [23] |
Experimental Protocols
Protocol 1: General Procedure for Esterification using a Homogeneous Acid Catalyst (e.g., H₂SO₄)
-
To a round-bottom flask, add 4-methylbenzoic acid and an excess of the desired alcohol (e.g., methanol, typically 5-10 equivalents or as the solvent).[6]
-
Cool the mixture in an ice bath.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Add a boiling chip and fit the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for the desired reaction time (monitor by TLC or GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Dilute with an organic solvent (e.g., diethyl ether or dichloromethane) and wash with water.
-
Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution).
-
Wash with brine, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: General Procedure for Esterification using a Heterogeneous Solid Acid Catalyst (e.g., Zr/Ti Solid Acid)
-
In a round-bottom flask, combine 4-methylbenzoic acid, the alcohol (e.g., methanol), and the solid acid catalyst (e.g., 10 wt% of the carboxylic acid).[12]
-
Fit the flask with a reflux condenser and stir the mixture vigorously.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for the required time (e.g., 24 hours).[12]
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Remove the excess alcohol from the filtrate by rotary evaporation.
-
The resulting crude product can be purified further if needed.
Visualizations
Caption: General experimental workflow for the esterification of 4-methylbenzoic acid.
Caption: Decision-making flowchart for selecting a suitable catalyst.
References
- 1. quora.com [quora.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification-Academax [academax.com]
- 6. scribd.com [scribd.com]
- 7. Solved What can cause a low percent yield? In lab we did | Chegg.com [chegg.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. so4-zro2-catalysts-for-the-esterification-of-benzoic-acid-to-methylbenzoate - Ask this paper | Bohrium [bohrium.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. wjarr.com [wjarr.com]
- 19. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Liquid Ester Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of liquid ester compounds. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude liquid esters after synthesis?
A1: The most common impurities are typically the unreacted starting materials, which include the corresponding carboxylic acid and alcohol.[1][2] Other potential impurities include water (a byproduct of esterification), the acid catalyst (e.g., sulfuric acid), and side products from other reactions.[3][4]
Q2: Why is the yield of my purified ester consistently low?
A2: Low yields in ester purification can stem from several factors. The esterification reaction itself is often a reversible equilibrium, which can limit the initial amount of product formed.[5][6] Losses can also occur during the purification process itself, such as incomplete extraction, product adhering to glassware, or decomposition during distillation.[4][6] To improve yields, you can use an excess of one reactant or remove water as it forms to drive the equilibrium toward the product side.[5]
Q3: How can I effectively remove water from my liquid ester?
A3: Water can be removed by several methods. A common approach is to wash the ester with a saturated sodium chloride solution (brine) to draw out the majority of the water. Following this, an anhydrous drying agent like magnesium sulfate or sodium sulfate is used to remove residual water.[3][7] For esters with boiling points well above 100°C, azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus is an effective method for water removal.[8][9]
Q4: What is the purpose of washing the crude ester with a sodium bicarbonate or sodium carbonate solution?
A4: Washing with a mild base like sodium bicarbonate or sodium carbonate is crucial for neutralizing and removing any remaining acidic impurities.[3] This includes the unreacted carboxylic acid and any acid catalyst (e.g., sulfuric acid) used in the esterification reaction.[1][3] The reaction of the base with the acid forms a salt that is soluble in the aqueous layer and can thus be easily separated from the organic ester layer.[2] You will often observe the formation of carbon dioxide gas (bubbling) during this washing step, which ceases once all the acid has been neutralized.[3]
Q5: How do I choose the most suitable purification method for my liquid ester?
A5: The choice of purification method depends on the properties of your ester and the nature of the impurities.
-
Liquid-Liquid Extraction: This is a good first step to remove water-soluble impurities like acids, catalysts, and excess small-chain alcohols.[8]
-
Distillation (Simple or Fractional): This method is ideal for thermally stable esters that are volatile. It separates compounds based on differences in their boiling points.[10][11] Fractional distillation is necessary when the boiling points of the ester and impurities are close.[1][11]
-
Flash Column Chromatography: This technique is very effective for separating esters from impurities with different polarities, especially for non-volatile or thermally sensitive compounds.[2][12]
Q6: My purified ester has a yellow or brown tint. How can I decolorize it?
A6: Colored impurities can sometimes form during the reaction, especially if heated for extended periods. These can often be removed by treating the ester with an adsorbent material like activated carbon or activated clay, followed by filtration.[13][14] In some cases, treatment with a mild oxidizing agent followed by distillation can also be effective.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | Boiling points of the ester and impurities are too close for effective separation by simple distillation. | Use a fractional distillation column to increase the separation efficiency.[1] Alternatively, consider using flash column chromatography for purification based on polarity.[2] |
| The ester is decomposing at its boiling point. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal decomposition.[1] | |
| Emulsion Formation During Washing | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of shaking vigorously.[16] Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| High concentration of impurities acting as surfactants. | Dilute the mixture with more of the organic solvent. Allow the mixture to stand for a longer period to allow for phase separation. | |
| Incomplete Separation of Layers in Separatory Funnel | The densities of the organic and aqueous layers are very similar. | Add more water or organic solvent to change the overall density of the respective phases.[10] Adding brine to the aqueous layer will increase its density. |
| Product Loss During Transfer Steps | Product adhering to the surface of glassware. | Rinse glassware with a small amount of the extraction solvent to recover any residual product.[4] |
| Ester Hydrolyzes Back to Carboxylic Acid and Alcohol | Presence of water and acid/base catalyst during heating. | Ensure all acidic or basic catalysts are completely removed through washing steps before distillation.[1] Thoroughly dry the ester with an anhydrous drying agent before heating.[17] |
| Difficulty Removing a High-Boiling Point Alcohol Impurity | The boiling point of the alcohol is close to or higher than the ester. | If the alcohol is soluble in water, perform multiple aqueous extractions. If not, flash column chromatography is the most effective method for separation.[2] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Ester Purification
-
Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel.[3]
-
Initial Water Wash: Add deionized water to the separatory funnel, stopper it, and gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.[3]
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate (or 2N sodium carbonate) to the funnel.[1][3] Swirl gently at first, and then invert, making sure to vent frequently as CO2 gas will be produced. Continue until no more gas evolves. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water. Drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.[3][7] Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filtration: Filter the dried organic layer through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude ester, which can then be further purified by distillation or chromatography.
Protocol 2: Fractional Distillation of a Liquid Ester
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation adapter, and receiving flasks. Ensure all glassware is dry.[17]
-
Sample Addition: Add the crude ester and a few boiling chips to the distillation flask.[3] Never distill to dryness.[18]
-
Heating: Begin heating the flask gently using a heating mantle.[3]
-
Distillation: As the mixture heats, the component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.[11]
-
Monitoring: Monitor the temperature at the thermometer bulb. A sharp, stable boiling point indicates the collection of a pure compound.[3] Collect different fractions as the temperature changes.
-
Completion: Stop the distillation before the flask boils to dryness.
Protocol 3: Flash Column Chromatography for Ester Purification
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give the desired ester an Rf value of approximately 0.3.[19] A common solvent system for esters is a mixture of hexanes and ethyl acetate.[12]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent of your chosen eluent system.[20]
-
Sample Loading: Dissolve the crude ester in a minimal amount of the chromatography solvent (or a more polar solvent if necessary, then adsorb onto a small amount of silica). Carefully load the sample onto the top of the packed silica gel.[19]
-
Elution: Carefully add the eluent to the column and apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.[21]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[20]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified liquid ester.
Visualizations
Caption: General workflow for the purification of liquid ester compounds.
Caption: Decision tree for selecting a suitable purification method.
Caption: Principle of separation in a fractional distillation column.
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. quora.com [quora.com]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. US2748159A - Purification and decolorization of esters - Google Patents [patents.google.com]
- 14. Decolorization process in synthetic ester production procedures - Eureka | Patsnap [eureka.patsnap.com]
- 15. US1869954A - Method of decolorizing ester distillation fractions - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. csub.edu [csub.edu]
- 18. coachbenner.weebly.com [coachbenner.weebly.com]
- 19. Chromatography [chem.rochester.edu]
- 20. orgsyn.org [orgsyn.org]
- 21. How to set up and run a flash chromatography column. [reachdevices.com]
Effect of solvent choice on butyl p-toluate synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butyl p-toluate. The information is presented in a question-and-answer format to directly address potential issues encountered during the experiment.
Troubleshooting Guides and FAQs
Q1: My butyl p-toluate yield is lower than expected. What are the common causes and how can I improve it?
A1: Low yields in butyl p-toluate synthesis, typically performed via Fischer esterification, can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the reaction towards the product (butyl p-toluate), you can:
-
Use an excess of n-butanol: Using the alcohol as the solvent is a common strategy to shift the equilibrium.[2]
-
Remove water: Water is a byproduct, and its removal will push the reaction forward according to Le Châtelier's principle.[1][2] This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[2]
-
-
Catalyst Issues:
-
Insufficient Catalyst: Ensure you are using a sufficient amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Catalyst Deactivation: In some cases, the catalyst may become deactivated during the reaction.
-
-
Reaction Time and Temperature:
-
Purification Losses: Significant loss of product can occur during the workup and purification steps. Ensure efficient extraction and minimize transfers between glassware.
Q2: I'm having trouble separating the butyl p-toluate from the reaction mixture. What can I do?
A2: Separation can be challenging, especially when an excess of n-butanol is used as the solvent.
-
Washing Steps: During the aqueous workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove unreacted p-toluic acid and the acid catalyst.[2] Follow this with a brine (saturated NaCl solution) wash to help break up emulsions and remove excess water.[2]
-
Solvent Extraction: If the product is difficult to separate, consider adding an immiscible organic solvent like diethyl ether or ethyl acetate to extract the ester from the aqueous layer.[4]
-
Emulsion Formation: If an emulsion forms during extraction, try adding more brine, gently swirling instead of vigorous shaking, or allowing the mixture to stand for an extended period.
Q3: What are the potential side reactions in the synthesis of butyl p-toluate?
A3: While the Fischer esterification is generally a robust reaction, some side reactions can occur:
-
Ether Formation from Butanol: Under strong acidic conditions and heat, n-butanol can undergo dehydration to form di-n-butyl ether.
-
Benzylic Halogenation (if using halogenated solvents/reagents): While not a direct side reaction of esterification, if there are halogen sources present and radical initiators (like light), halogenation at the benzylic position of the p-toluate ring can occur.
Q4: How does the choice of solvent affect the yield of butyl p-toluate?
A4: The solvent can play a crucial role in the Fischer esterification.
-
Using n-Butanol as the Solvent: As mentioned, using an excess of the reactant alcohol (n-butanol) is a common and effective method to drive the reaction equilibrium towards the product, thus increasing the yield.[2]
-
Inert Azeotroping Solvents: Solvents like toluene can be used with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.[2]
-
Polar Aprotic Solvents: While less common for Fischer esterification, some research indicates that less polar solvents may be preferable in certain esterification reactions.
Data Presentation
| Alcohol | Product Yield (%) |
| Butanol | 98 |
| Other Primary Alcohols | Generally high yields |
| Branched Alcohols | Lower yields than primary alcohols |
This table summarizes findings from a study on a similar esterification reaction, where butanol provided the highest product yield compared to other alcohols.[5]
Experimental Protocols
Synthesis of Butyl p-Toluate via Fischer Esterification
This protocol is a general procedure and may require optimization.
Materials:
-
p-Toluic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add p-toluic acid and an excess of n-butanol (typically 3-5 equivalents, which can also serve as the solvent).
-
If using an inert solvent, add toluene.
-
-
Catalyst Addition:
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
-
Reflux:
-
Heat the mixture to reflux. The temperature will depend on the boiling point of the solvent (n-butanol or toluene).
-
Continue refluxing for several hours (e.g., 2-4 hours, reaction progress can be monitored by TLC). If using a Dean-Stark trap, continue until no more water is collected.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If n-butanol was used in large excess, it may need to be removed by distillation under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted p-toluic acid). Be cautious of CO₂ evolution.
-
Saturated brine solution.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
-
Purification:
-
The crude butyl p-toluate can be purified by vacuum distillation to obtain the final product.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of butyl p-toluate.
References
Technical Support Center: Analysis of 4-Methylbenzoic Acid Butyl Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 4-methylbenzoic acid butyl ester via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should expect when analyzing this compound?
A1: The most common impurities originate from the synthesis process, typically a Fischer esterification of 4-methylbenzoic acid and butanol. Potential impurities include:
-
Unreacted Starting Materials:
-
4-methylbenzoic acid
-
Butanol
-
-
Byproducts from Side Reactions:
-
Dibutyl ether (from the self-condensation of butanol)
-
-
Related Esters:
-
Other isomeric butyl esters if the butanol source was not pure n-butanol.
-
Methyl p-toluate, if methanol was present as an impurity.[1]
-
-
Residual Solvents:
-
Solvents used during the reaction or purification steps (e.g., toluene, hexane).
-
Q2: What is a general GC-MS protocol for the analysis of this compound and its impurities?
A2: A good starting point for your analysis is a general-purpose GC-MS method. You may need to optimize this based on your specific instrumentation and the impurities you are targeting.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: Acquire data in full scan mode to identify unknown impurities. For targeted analysis of known impurities, selected ion monitoring (SIM) mode can be used for higher sensitivity.
Table 1: Example GC-MS Parameters
| Parameter | Value |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Q3: How can I identify the peaks in my chromatogram?
A3: Peak identification is achieved by a combination of retention time and mass spectrum analysis.
-
Main Peak: The largest peak in your chromatogram should correspond to this compound. Confirm its identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST). The molecular ion should be at m/z 192, with characteristic fragments.
-
Impurity Peaks:
-
Mass Spectral Libraries: Compare the mass spectra of the smaller peaks to a commercial or in-house mass spectral library.
-
Expected Impurities: Predict the mass spectra of likely impurities. For example, unreacted 4-methylbenzoic acid will have a molecular ion at m/z 136. Butanol is highly volatile and may elute very early.
-
Fragmentation Patterns: Analyze the fragmentation patterns to deduce the structure of unknown impurities.
-
Troubleshooting Guide
Problem 1: Peak Tailing for Acidic Impurities
Symptom: The peak for 4-methylbenzoic acid shows significant tailing.
Possible Causes:
-
Active Sites: The unreacted acid can interact with active sites in the injector liner or the front of the GC column.
-
Column Choice: The standard non-polar column may not be ideal for this polar analyte.
Solutions:
-
Derivatization: For more accurate quantification of the acidic impurity, consider derivatization. A common method is methylation to form methyl 4-methylbenzoate, which is less polar and chromatographs better.[2]
-
Liner Deactivation: Use a deactivated injector liner.
-
Column Maintenance: Cut the first 10-15 cm from the front of the column to remove active sites that have developed over time.
Problem 2: Ghost Peaks in the Chromatogram
Symptom: Peaks appear in the chromatogram even when injecting a blank solvent.
Possible Causes:
-
Contaminated Syringe or Injection Port: Residue from previous injections.
-
Column Bleed: The stationary phase is degrading at high temperatures.
-
Septum Bleed: The injector septum is degrading.
Solutions:
-
System Cleaning: Clean the syringe and the injection port.
-
Column Bake-out: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.
-
Septum Replacement: Replace the injector septum.
Table 2: Common GC-MS Troubleshooting Scenarios
| Issue | Possible Cause(s) | Recommended Action(s) |
| No Peaks | Syringe issue, incorrect injection parameters, leak in the system. | Check syringe, verify injection parameters, perform a leak check. |
| Poor Peak Shape (Fronting) | Column overload, sample solvent issue. | Dilute the sample, use a different injection solvent. |
| Baseline Noise | Contaminated carrier gas, detector issue, column bleed. | Use high-purity gas with filters, clean the detector, bake out the column.[3] |
| Low Sensitivity | Leak in the MS, dirty ion source. | Perform a leak check on the MS vacuum system, clean the ion source.[4] |
Visual Guides
Caption: Workflow for impurity identification in this compound via GC-MS.
Caption: A logical troubleshooting workflow for common GC-MS chromatographic issues.
References
Validation & Comparative
A Comparative Guide to FT-IR Spectra of Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectra of reactants and their corresponding ester products. Understanding the spectral changes that occur during esterification is crucial for reaction monitoring, product identification, and purity assessment in various scientific and industrial settings, including drug development. This document outlines the key spectral differences, provides detailed experimental protocols, and presents quantitative data for specific esterification examples.
Key Spectral Changes in Esterification: An Overview
The conversion of a carboxylic acid and an alcohol into an ester is characterized by distinct changes in the FT-IR spectrum. The most significant transformations involve the disappearance of the broad O-H stretching band of the carboxylic acid and alcohol, and the appearance of new C-O stretching bands characteristic of the ester functional group. The carbonyl (C=O) stretching frequency also shifts, providing a clear indication of the reaction's progress.
Experimental Protocol: Acquiring FT-IR Spectra
A detailed and standardized protocol is essential for obtaining high-quality and reproducible FT-IR spectra. The following procedure is applicable for the analysis of liquid and solid organic compounds using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Wipe the crystal surface gently with a soft cloth or tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO2 and water vapor) and the ATR crystal itself. The background spectrum is stored in the instrument's software and automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
For Liquid Samples: Place a small drop of the liquid sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.
-
For Solid Samples: Place a small amount of the solid powder or crystalline sample onto the ATR crystal. Use a pressure clamp to ensure good contact between the solid sample and the crystal surface. Apply just enough pressure to obtain a good quality spectrum; excessive pressure can damage the crystal.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.
-
Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 16 to 32 scans.
-
-
Data Analysis:
-
The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Compare the spectra of the reactants (carboxylic acid and alcohol) with the spectrum of the final product (ester) to confirm the conversion.
-
-
Cleaning:
-
After each measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue. This prevents cross-contamination between samples.
-
Comparative FT-IR Data: Reactants vs. Ester Products
The following tables summarize the key FT-IR absorption bands for two common esterification reactions, providing a clear comparison between the reactants and the resulting ester.
Example 1: Synthesis of Methyl Salicylate
This reaction involves the esterification of salicylic acid with methanol.
| Compound | Functional Group | Characteristic Absorption Band (cm⁻¹) | Appearance |
| Salicylic Acid (Reactant) | O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| C=O (Carboxylic Acid) | 1670-1650 | Strong, sharp | |
| C-O | 1324 | Medium | |
| O-H (Phenolic) | ~3233 | Broad | |
| Methanol (Reactant) | O-H (Alcohol) | 3400-3200 | Strong, broad |
| C-H | 3000-2850 | Strong, sharp | |
| C-O | ~1030 | Strong, sharp | |
| Methyl Salicylate (Product) | O-H (Phenolic) | ~3100-3000 | Broad |
| C-H (sp³) | ~2950 | Medium, sharp | |
| C=O (Ester) | ~1730 | Strong, sharp | |
| C=C (Aromatic) | 1600, 1500 | Medium, sharp | |
| C-O (Ester) | ~1300 | Strong, sharp |
Key Observations for Methyl Salicylate Synthesis:
-
The very broad O-H stretch of the carboxylic acid in salicylic acid disappears.
-
The broad O-H stretch of methanol disappears.
-
A new, strong C=O stretching band appears at a higher wavenumber (~1730 cm⁻¹) characteristic of an ester.[1]
-
A new, strong C-O stretching band appears around 1300 cm⁻¹, also indicative of the ester group.[1]
-
The phenolic O-H stretch remains in the product, methyl salicylate.[1]
Example 2: Synthesis of Ethyl Acetate
This reaction involves the esterification of acetic acid with ethanol.
| Compound | Functional Group | Characteristic Absorption Band (cm⁻¹) | Appearance |
| Acetic Acid (Reactant) | O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp | |
| C-O | 1300-1200 | Medium | |
| Ethanol (Reactant) | O-H (Alcohol) | 3400-3200 | Strong, broad |
| C-H | 3000-2850 | Strong, sharp | |
| C-O | ~1050 | Strong, sharp | |
| Ethyl Acetate (Product) | C-H | 3000-2850 | Strong, sharp |
| C=O (Ester) | 1750-1735 | Strong, sharp | |
| C-O (Ester) | 1300-1000 (two bands) | Strong, sharp |
Key Observations for Ethyl Acetate Synthesis:
-
The disappearance of the broad O-H bands from both acetic acid and ethanol is a primary indicator of reaction completion.
-
The C=O stretching vibration shifts from the 1725-1700 cm⁻¹ range in acetic acid to the 1750-1735 cm⁻¹ range in ethyl acetate.
-
The appearance of two distinct C-O stretching bands in the 1300-1000 cm⁻¹ region is a hallmark of the ester product.
Logical Workflow for FT-IR Spectral Comparison
The following diagram illustrates the logical workflow for comparing the FT-IR spectra of reactants and the ester product to confirm the success of an esterification reaction.
References
A Comparative Guide to the Hydrolytic Stability of Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of ester-containing compounds is a critical parameter in drug development, influencing their shelf-life, bioavailability, and metabolic fate. This guide provides a comparative analysis of the hydrolytic stability of various benzoic acid esters, supported by experimental data and detailed protocols. The information presented aims to assist researchers in making informed decisions during the design and development of new chemical entities.
Comparative Hydrolytic Stability Data
The hydrolytic stability of a range of benzoic acid esters has been evaluated under different conditions, including alkaline hydrolysis, and in biological matrices such as rat plasma and rat liver microsomes. The stability is expressed in terms of half-life (t½), with a longer half-life indicating greater stability.
A comparative study on homologous esters and isosteres has provided valuable insights into structure-stability relationships.[1][2][3] The data reveals that both the alcoholic and acidic portions of the ester influence its susceptibility to hydrolysis.
| Compound | Alkaline Hydrolysis t½ (min) | Rat Plasma t½ (min) | Rat Liver Microsomes t½ (min) |
| Methyl benzoate | 14 | 36 | 15 |
| Ethyl benzoate | 14 | 17 | 12 |
| n-Propyl benzoate | 19 | 10 | N.D. |
| n-Butyl benzoate | 21 | 10 | N.D. |
| Phenyl benzoate | 11 | 7 | 10 |
| Benzyl benzoate | 16 | 12 | 13 |
| Ethyl 2-bromobenzoate | 15 | 10 | N.D. |
| Ethyl 3-bromobenzoate | 25 | 11 | 12 |
| Ethyl 4-bromobenzoate | 12 | 12 | 10 |
N.D. = Not Determined
Key Observations from the Data:
-
Alkyl Chain Length: In alkaline conditions, the hydrolytic stability of linear alkyl benzoates increases with the length of the alkyl chain (methyl to butyl).[1] This is consistent with the increasing inductive electron-donating effect of the alkyl group and potential steric hindrance at the reaction center.[1][4]
-
Biological Hydrolysis: In rat plasma, the trend is reversed for the linear homologous series, with methyl benzoate showing the highest stability.[1] This suggests that enzymatic hydrolysis, likely by carboxylesterases, plays a significant role and is sensitive to the size of the alkoxy group.[1][5]
-
Aromatic vs. Alkyl Esters: Phenyl benzoate is generally less stable than its alkyl counterparts under both alkaline and biological conditions, which can be attributed to the electron-withdrawing nature of the phenyl group and the greater stability of the resulting phenoxide leaving group.[1]
-
Substituent Effects: The position of substituents on the benzoate ring also impacts stability. For instance, an electron-withdrawing bromine atom at the para position of ethyl benzoate leads to lower hydrolytic stability compared to the unsubstituted analog in alkaline conditions.[1]
Experimental Protocols
The following are detailed methodologies for assessing the hydrolytic stability of benzoic acid esters.
Alkaline Hydrolysis (BAC2 Mechanism)
This experiment evaluates the chemical stability of the esters in a basic environment, following a second-order kinetics model (pseudo-first-order under excess base).[4]
Procedure:
-
Solution Preparation: Prepare a stock solution of the ester in a suitable organic solvent (e.g., Tetrahydrofuran - THF). Prepare an aqueous solution of a strong base (e.g., Lithium Hydroxide - LiOH).
-
Reaction Initiation: In a temperature-controlled environment (e.g., 37°C), mix the ester stock solution with the basic solution to initiate the hydrolysis reaction.[2] The final concentrations should be accurately known.
-
Sample Collection: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the base with an acid.
-
Analysis: Analyze the concentration of the remaining ester in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.[1]
Hydrolysis in Rat Plasma
This experiment assesses the metabolic stability of the esters in a biological fluid rich in enzymes like carboxylesterases.
Procedure:
-
Plasma Preparation: Use fresh or freshly frozen rat plasma. If frozen, thaw it at room temperature or in a 37°C water bath.
-
Incubation: Pre-incubate the plasma at 37°C.
-
Reaction Initiation: Add a small volume of a concentrated stock solution of the ester in an organic solvent (e.g., acetonitrile or DMSO) to the pre-warmed plasma to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on enzyme activity.
-
Sample Collection and Processing: At various time points, withdraw aliquots of the incubation mixture. Quench the enzymatic activity and precipitate plasma proteins by adding a multiple volume of a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining ester using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Similar to alkaline hydrolysis, calculate the half-life from the first-order decay of the ester concentration over time.
Hydrolysis in Rat Liver Microsomes
This in vitro assay evaluates the susceptibility of the esters to metabolism by liver enzymes, particularly carboxylesterases, in the absence of cofactors for oxidative metabolism.[1]
Procedure:
-
Microsome Preparation: Use commercially available or prepared rat liver microsomes.
-
Incubation Buffer: Prepare a suitable incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation Mixture: Prepare an incubation mixture containing the rat liver microsomes and the buffer. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Add the ester substrate (from a concentrated stock solution) to the pre-warmed incubation mixture to start the reaction.
-
Sample Collection and Quenching: At different time intervals, take aliquots of the reaction mixture and stop the reaction by adding a cold organic solvent (e.g., methanol or acetonitrile), which also serves to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the samples to separate the precipitated proteins.
-
Analysis: Analyze the supernatant for the parent ester concentration using an appropriate analytical method (e.g., HPLC or LC-MS/MS).
-
Data Analysis: Determine the half-life of the ester by plotting its concentration against time and fitting the data to a first-order decay model.
Visualizations
The following diagrams illustrate the experimental workflow and the key factors influencing the hydrolytic stability of benzoic acid esters.
Caption: General workflow for determining the hydrolytic stability of benzoic acid esters.
Caption: Key factors influencing the hydrolytic stability of benzoic acid esters.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Catalytic Efficiency of Acids in Esterification
For researchers, scientists, and drug development professionals, selecting the optimal acid catalyst is crucial for maximizing yield and efficiency in esterification reactions. This guide provides an objective comparison of various acid catalysts, supported by experimental data, to aid in this critical decision-making process. We will delve into the performance of both homogeneous and heterogeneous catalysts, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Catalytic Efficiency: A Comparative Analysis
The efficiency of an acid catalyst in esterification is influenced by several factors, including its strength (pKa), concentration, the nature of the reactants (carboxylic acid and alcohol), and the reaction conditions (temperature, solvent, and water removal). Here, we compare the performance of commonly used acid catalysts.
Homogeneous Acid Catalysts
Homogeneous catalysts are soluble in the reaction medium, offering excellent contact with reactants and often leading to high reaction rates. However, their separation from the product mixture can be challenging and may lead to corrosion and environmental concerns.[1][2]
Commonly used homogeneous acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[3][4] Experimental studies have shown that sulfuric acid is a highly efficient catalyst for esterification. For instance, in the esterification of acrylic acid with ethanol, sulfuric acid was found to be more efficient than hydrochloric acid and hydroiodic acid, inducing the maximum conversion of acrylic acid.[5] The high catalytic activity of these strong mineral acids is a key advantage.[6] However, the rate of reaction in acid-catalyzed transesterification can be slow compared to alkali-catalyzed processes.[7]
Heterogeneous Acid Catalysts
Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. This characteristic simplifies their separation from the reaction products, allowing for easier recovery and recycling, which is both economically and environmentally advantageous.[1][7] While they may sometimes exhibit lower reaction rates compared to their homogeneous counterparts due to mass transfer limitations, they are less corrosive and can simultaneously catalyze both esterification and transesterification reactions.[6][7]
A wide variety of solid acid catalysts have been investigated for esterification, including:
-
Ion-exchange resins: Amberlyst-15 is a widely used example, demonstrating high activity.[4][8]
-
Zeolites: These microporous aluminosilicate minerals can be effective, but their small pore size can sometimes lead to diffusion limitations.[4][9]
-
Sulfated metal oxides: Sulfated zirconia has shown promise as a solid acid catalyst.[9][10]
-
Heteropolyacids: These have demonstrated higher activities than conventional acids in some studies.[11]
The catalytic activity of heterogeneous catalysts is influenced by factors such as surface area and acidity.[4] For example, in the esterification of fatty acids, montmorillonite-based clays like KSF/0 have shown good catalytic activities.[4]
Quantitative Data Summary
The following table summarizes experimental data on the catalytic efficiency of various acids in different esterification reactions. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Acrylic Acid | Ethanol | HCl | 3 vol% | 60 | 7 | 46 | [12] |
| Acrylic Acid | Ethanol | HI | 3 vol% | 60 | 7 | 49 | [12] |
| Acrylic Acid | Ethanol | Dowex 50WX8 | 20 g/L | 60 | 7 | 43 | [12] |
| Lauric Acid | 2-Ethylhexanol | H₂SO₄ (Homogeneous) | 1 wt% | 130 | 2 | ~97 | [10] |
| Lauric Acid | 2-Ethylhexanol | Sulfated Zirconia (Hetero.) | 2 wt% | 130 | 2 | ~97 | [10] |
| Acetic Acid | Butanol | Amberlyst 15 | - | - | - | High Activity | [9] |
| Acetic Acid | Butanol | Sulfated ZrO₂ | - | - | - | Moderate Activity | [9] |
| Acetic Acid | Butanol | H-USY-20 (Zeolite) | - | - | - | Moderate Activity | [9] |
Experimental Protocols
To obtain reliable and comparable data on catalytic efficiency, a standardized experimental protocol is essential. Below is a generalized methodology for a batch esterification reaction.
Objective: To compare the catalytic efficiency of different acid catalysts for the esterification of a specific carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid (e.g., acetic acid, lauric acid)
-
Alcohol (e.g., ethanol, butanol) - often used in excess to shift the equilibrium towards the product.[13]
-
Acid catalysts (e.g., H₂SO₄, HCl, Amberlyst-15, etc.)
-
Solvent (optional, e.g., toluene, hexane)
-
Apparatus for reflux or a setup for continuous removal of water (e.g., Dean-Stark apparatus)
-
Stirring mechanism (magnetic stirrer or overhead stirrer)
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Sampling equipment (e.g., syringe, pipette)
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration to determine the acid value).[8][14]
Procedure:
-
Reactant and Catalyst Charging: In a round-bottom flask equipped with a condenser and a stirring mechanism, charge the carboxylic acid, the alcohol (in a specified molar ratio, e.g., 1:3 acid to alcohol), and the acid catalyst. The catalyst loading should be consistent across all experiments (e.g., 1 wt% of the total reactants).
-
Reaction Setup: If a solvent is used, add it to the flask. For reactions where water removal is critical to drive the equilibrium, a Dean-Stark apparatus should be included in the setup.
-
Reaction Execution: Heat the reaction mixture to the desired temperature while stirring continuously. Start the timer once the reaction mixture reaches the set temperature.
-
Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small sample from the reaction mixture.
-
Sample Analysis: Analyze the samples to determine the concentration of the carboxylic acid or the ester. This can be done by GC, HPLC, or by titrating the remaining carboxylic acid with a standard base to determine the acid value.
-
Data Analysis: Calculate the conversion of the carboxylic acid at each time point for each catalyst. The conversion can be calculated using the following formula: Conversion (%) = [(Initial concentration of carboxylic acid - Concentration of carboxylic acid at time t) / Initial concentration of carboxylic acid] x 100
-
Comparison: Plot the conversion versus time for each catalyst to compare their activities. The catalyst that achieves the highest conversion in the shortest amount of time is considered the most efficient under the tested conditions.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
References
- 1. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. technoarete.org [technoarete.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Acid Catalyst Comparison in Fischer Esterification Reactions [scholarsphere.psu.edu]
Validating the Structure of Butyl 4-Methylbenzoate: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical compounds is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the structural validation of butyl 4-methylbenzoate, a common fragrance and flavoring agent. We present supporting experimental data, detailed protocols, and visual representations to facilitate a comprehensive understanding.
Performance Comparison: Mass Spectrometry vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used techniques for the structural elucidation of organic molecules. While both can provide detailed structural information, they operate on different principles and offer complementary data.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | Detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. |
| Sensitivity | High (picomole to femtomole range).[1] | Lower than MS, requiring larger sample amounts (micromole to nanomole range).[1] |
| Sample Throughput | Generally faster, especially with direct injection techniques. | Slower, as data acquisition can take from minutes to hours for complex experiments. |
| Data Interpretation | Can be complex, often requiring spectral databases for comparison. | Can be complex, but established rules and correlations aid in interpretation. |
| Quantitative Analysis | Can be quantitative, but often requires the use of internal standards and calibration curves. | Inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[1] |
Experimental Data: Structural Validation of Butyl 4-Methylbenzoate
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of butyl 4-methylbenzoate provides key information for its structural validation. The molecular ion peak and the fragmentation pattern are consistent with the proposed structure.
| m/z | Relative Intensity (%) | Fragment Ion |
| 192 | ~15 | [C₁₂H₁₆O₂]⁺• (Molecular Ion) |
| 136 | 57.67 | [C₈H₈O₂]⁺• |
| 119 | 100 | [C₈H₇O]⁺ |
| 91 | 50.18 | [C₇H₇]⁺ |
| 65 | 22.35 | [C₅H₅]⁺ |
| Data obtained from PubChem CID 87994.[2] |
The fragmentation pattern is dominated by the stable acylium ion at m/z 119, which is characteristic of benzoate esters.
NMR Spectroscopy Data
The ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework of butyl 4-methylbenzoate, confirming the connectivity of the atoms.
¹H NMR (200 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.95 | d, J = 8.0 Hz | 2H | Aromatic (ortho to -COO) |
| 7.24 | d, J = 8.0 Hz | 2H | Aromatic (ortho to -CH₃) |
| 4.33 | t, J = 6.4 Hz | 2H | -OCH₂- |
| 2.40 | s | 3H | Ar-CH₃ |
| 1.78 – 1.63 | m | 2H | -OCH₂CH₂- |
| 1.52 – 1.41 | m | 2H | -CH₂CH₃ |
| 1.01 – 0.94 | m | 3H | -CH₂CH₃ |
¹³C NMR (50 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.7 | C=O |
| 143.4 | Aromatic C-CH₃ |
| 129.5 | Aromatic CH (ortho to -COO) |
| 129.0 | Aromatic CH (ortho to -CH₃) |
| 127.8 | Aromatic C-COO |
| 64.6 | -OCH₂- |
| 30.8 | -OCH₂CH₂- |
| 21.6 | Ar-CH₃ |
| 19.2 | -CH₂CH₃ |
| 13.7 | -CH₂CH₃ |
NMR data obtained from supplementary information of a research article.[3]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Butyl 4-Methylbenzoate
This protocol outlines a general procedure for the analysis of butyl 4-methylbenzoate using GC-MS.
1. Sample Preparation:
-
Dissolve a small amount of the butyl 4-methylbenzoate sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to butyl 4-methylbenzoate based on its retention time.
-
Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST, Wiley).
-
Interpret the fragmentation pattern to confirm the structure.
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed electron ionization mass spectrometry fragmentation pathway of butyl 4-methylbenzoate.
References
Unveiling the Dual-Action Profile of RS-79948: A Comparative Analysis for Neuropharmacological Research
For researchers and drug development professionals, understanding the nuanced interactions of novel compounds with their biological targets is paramount. This guide provides a comprehensive cross-referencing of experimental data for RS-79948, a potent antagonist with a unique dual-action profile at α2-adrenergic and dopamine D2 receptors. Through a detailed comparison with established selective antagonists—atipamezole (α2) and raclopride (D2)—and the atypical antidepressant mirtazapine, this document offers a clear perspective on the potential therapeutic applications and experimental considerations for RS-79948.
Comparative Pharmacological Profile
The following tables summarize the quantitative data on the binding affinities of RS-79948 and its comparators at key neurological receptors. This data, primarily derived from in vitro radioligand binding assays, provides a foundational understanding of the potency and selectivity of these compounds.
Table 1: Comparative Binding Affinities (Kd/Ki in nM) at α2-Adrenergic and Dopamine D2 Receptors
| Compound | α2A-AR | α2B-AR | α2C-AR | D2-R | Reference |
| RS-79948 | 0.42 (Kd) | 0.18 (Kd) | 0.19 (Kd) | Binds at nanomolar concentrations | [1] |
| Atipamezole | Comparable to other α2 subtypes | Comparable to other α2 subtypes | Comparable to other α2 subtypes | Negligible affinity | [2][3] |
| Raclopride | - | - | - | 1 (Kd) | [4] |
| Mirtazapine | High Affinity | High Affinity | High Affinity | No significant affinity | [5][6][7] |
Table 2: Additional Receptor Binding Affinities (Ki in nM)
| Compound | Histamine H1 | Serotonin 5-HT2A | Serotonin 5-HT2C | Serotonin 5-HT3 | Reference |
| Mirtazapine | High Affinity | High Affinity | High Affinity | High Affinity | [5][7] |
In Vivo Neurochemical and Electrophysiological Effects
The dual antagonism of RS-79948 translates into distinct effects on neurotransmitter release and neuronal activity, as demonstrated by in vivo microdialysis and electrophysiology studies.
Table 3: Effects on Extracellular Neurotransmitter Levels in the Prefrontal Cortex
| Compound | Norepinephrine (NE) | Dopamine (DA) | Reference |
| RS-79948 | Increased | Increased (persists after noradrenergic denervation) | [8] |
| Atipamezole | Increased | Increased (abolished by noradrenergic denervation) | [8] |
| Raclopride | No significant effect | Increased | [8] |
Table 4: Effects on the Firing Rate of Ventral Tegmental Area (VTA) Dopamine Neurons
| Compound | Effect on Firing Rate | Reference |
| RS-79948 | Activation | [8] |
| Atipamezole | Ineffective | [8] |
| Raclopride | Activation | [8] |
Behavioral Pharmacology
The unique receptor profile of RS-79948 also manifests in its behavioral effects, particularly in models of motor control.
Table 5: Effects on Raclopride-Induced Catalepsy in Rats
| Compound | Effect on Catalepsy | Reference |
| RS-79948 | Less effective antagonism than atipamezole | [8] |
| Atipamezole | Effective antagonism | [8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Dual antagonism of RS-79948 at α2-autoreceptors and D2 receptors.
Caption: Workflow for in vivo microdialysis experiments.
Caption: Experimental workflow for in vivo electrophysiology.
Detailed Experimental Protocols
To facilitate the replication and extension of the cited research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kd or Ki) of test compounds for specific receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]RX821002 for α2-adrenoceptors, [3H]raclopride or [3H]spiperone for D2 receptors).
-
Test compounds (RS-79948, atipamezole, raclopride, mirtazapine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound in the assay buffer.
-
For saturation binding experiments to determine Kd, incubate membranes with varying concentrations of the radioligand.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
-
-
Procedure:
-
Anesthetize rats and implant a guide cannula stereotaxically into the desired brain region (e.g., medial prefrontal cortex).
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a refrigerated fraction collector.
-
Administer the test compound (e.g., intraperitoneally) after a stable baseline of neurotransmitter levels is established.
-
Analyze the concentration of neurotransmitters (e.g., norepinephrine, dopamine) in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage of the baseline levels.
-
In Vivo Electrophysiology
-
Objective: To record the firing activity of single neurons in a specific brain region in response to drug administration.
-
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., chloral hydrate or urethane).
-
Stereotaxic apparatus.
-
Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl).
-
Amplifier and data acquisition system.
-
-
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Drill a burr hole in the skull above the target brain region (e.g., VTA).
-
Lower the recording electrode into the VTA to identify and record the extracellular action potentials of single neurons. Dopaminergic neurons are typically identified by their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Once a stable baseline firing rate is recorded, administer the test compound intravenously or intraperitoneally.
-
Record the changes in the neuron's firing rate in response to the drug.
-
Analyze the data to determine the percentage change in firing rate from baseline.
-
Raclopride-Induced Catalepsy Test
-
Objective: To assess the cataleptic effects of dopamine D2 receptor antagonists.
-
Materials:
-
Male Wistar rats.
-
A horizontal bar raised a specific height from a flat surface.
-
Test compounds (raclopride, RS-79948, atipamezole).
-
-
Procedure:
-
Administer the test compound to the rats.
-
At a specified time after drug administration, gently place the rat's forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A longer descent latency is indicative of a cataleptic state.
-
To test for antagonism, administer the potential antagonist prior to the cataleptogenic drug (raclopride).
-
References
- 1. RS 79948 hydrochloride | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]
- 2. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
A Comparative Analysis of Butyl p-Toluate and Methyl p-Toluate: Properties and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical properties and potential performance characteristics of butyl p-toluate and methyl p-toluate. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate toluate ester for their specific applications by presenting a side-by-side comparison of their key attributes, supported by available data.
Physicochemical Properties
The fundamental differences in the physicochemical properties of butyl p-toluate and methyl p-toluate arise from the variation in their ester alkyl groups—butyl versus methyl. These differences influence their boiling points, melting points, density, and solubility, which in turn affect their suitability for various applications.
| Property | Butyl p-Toluate | Methyl p-Toluate |
| Molecular Formula | C₁₂H₁₆O₂ | C₉H₁₀O₂ |
| Molecular Weight | 192.25 g/mol | 150.17 g/mol |
| Melting Point | 336.10 K (Calculated) | 32-35 °C (305.15-308.15 K) |
| Boiling Point | 581.91 K (Calculated) | 220-224 °C (493.15-497.15 K) |
| Density | Not available | 1.06 g/mL (lit.) |
| Solubility | Log10 of Water solubility in mol/l: -3.45 (Calculated) | Insoluble in water. Soluble in common organic solvents. |
| CAS Number | 19277-56-6 | 99-75-2 |
Performance and Applications
Methyl p-toluate is a versatile aromatic ester with a pleasant odor, making it a common ingredient in the fragrance and flavoring industries. Its excellent solvency properties also lead to its use in laboratories for dissolving a wide range of organic compounds and as a solvent in chemical reactions. Furthermore, it serves as a plasticizer in polymer manufacturing and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Butyl p-toluate , with its higher molecular weight and consequently higher boiling point, is expected to be less volatile than its methyl counterpart. This property could be advantageous in applications requiring slower evaporation rates, such as in certain fragrance formulations or as a high-boiling point solvent. Its larger alkyl group may also impart different solvency characteristics, potentially making it a better solvent for less polar substances.
Experimental Protocols: Synthesis via Fischer Esterification
Both butyl p-toluate and methyl p-toluate can be synthesized via Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid (p-toluic acid) and an alcohol (butanol or methanol, respectively).
General Procedure:
-
Reactant Mixture: In a round-bottom flask, combine p-toluic acid with a molar excess of the corresponding alcohol (n-butanol for butyl p-toluate or methanol for methyl p-toluate).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for a period of 1-10 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product side.
-
Work-up: After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted p-toluic acid. This is followed by washing with brine to remove any remaining water-soluble impurities.
-
Isolation and Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude ester can then be purified by distillation to obtain the final product.
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and a typical experimental workflow for the synthesis of these esters.
Caption: Fischer Esterification of p-Toluic Acid.
Caption: General Experimental Workflow for Ester Synthesis.
Conclusion
The choice between butyl p-toluate and methyl p-toluate will ultimately depend on the specific requirements of the application. Methyl p-toluate is a well-characterized compound with established uses in fragrances, as a solvent, and as a chemical intermediate. Butyl p-toluate, while less studied, presents an alternative with a higher boiling point and potentially different solvency, which could be beneficial in formulations where lower volatility is desired. Further experimental investigation into the direct comparison of their performance characteristics is warranted to fully elucidate their respective advantages and disadvantages in various industrial and research settings.
A Comparative Guide to the Synthesis and GC-MS Validation of 4-Methylbenzoic Acid Butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesis methodologies for 4-methylbenzoic acid butyl ester, a key intermediate in various chemical syntheses. The performance of traditional and modern synthesis techniques is objectively evaluated, supported by experimental data. Detailed protocols for both synthesis and validation by Gas Chromatography-Mass Spectrometry (GC-MS) are presented to aid in reproducible research and development.
Comparison of Synthesis Methods
The synthesis of this compound is most commonly achieved through Fischer esterification. However, variations in catalysts and energy sources can significantly impact reaction efficiency, yield, and environmental footprint. Below is a comparison of different approaches.
| Synthesis Method | Catalyst | Typical Reaction Time | Reported Yield | Purity (Post-Purification) | Environmental Considerations |
| Conventional Fischer Esterification | Concentrated Sulfuric Acid (H₂SO₄) | 4-8 hours | 60-80% | >95% | Use of strong, corrosive acid; potential for acid waste. |
| Microwave-Assisted Synthesis | Concentrated Sulfuric Acid (H₂SO₄) | 10-15 minutes | Up to 98%[1] | >97% | Reduced reaction time and energy consumption.[2] |
| Solid Acid Catalysis | Iron-Supported Zirconium/Titanium | 6 hours | ~93.5%[3] | >96% | Recyclable, heterogeneous catalyst; reduced acid waste.[3][4] |
Experimental Protocols
Synthesis of this compound
a) Conventional Fischer Esterification
This method utilizes a strong acid catalyst and heat to drive the esterification reaction.
-
Materials:
-
4-Methylbenzoic acid (p-toluic acid)
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzoic acid and an excess of n-butanol (typically a 1:3 to 1:5 molar ratio).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid).
-
Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude butyl 4-methylbenzoate.
-
Purify the crude product by vacuum distillation.
-
b) Microwave-Assisted Synthesis
This method employs microwave irradiation to significantly accelerate the reaction rate.[1]
-
Materials: Same as for conventional Fischer esterification.
-
Procedure:
-
In a microwave-safe reaction vessel, combine 4-methylbenzoic acid, n-butanol, and a catalytic amount of concentrated sulfuric acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130°C) for a short duration (e.g., 15 minutes).[1]
-
Follow the same workup and purification procedure as described for the conventional method.
-
c) Solid Acid Catalysis
This environmentally friendlier approach uses a recyclable solid acid catalyst.[3][4]
-
Materials:
-
4-Methylbenzoic acid
-
n-Butanol
-
Iron-supported Zirconium/Titanium solid acid catalyst
-
Organic solvent for workup
-
-
Procedure:
-
In a round-bottom flask, combine 4-methylbenzoic acid, n-butanol, and the solid acid catalyst.
-
Reflux the mixture for approximately 6 hours.[3]
-
After the reaction, cool the mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Follow the same workup and purification procedure as described for the conventional method to isolate the product.
-
GC-MS Validation Protocol
Gas Chromatography-Mass Spectrometry is a powerful technique to confirm the identity and purity of the synthesized this compound.
-
Instrumentation:
-
GC Parameters (Representative): [5][6]
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., split ratio 30:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS Parameters (Representative): [5][6]
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-400
-
Solvent Delay: 3-4 minutes
-
-
Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dilute the solution to an appropriate concentration (e.g., 100 µg/mL).
-
Inject the sample into the GC-MS system.
-
-
Data Analysis:
-
The retention time of the major peak in the chromatogram should be consistent for the synthesized product.
-
The obtained mass spectrum should be compared with a reference spectrum from a database (e.g., NIST library) or with the expected fragmentation pattern of this compound. Key expected fragments include the molecular ion peak (M+) at m/z 192, a peak corresponding to the loss of the butoxy group at m/z 119 (C₈H₇O⁺), and a peak for the butyl cation at m/z 57.
-
Visualizations
Caption: Experimental workflow for the synthesis and validation of this compound.
References
Kinetic study comparison of different benzoic acid ester syntheses
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoic acid esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, flavor, and fragrance industries. The efficiency of these syntheses is critically dependent on the chosen methodology, with reaction kinetics playing a pivotal role in process optimization, scalability, and overall cost-effectiveness. This guide provides an objective comparison of the kinetic performance of several key methods for benzoic acid ester synthesis, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Kinetic Parameters
The following table summarizes key quantitative data from kinetic studies of different benzoic acid esterification methods. Direct comparison of rate constants can be challenging due to variations in experimental conditions; however, the data provides valuable insights into the relative speeds and energy requirements of each method.
| Synthesis Method | Catalyst | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) |
| Fischer-Speier Esterification | p-toluenesulfonic acid | 1-butanol | 92.2 - 116.4 | 120 min | 92 | 58.40 (forward), 57.70 (reverse) | - |
| Microwave-Assisted | Sulfuric Acid | Methanol | 70 | 10 min | 99.99 | - | - |
| Microwave-Assisted | N-Fluorobenzenesulfonimide (NFSi) | Methanol | 120 | 30 min | Quantitative | - | - |
| Enzyme-Catalyzed | Candida rugosa lipase | Methanol | - | - | Good yields | - | - |
| Steglich Esterification | DCC, DMAP | Benzyl alcohol | Room Temp | 24 h | 70 (in CPME) | Not available | Not available |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | Various | Room Temp | Short | High (e.g., 78) | Not available | Not available |
Note: The absence of specific kinetic parameters for Steglich and Yamaguchi esterification of simple benzoic acid in the literature suggests these methods are more commonly employed for complex, sensitive substrates where their mild conditions are advantageous. Their kinetic performance with simple substrates is often inferred from shorter reaction times and high yields at ambient temperatures compared to traditional methods.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and further study.
Fischer-Speier Esterification of Benzoic Acid
Objective: To synthesize methyl benzoate via acid-catalyzed esterification.
Materials:
-
Benzoic acid (5.0 g)
-
Methanol (25 mL)
-
Concentrated sulfuric acid (1.5 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Boiling chips
Procedure:
-
In a 100-mL round-bottomed flask, combine benzoic acid and methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while swirling.[1]
-
Add boiling chips and attach a reflux condenser.
-
Heat the mixture to a gentle reflux for 1 hour.[1]
-
After cooling to room temperature, transfer the solution to a separatory funnel containing 25 mL of water.
-
Rinse the flask with 25 mL of diethyl ether and add it to the separatory funnel.
-
Shake the funnel, releasing pressure periodically, and separate the aqueous layer.
-
Wash the organic layer sequentially with 25 mL of water, 25 mL of 10% sodium bicarbonate solution, and 25 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous calcium chloride.
-
Decant the dried solution and remove the diethyl ether by simple distillation.
-
Purify the resulting methyl benzoate by distillation.
Microwave-Assisted Synthesis of Methyl Benzoate
Objective: To rapidly synthesize methyl benzoate using microwave irradiation.
Materials:
-
Benzoic acid (0.122 g, 1.00 mmol)
-
Methanol (2.50 mL)
-
Concentrated sulfuric acid (20 drops)
-
Microwave vial with cap
-
Stirring bar
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Sodium sulfate
Procedure:
-
In a microwave vial, combine benzoic acid, methanol, and concentrated sulfuric acid.[2]
-
Add a stirring bar and securely cap the vial.[2]
-
Place the vial in a microwave synthesizer and irradiate according to the instrument's parameters (e.g., 70 °C for 10 minutes).[3]
-
After the reaction is complete and the vial has cooled, uncap it.
-
Purify the product using liquid-liquid extraction as described in the Fischer-Speier protocol (steps 5-9), using sodium sulfate as the drying agent.[2]
Enzyme-Catalyzed Synthesis of Methyl Benzoate
Objective: To synthesize methyl benzoate using a lipase catalyst in an organic medium.
Materials:
-
Benzoic acid
-
Methanol
-
Candida rugosa lipase powder
-
Hexane/Toluene mixture
-
Molecular sieves (optional, for water control)
Procedure:
-
Suspend Candida rugosa lipase powder in a hexane/toluene solvent mixture.[4]
-
Add benzoic acid and methanol to the suspension. The concentrations should be optimized to avoid substrate inhibition (e.g., benzoic acid up to 100 mM and methanol below 90 mM).[4]
-
Ensure a minimal amount of water is present to activate the enzyme.[4]
-
Agitate the heterogeneous mixture at a controlled temperature.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the enzyme by filtration.
-
Isolate the product from the solvent by evaporation and purify as necessary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow and key steps of the described synthetic methods.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Microwave-Assisted Esterification.
Caption: Simplified Mechanism of Steglich Esterification.
References
Unveiling Purity: A Comparative Analysis of Melting Point Depression in p-Toluic Acid Esters
For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. One of the fundamental techniques to assess purity is the determination of its melting point. Impurities disrupt the crystalline lattice of a solid, typically causing a depression and broadening of the melting point range. This guide provides a comparative analysis of melting point depression for impure p-toluic acid esters, supported by experimental data and detailed protocols.
The presence of even small amounts of impurities can significantly alter the melting point of a substance. This phenomenon, known as melting point depression, provides a valuable, simple, and rapid indication of a compound's purity. A pure, crystalline organic compound usually melts over a narrow range of 0.5-1.0°C.[1] Conversely, impure samples exhibit a depressed melting point and melt over a wider temperature range.[1][2]
Comparative Melting Point Data
The following table summarizes the literature melting points of pure p-toluic acid and two of its common esters, methyl p-toluate and ethyl p-toluate. These values serve as a baseline for evaluating the purity of synthesized samples.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| p-Toluic Acid | C₈H₈O₂ | 136.15 | 180 - 182[3][4][5] |
| Methyl p-Toluate | C₉H₁₀O₂ | 150.17 | 32 - 35[6][7][8][9] |
| Ethyl p-Toluate | C₁₀H₁₂O₂ | 164.20 | Liquid at room temperature |
Note: Ethyl p-toluate is a liquid at room temperature and therefore its melting point is not typically used for purity assessment in the same manner as for solid compounds.
Analysis of Impurity Effects
The synthesis of p-toluic acid esters, often through Fischer esterification of p-toluic acid with an alcohol, can result in several common impurities. These include unreacted p-toluic acid, residual alcohol, or byproducts from side reactions.[10] The presence of these impurities will depress the melting point of the ester.
The table below provides illustrative data on the effect of p-toluic acid as an impurity on the melting point range of methyl p-toluate.
| Sample | Composition | Observed Melting Point Range (°C) |
| A | Pure Methyl p-Toluate | 33 - 34 |
| B | Methyl p-Toluate with 2% p-Toluic Acid | 30 - 33 |
| C | Methyl p-Toluate with 5% p-Toluic Acid | 27 - 31 |
| D | Methyl p-Toluate with 10% p-Toluic Acid | 24 - 29 |
This data is illustrative to demonstrate the principle of melting point depression. Actual experimental results may vary.
As the concentration of the p-toluic acid impurity increases, the melting point of the methyl p-toluate sample is progressively depressed and the range over which it melts becomes broader.
Experimental Protocols
A detailed and consistent methodology is crucial for obtaining accurate and reproducible melting point data. The capillary method is a widely used and reliable technique.[1]
Protocol: Melting Point Determination via Capillary Method
Objective: To determine the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
-
Capillary tubes (sealed at one end)
-
Sample of p-toluic acid ester
-
Mortar and pestle or spatula for sample crushing
-
Thermometer
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry p-toluic acid ester on a clean, dry surface.
-
If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle or the flat side of a spatula.[2]
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[11]
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm high.[2]
-
-
Apparatus Setup (for a digital melting point apparatus):
-
Melting Point Determination:
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C per minute) to get a rough estimate.[1][12] Allow the apparatus to cool before proceeding with an accurate determination.
-
Accurate Determination:
-
Heat the sample at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.[1] A slow heating rate is critical for an accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[12]
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[13]
-
-
-
Data Recording and Analysis:
-
Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.
-
Compare the observed melting point range to the literature value for the pure compound. A broad and depressed melting point range indicates the presence of impurities.
-
Visualizing the Concepts
To further clarify the relationships and processes involved, the following diagrams have been generated.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. community.wvu.edu [community.wvu.edu]
- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 4. p-Toluic acid, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. p-Toluic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. store.p212121.com [store.p212121.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyl p-toluate - Wikipedia [en.wikipedia.org]
- 9. chemnet.com [chemnet.com]
- 10. quora.com [quora.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
A Comparative Review of Synthesis Methods for Aromatic Esters
Aromatic esters are a pivotal class of organic compounds, integral to the fields of pharmaceuticals, materials science, and fragrance chemistry. Their synthesis is a cornerstone of organic chemistry, and a variety of methods have been developed, each with distinct advantages and limitations. This guide provides a comparative analysis of four widely employed methods for the synthesis of aromatic esters: the Fischer-Speier esterification, Steglich esterification, Yamaguchi esterification, and the Mitsunobu reaction. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific synthetic challenges.
Comparative Analysis of Synthesis Methods
The choice of an esterification method is dictated by factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, desired reaction conditions (e.g., temperature, pH), and the required stereochemical outcome. The following sections provide a comparative overview of the four key methods.
Fischer-Speier Esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is an equilibrium-driven process, often requiring a large excess of the alcohol or the removal of water to achieve high yields.[2] This method is generally suitable for simple and non-acid-sensitive substrates.[3] Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid.[1]
Steglich Esterification offers a milder alternative, proceeding at room temperature in the presence of a coupling reagent, typically dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] This method is particularly advantageous for acid-sensitive substrates and for the synthesis of esters from tertiary alcohols, which are prone to elimination under the acidic conditions of the Fischer-Speier method.[3][5]
Yamaguchi Esterification is a powerful method for the synthesis of esters, especially sterically hindered ones and macrolactones, under mild conditions.[6] The reaction involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which then reacts with the alcohol in the presence of DMAP.[7] This method is known for its high yields and regioselectivity.[6]
The Mitsunobu Reaction provides a unique approach to esterification that proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[8] This S(_N)2 reaction utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[8] It is an invaluable tool in natural product synthesis where precise stereochemical control is crucial.[8]
The following table summarizes the key quantitative data and characteristics of these four methods.
| Feature | Fischer-Speier Esterification | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |
| Reagents | Carboxylic acid, Alcohol, Acid catalyst (e.g., H₂SO₄, p-TsOH) | Carboxylic acid, Alcohol, DCC/EDC, DMAP (catalytic) | Carboxylic acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Carboxylic acid, Alcohol, PPh₃, DEAD/DIAD |
| Typical Reaction Temperature | 60-110 °C (Reflux)[1] | Room temperature[4] | Room temperature[6] | 0 °C to Room temperature |
| Typical Reaction Time | 1-10 hours[1] | 1-12 hours | 1-6 hours | 1-24 hours |
| Example Aromatic Substrates & Yields | Benzoic acid + Methanol → Methyl benzoate (90%)[9] | (E)-Cinnamic acid + Benzyl alcohol → Benzyl cinnamate (76%)[10] | Various functionalized acids and alcohols (78-94%)[6][7] | Benzoic acid + Phenol → Phenyl benzoate (up to 93%)[11] |
| Stereochemistry | Racemization or Retention | Racemization or Retention | Racemization or Retention | Inversion of configuration at the alcohol center |
| Key Advantages | Simple reagents, low cost, suitable for large-scale synthesis. | Mild conditions, high yields, good for acid-sensitive substrates and tertiary alcohols.[5] | Mild conditions, high yields, effective for sterically hindered substrates and macrolactonization.[6][7] | Stereospecific inversion, mild conditions, broad substrate scope.[8] |
| Key Disadvantages | Harsh acidic conditions, equilibrium reaction requires driving force, not suitable for sensitive substrates.[3] | Use of toxic carbodiimides, formation of urea byproduct which can be difficult to remove.[7] | Stoichiometric use of reagents, potential for side reactions if not performed carefully.[7] | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification. |
Experimental Protocols
1. Fischer-Speier Esterification: Synthesis of Methyl Benzoate [9]
-
Materials: Benzoic acid (610 mg), Methanol (25 mL), Concentrated sulfuric acid (0.1 mL), Ethyl acetate, Saturated sodium bicarbonate solution, Saturated sodium chloride solution, Magnesium sulfate.
-
Procedure:
-
Dissolve 610 mg of benzoic acid in 25 mL of methanol in a round-bottom flask.
-
Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the reaction mixture.
-
Stir the reaction mixture at 65 °C until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (50 mL).
-
Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) and finally with a saturated solution of NaCl.
-
Dry the resulting organic phase over MgSO₄ and concentrate under reduced pressure to obtain methyl benzoate.
-
-
Expected Yield: 90%
2. Steglich Esterification: Synthesis of Benzyl (E)-cinnamate [10]
-
Materials: (E)-Cinnamic acid, Benzyl alcohol, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl), 4-Dimethylaminopyridine (DMAP), Acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of (E)-cinnamic acid in acetonitrile (to make a 0.075 M solution), add benzyl alcohol (1.0 eq.), EDC-HCl (1.1 eq.), and DMAP (1.1 eq.).
-
Stir the reaction mixture at 45 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reported Yield: 76%
3. Yamaguchi Esterification: General Procedure for Aromatic Esters [6][7]
-
Materials: Aromatic carboxylic acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride (TCBC), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Toluene (or another suitable solvent like THF or DCM).
-
Procedure:
-
To a solution of the aromatic carboxylic acid (1.0 eq.) in toluene, add triethylamine (1.1 eq.) and 2,4,6-trichlorobenzoyl chloride (1.1 eq.) at room temperature.
-
Stir the mixture for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.2 eq.) and DMAP (1.2 eq.) in toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC.
-
After completion, quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
-
Reported Yields: Generally high, in the range of 78-94% for various substrates.[6][7]
4. Mitsunobu Reaction: Synthesis of Phenyl 4-cyanobenzoate [11]
-
Materials: 4-Cyanobenzoic acid (1.0 eq.), Phenol (1.2 eq.), Triphenylphosphine (PPh₃) (1.5 eq.), Diisopropyl azodicarboxylate (DIAD) (1.5 eq.), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 4-cyanobenzoic acid, phenol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
-
-
Reported Yield: 93%
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the four esterification methods and a general experimental workflow.
Figure 1: Mechanism of Fischer-Speier Esterification.
Figure 2: Mechanism of Steglich Esterification.
Figure 3: Mechanism of Yamaguchi Esterification.
Figure 4: Mechanism of the Mitsunobu Reaction.
Figure 5: General Experimental Workflow for Ester Synthesis.
Conclusion
The synthesis of aromatic esters can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Fischer-Speier esterification, while being cost-effective, is limited by its harsh conditions. The Steglich and Yamaguchi esterifications offer milder alternatives suitable for a broader range of substrates, with the Yamaguchi protocol being particularly effective for sterically demanding cases. The Mitsunobu reaction stands out for its ability to invert the stereochemistry of chiral alcohols, a crucial feature in the synthesis of complex molecules. The selection of the optimal method will depend on a careful consideration of the substrate's properties, the desired stereochemical outcome, and the overall synthetic strategy. This comparative guide provides the necessary information to make an informed decision for the successful synthesis of aromatic esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snowhitechem.com [snowhitechem.com]
- 9. differencebetween.com [differencebetween.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reaction [organic-chemistry.org]
Validating the Experimental Boiling Point of Butyl p-Toluate Against Literature Values
For researchers and professionals in drug development and chemical synthesis, the accurate characterization of compounds is paramount. The boiling point is a fundamental physical property that serves as a key indicator of purity. This guide provides a framework for experimentally determining the boiling point of butyl p-toluate and compares this data with established literature values to validate experimental results.
Comparison of Boiling Points
The experimental determination of a compound's boiling point is a critical step in its identification and purity assessment. A significant deviation from the literature value may indicate the presence of impurities or experimental error.
| Parameter | Literature Value | Experimental Value (Hypothetical) |
| Boiling Point | 268 °C | 265 °C |
| Pressure | 760 mmHg (Standard Pressure) | 760 mmHg |
Note: The experimental value presented is hypothetical and serves as an example for comparison.
The literature value for the boiling point of butyl p-toluate, also known as 4-methylbenzoic acid butyl ester, is 268 °C at standard pressure[1].
Experimental Protocol: Boiling Point Determination via Distillation
A reliable method for determining the boiling point of a liquid is through simple distillation. This technique involves heating the liquid to its boiling point, condensing the vapor, and collecting the distillate. The temperature at which the liquid-vapor equilibrium is established under a given pressure is recorded as the boiling point.
Materials:
-
Butyl p-toluate sample
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stands
Procedure:
-
Apparatus Setup: Assemble the simple distillation apparatus. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a measured volume of butyl p-toluate into the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures an accurate reading of the vapor temperature as it passes into the condenser.
-
Heating: Begin to gently and uniformly heat the distillation flask.
-
Data Collection: Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. The boiling point is the stable temperature reading observed during the distillation of the bulk of the sample.
-
Pressure Correction: Record the atmospheric pressure during the experiment. If the pressure is not 760 mmHg, a correction may be necessary to compare the experimental value to the standard boiling point.
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination and validation of the boiling point of butyl p-toluate.
References
The Accelerated and Efficient World of Microwave-Assisted Ester Synthesis: A Comparative Guide
In the realm of chemical synthesis, the quest for faster, more efficient, and environmentally benign methodologies is perpetual. Esterification, a cornerstone reaction in organic chemistry, has traditionally relied on conventional heating methods. However, the advent of microwave-assisted synthesis has revolutionized this process, offering significant advantages in terms of reaction speed, yield, and sustainability. This guide provides a side-by-side comparison of microwave and conventional heating for ester synthesis, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Performance Snapshot: Microwave vs. Conventional Heating
Microwave-assisted esterification consistently outperforms conventional heating methods, primarily due to the direct and efficient energy transfer to the reaction mixture.[1] This localized heating effect dramatically reduces reaction times and often leads to higher product yields.[2][3][4]
A key advantage of microwave heating is the significant reduction in reaction time, often from hours to mere minutes.[2] For instance, in the synthesis of certain heterocyclic molecules, microwave heating slashed reaction times from 2-15 hours to just 2-8 minutes.[2] Similarly, for the synthesis of 1-(naphthalene-1-yl)-3-(o-tolyl)thiourea, the reaction time was reduced from 6 hours under conventional reflux to only 5 minutes with microwave irradiation.[3] This acceleration is attributed to the rapid and uniform heating of the reactants, which bypasses the slow process of heat transfer through convection and conduction inherent in conventional methods.[5][6]
In addition to speed, microwave-assisted synthesis frequently results in improved product yields. In many cases, the yield of the desired ester is appreciably higher than that obtained through conventional methods.[2][3] For example, the synthesis of various benzotriazole derivatives saw yields increase from 23-76% with conventional heating to 42-93% under microwave irradiation. This enhancement can be attributed to the reduced reaction time, which minimizes the formation of byproducts and decomposition of the target molecule.
The efficiency of microwave heating also translates to greener and more sustainable laboratory practices. The shorter reaction times and often solvent-free conditions possible with microwave synthesis reduce energy consumption and the use of hazardous solvents.[7]
Quantitative Data Comparison
The following table summarizes the quantitative comparison between microwave and conventional heating for the synthesis of various esters, based on data from several studies.
| Ester Product | Reactants | Heating Method | Catalyst | Reaction Time | Yield (%) | Reference |
| PFAD Methyl Ester | Palm Fatty Acid Distillate, Methanol | Conventional Reflux | Sulfuric Acid | 60 min | ~85% | [8] |
| PFAD Methyl Ester | Palm Fatty Acid Distillate, Methanol | Microwave | Sulfuric Acid | 15 min | >95% | [8] |
| Ethyl Acetate | Acetic Acid, Ethanol | Conventional Heating | Solid Acid Catalyst | ~2.5 hr | 80.4% | |
| Ethyl Acetate | Acetic Acid, Ethanol | Microwave | Solid Acid Catalyst | Not Specified | Improved Purity | [9] |
| N-acetyl-L-phenylalanine methyl ester | N-acetyl-L-phenylalanine, Methanol | Conventional Reflux (66°C) | Ionic Liquid | 60 min | ~30% | [10] |
| N-acetyl-L-phenylalanine methyl ester | N-acetyl-L-phenylalanine, Methanol | Microwave (66°C) | Ionic Liquid | 60 min | ~40% | [10] |
| Hexyl Benzoate | Methyl Benzoate, n-hexanol | Conventional Heating (60°C) | Lipozyme RM IM | ~240 min | ~70% | [11] |
| Hexyl Benzoate | Methyl Benzoate, n-hexanol | Microwave (60°C) | Lipozyme RM IM | ~40 min | ~70% | [11] |
Experimental Protocols
Below are detailed, representative experimental protocols for the synthesis of an ester using both microwave-assisted and conventional heating methods. These protocols are generalized and may require optimization for specific substrates.
Microwave-Assisted Ester Synthesis (General Procedure)
-
Reactant Mixture Preparation: In a dedicated microwave reaction vessel, combine the carboxylic acid (1 mmol), the alcohol (1.2 mmol), and a suitable catalyst (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) and power (e.g., 100-300 W) for a predetermined time (typically 5-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The reaction mixture is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography or distillation.
Conventional Heating Ester Synthesis (General Procedure using Reflux)
-
Apparatus Setup: Assemble a standard reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
-
Reactant Mixture Preparation: To the round-bottom flask, add the carboxylic acid (1 mmol), the alcohol (in excess, often used as the solvent), and a catalyst (e.g., concentrated sulfuric acid). Add boiling chips to ensure smooth boiling.
-
Heating under Reflux: Heat the reaction mixture to reflux using the heating mantle and maintain the reflux for the required duration (typically several hours). Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The work-up procedure is similar to the microwave-assisted method, involving dilution with an organic solvent, neutralization with a base, and washing with brine.
-
Isolation and Purification: The ester is isolated by drying the organic layer and removing the solvent. Purification is performed using standard techniques such as distillation or column chromatography.
Experimental Workflow Diagram
Caption: A comparative workflow for ester synthesis via conventional and microwave heating.
Conclusion
The evidence strongly supports the superiority of microwave-assisted heating for ester synthesis in terms of reaction efficiency and sustainability. The dramatic reduction in reaction times and the frequent improvement in yields make it a compelling alternative to conventional heating methods. For researchers, scientists, and professionals in drug development, adopting microwave technology can significantly accelerate research and development timelines, reduce waste, and potentially lower operational costs. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased productivity and greener processes are substantial.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ukm.my [ukm.my]
- 4. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 5. Conventional heating vs. Microwave heating [berghof-instruments.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methylbenzoic Acid Butyl Ester: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of 4-methylbenzoic acid butyl ester, ensuring compliance with safety regulations and promoting a secure research environment.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical reagents like this compound is paramount. This guide outlines the necessary steps and precautions to handle its disposal safely and effectively.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][3] This ensures that the chemical is managed in an environmentally safe and compliant manner.
Step-by-Step Disposal Guide:
-
Containerization:
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible container.[4][5] The container should be kept tightly sealed when not in use.[1][5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution, such as the accumulation start date.[5]
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste contractor to arrange for the collection and disposal of the waste.[6]
-
Spill Management:
In the event of a small spill, absorb the liquid with an inert material such as vermiculite, sand, or cat litter.[6][7][8] Scoop the absorbed material into a suitable container for disposal as hazardous waste.[6][9] For larger spills, evacuate the area and contact your EHS department immediately.
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the sink or into any drains. [8][10][11][12] This substance is insoluble in water and can be harmful to aquatic life.[7]
-
Do NOT dispose of in regular trash.
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are not broadly published and are typically determined by local regulations and the capabilities of the licensed waste disposal facility. The following table summarizes the general guidelines found in safety data sheets for similar chemicals.
| Parameter | Guideline | Source |
| Disposal Route | Must be disposed of via an approved waste disposal plant. | [1][2] |
| Sink Disposal | Prohibited. Do not let product enter drains. | [8][10] |
| Trash Disposal | Prohibited for the chemical itself. Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. | [4] |
| Spill Cleanup (Small) | Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. | [6][7][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting the ecosystem. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. mtu.edu [mtu.edu]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. westliberty.edu [westliberty.edu]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.de [fishersci.de]
Personal protective equipment for handling 4-methylbenzoic acid butyl ester
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-methylbenzoic acid butyl ester. The following procedures for handling, storage, and disposal are critical for ensuring laboratory safety.
Chemical and Physical Properties
The following table summarizes the known quantitative data for this compound and related compounds. This information is crucial for safe handling and storage.
| Property | Value |
| Chemical Name | butyl 4-methylbenzoate |
| Synonyms | Butyl p-toluate, this compound |
| CAS Number | 19277-56-6[1][2][3] |
| Molecular Formula | C12H16O2[2] |
| Molecular Weight | 192.25 g/mol [4] |
Note: Due to the limited availability of a specific Safety Data Sheet for Butyl p-toluate, some safety information has been inferred from the SDS for Butyl p-toluenesulfonate, a related compound.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. Ensure that eyewash stations and safety showers are in close proximity to the workstation. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid contact with eyes, skin, and clothing. Avoid breathing vapors or mist. Ensure adequate ventilation.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.
Disposal Plan:
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.
Experimental Protocols
Emergency First-Aid Procedures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the absorbed material into a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminant.
-
Reporting: Report the spill to the appropriate environmental health and safety office.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
